molecular formula C31H31ClN4O5 B8223684 MRT-83 hydrochloride

MRT-83 hydrochloride

Cat. No.: B8223684
M. Wt: 575.1 g/mol
InChI Key: ZOQUUTBPNBYISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRT-83 hydrochloride is a useful research compound. Its molecular formula is C31H31ClN4O5 and its molecular weight is 575.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5.ClH/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20;/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQUUTBPNBYISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: The Mechanism of Action of MRT-83 Hydrochloride, a Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small molecule inhibitor of the Hedgehog (Hh) signaling pathway. Contrary to any potential misclassification, MRT-83 does not operate through inhibition of ULK1/2 or induction of autophagy. Instead, it functions as a direct antagonist of the Smoothened (Smo) receptor, a pivotal G protein-coupled receptor in the Hh cascade. By binding to Smo, MRT-83 effectively blocks the downstream signaling events that lead to the activation of Gli transcription factors, which are implicated in the proliferation and survival of various cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on the Hedgehog signaling pathway, quantitative data on its inhibitory activity, and detailed protocols for key experimental assays used to characterize its function.

Core Mechanism of Action: Antagonism of the Smoothened Receptor

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (Ptch) receptor. In the absence of a ligand, Ptch tonically inhibits the activity of Smo, preventing its localization to the primary cilium and thereby keeping the pathway in an "off" state. Upon Hh binding, the inhibitory effect of Ptch on Smo is relieved. This allows Smo to translocate to the primary cilium, initiating a signaling cascade that culminates in the activation of the Gli family of transcription factors (Gli1, Gli2, and Gli3). Activated Gli proteins then translocate to the nucleus and induce the expression of Hh target genes, which regulate cell proliferation, differentiation, and survival.

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor. This interaction prevents the conformational changes in Smo that are necessary for its activation and subsequent translocation to the primary cilium, even in the presence of an activating Hh ligand or a Smo agonist.[1] Consequently, the downstream signaling cascade is halted, the activation of Gli transcription factors is suppressed, and the expression of Hh target genes is downregulated. Notably, MRT-83 has been shown to be specific for the Hh pathway, with no significant activity observed in other signaling pathways, such as the Wnt pathway.[2]

Signaling Pathway Diagram

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Quantitative Data Presentation

The inhibitory activity of this compound has been quantified in various cell-based assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay TypeCell LineDescriptionIC50 (nM)Reference
Hedgehog Pathway Reporter Assay Shh-light2Measures Gli-dependent luciferase expression15[3]
Alkaline Phosphatase Assay C3H10T1/2Measures osteoblast differentiation induced by Hh signaling11[3]
Bodipy-Cyclopamine Binding Assay HEK293 cells expressing human SmoCompetitively inhibits the binding of a fluorescent cyclopamine analog to Smo4.6[4]
Granule Cell Precursor (GCP) Proliferation Assay Rat GCPsInhibits ShhN-induced proliferation~3
Granule Cell Precursor (GCP) Proliferation Assay Rat GCPsInhibits SAG-induced proliferation~6
Bodipy-Cyclopamine Binding Assay Cells expressing mouse SmoCompetitively inhibits the binding of a fluorescent cyclopamine analog to Smo14

Experimental Protocols

Bodipy-Cyclopamine (BC) Competition Binding Assay

This assay is used to determine the ability of a compound to compete with a fluorescently labeled cyclopamine analog (Bodipy-cyclopamine) for binding to the Smoothened receptor.

Experimental Workflow:

Bodipy_Cyclopamine_Assay Cell_Culture 1. Culture HEK293 cells and transfect with human Smo expression vector. Cell_Prep 2. After 24h, trypsinize, wash, and fix cells with 4% paraformaldehyde. Cell_Culture->Cell_Prep Incubation 3. Incubate cells with 5 nM Bodipy-cyclopamine and varying concentrations of MRT-83 HCl for 2h at 37°C. Cell_Prep->Incubation Analysis 4. Analyze fluorescent signals of the treated cells by flow cytometry. Incubation->Analysis Result 5. Determine the IC50 value of MRT-83 HCl by quantifying the displacement of Bodipy-cyclopamine. Analysis->Result

Caption: Workflow for the Bodipy-cyclopamine competition binding assay.

Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in appropriate media. The cells are then transiently transfected with an expression vector encoding for human wild-type Smoothened.

  • Cell Preparation: Approximately 24 hours post-transfection, the cells are harvested by trypsinization. The cells are washed with phenol-red free DMEM supplemented with 0.5% fetal bovine serum and then fixed with 4% paraformaldehyde for 10 minutes at room temperature.

  • Incubation: The fixed cells are incubated with a constant concentration of Bodipy-cyclopamine (typically 5 nM) and a serial dilution of this compound for 2 hours at 37°C.

  • Flow Cytometry Analysis: Following incubation, the cells are centrifuged, and the fluorescent signals are analyzed using a flow cytometer. The decrease in fluorescence intensity in the presence of MRT-83 indicates competitive binding to Smo.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of Bodipy-cyclopamine displacement against the concentration of this compound.

Smoothened Ciliary Translocation Assay

This immunofluorescence-based assay visualizes the localization of Smoothened to the primary cilium upon Hedgehog pathway activation and its inhibition by MRT-83.

Experimental Workflow:

Ciliary_Translocation_Assay Cell_Culture 1. Culture NIH 3T3 cells on glass coverslips and serum-starve to induce ciliogenesis. Treatment 2. Treat cells with a Smo agonist (e.g., SAG) in the presence or absence of MRT-83 HCl. Cell_Culture->Treatment Fix_Perm 3. Fix cells with 4% paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100). Treatment->Fix_Perm Staining 4. Perform immunofluorescence staining for Smo and a ciliary marker (e.g., acetylated α-tubulin). Fix_Perm->Staining Imaging 5. Visualize and quantify Smo localization in the primary cilium using fluorescence microscopy. Staining->Imaging

Caption: Workflow for the Smoothened ciliary translocation assay.

Methodology:

  • Cell Culture: NIH 3T3 cells are seeded onto glass coverslips. To induce the formation of primary cilia, the cells are serum-starved for 24 hours.

  • Treatment: The cells are then treated with a Smo agonist, such as SAG (Smoothened agonist), to induce the translocation of Smo to the primary cilium. A parallel set of cells is co-treated with SAG and varying concentrations of this compound.

  • Fixation and Permeabilization: Following treatment, the cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing a detergent like Triton X-100 to allow antibody penetration.

  • Immunofluorescence Staining: The cells are incubated with primary antibodies against Smoothened and a marker for the primary cilium (e.g., acetylated α-tubulin). Subsequently, the cells are incubated with fluorescently labeled secondary antibodies.

  • Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The percentage of cells with Smo-positive cilia is quantified to determine the inhibitory effect of MRT-83 on Smo translocation.

Gli-Dependent Luciferase Reporter Assay

This assay measures the transcriptional activity of the Hedgehog pathway by quantifying the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

Methodology:

  • Cell Line: Shh-light2 cells, which are NIH 3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization, are used.

  • Cell Seeding: The cells are seeded in a 96-well plate and grown to confluence.

  • Treatment: The cells are then treated with a Hedgehog pathway activator, such as a Sonic Hedgehog-conditioned medium (ShhN), in the presence or absence of a serial dilution of this compound.

  • Lysis and Luciferase Measurement: After an incubation period of approximately 30-40 hours, the cells are lysed. The firefly and Renilla luciferase activities in the cell lysates are measured using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The IC50 value of MRT-83 is determined by plotting the normalized luciferase activity against the concentration of the compound.

Conclusion

This compound is a highly potent and specific antagonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. Its mechanism of action involves the direct inhibition of Smo, thereby preventing its translocation to the primary cilium and blocking the subsequent activation of Gli-mediated gene transcription. The quantitative data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and drug development professionals working on targeting the Hedgehog pathway in oncology and other diseases.

References

An In-Depth Technical Guide to the Discovery and Synthesis of MRT-83 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making Smo an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes a summary of its inhibitory activities, detailed experimental protocols for key biological assays, and a visualization of its mechanism of action within the Hh signaling cascade.

Discovery and Mechanism of Action

MRT-83, chemically known as N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, was identified as a novel acylguanidine-based antagonist of the Smoothened receptor.[1] It effectively blocks the Hh signaling pathway with nanomolar potency, demonstrating greater efficacy than the reference Smo antagonist, cyclopamine.[1]

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. This binding event relieves the inhibition that PTCH1 exerts on Smoothened (Smo), allowing Smo to translocate to the primary cilium. This initiates a downstream signaling cascade that ultimately leads to the activation of Gli transcription factors and the expression of Hh target genes. MRT-83 exerts its inhibitory effect by directly binding to the Smoothened receptor, preventing its ciliary translocation and subsequent downstream signaling.[1]

Hedgehog Signaling Pathway and the Role of MRT-83

Hedgehog_Pathway Hedgehog Signaling Pathway Inhibition by MRT-83 Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 binds Smo Smoothened (Smo) Receptor PTCH1->Smo inhibits PrimaryCilium Primary Cilium Translocation Smo->PrimaryCilium translocates to MRT83 MRT-83 MRT83->Smo antagonizes SUFU_Gli SUFU-Gli Complex PrimaryCilium->SUFU_Gli leads to dissociation Gli Active Gli Transcription Factor SUFU_Gli->Gli releases Nucleus Nucleus Gli->Nucleus translocates to TargetGenes Target Gene Expression Nucleus->TargetGenes activates Synthesis_Scheme Plausible Synthesis Scheme for MRT-83 cluster_step1 Step 1: Formation of Acyl Cyanamide cluster_step2 Step 2: Guanidine Formation cluster_step3 Step 3: Salt Formation A 3,4,5-Trimethoxybenzoyl chloride C Acyl Cyanamide Intermediate A->C B Cyanamide B->C D N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide (Aniline Derivative) F MRT-83 (Free Base) D->F E Acyl Cyanamide Intermediate E->F G MRT-83 (Free Base) I This compound G->I H HCl in MeOH H->I Experimental_Workflow In Vitro Assay Workflow for MRT-83 start Start cell_seeding Cell Seeding (Shh-light2 or C3H10T1/2) start->cell_seeding treatment Treatment with MRT-83 and Shh Stimulation cell_seeding->treatment incubation Incubation treatment->incubation assay_specific_steps Assay-Specific Steps (Lysis, Substrate Addition) incubation->assay_specific_steps data_acquisition Data Acquisition (Luminometry or Absorbance) assay_specific_steps->data_acquisition data_analysis Data Analysis (IC50 Determination) data_acquisition->data_analysis end End data_analysis->end

References

In Vivo Activity of MRT-83 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent and selective small-molecule antagonist of the Smoothened (SMO) receptor, a critical transducer in the Hedgehog (Hh) signaling pathway. Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making SMO an attractive therapeutic target. This technical guide provides a consolidated overview of the available preclinical data on MRT-83, focusing on its mechanism of action and in vivo activity. While detailed quantitative in vivo and pharmacokinetic data remain limited in publicly accessible literature, this document summarizes the foundational studies, presents available in vitro potency, and outlines relevant experimental methodologies to support further research and development.

Core Mechanism of Action

MRT-83 is an acylguanidine derivative that directly interacts with the SMO receptor.[1] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH) alleviates the inhibition that PTCH exerts on SMO. This allows SMO to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation and nuclear translocation of Glioma-associated oncogene (GLI) transcription factors. These factors then drive the expression of Hh target genes, which promote cell proliferation and survival.

MRT-83 acts by antagonizing SMO, thereby preventing the downstream signaling cascade even in the presence of Hh pathway activators. It has been shown to abrogate the agonist-induced trafficking of SMO to the primary cilium, a key step in signal transduction.[1]

Signaling Pathway Diagram

Caption: Mechanism of Hedgehog signaling and inhibition by MRT-83.

Quantitative Data

Comprehensive in vivo quantitative data for this compound is limited in the public domain. The available data focuses on its in vitro potency in various cell-based assays.

Table 1: In Vitro Activity of MRT-83
Assay DescriptionCell Line / SystemAgonist / LigandIC₅₀ ValueReference
Inhibition of ProliferationRat Granule Neuron Precursors (GCPs)ShhN (3 nM)~3 nM[2]
Inhibition of ProliferationRat Granule Neuron Precursors (GCPs)SAG (0.01 µM)~6 nM[2]
BODIPY-cyclopamine BindingHEK cells expressing human SMO (HEK-hSmo)BODIPY-cyclopamine (BC)4.6 nM[2]
BODIPY-cyclopamine BindingCells expressing mouse SMOBODIPY-cyclopamine (BC)14 nM
In Vivo Study Summary

A key study demonstrated that MRT-83 efficiently antagonizes Hh signaling in vivo. In this experiment, Sonic Hedgehog (ShhN) was administered to the lateral ventricle (LV) of adult mice, leading to an up-regulation of Patched (Ptc) gene transcription in the neighboring subventricular zone (SVZ). Co-administration of MRT-83 with ShhN completely inhibited this effect, with Ptc expression levels reportedly no different from vehicle-treated controls.

Note: Specific quantitative data such as the administered dose of MRT-83, drug concentration, and the numerical transcription levels of Ptc from this study are not available in the reviewed literature. No data on the pharmacokinetics (ADME) or efficacy in tumor xenograft models for this compound has been identified in public-domain sources.

Experimental Protocols

Detailed protocols from the original studies are not fully available. The following represents a generalized, representative methodology for the key in vivo experiment cited.

Protocol: Stereotaxic Injection in Mice for CNS Drug Delivery

Objective: To deliver a compound directly into a specific brain region (e.g., lateral ventricle) to assess its local activity and bypass the blood-brain barrier.

Materials:

  • Adult mice (e.g., C57BL/6)

  • Stereotaxic apparatus

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Microsyringe pump and Hamilton syringe

  • Surgical drill

  • This compound, dissolved in a sterile vehicle (e.g., DMSO, saline)

  • Standard surgical tools (scalpel, forceps, etc.)

  • Ophthalmic ointment

  • Heating pad

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using an approved protocol and confirm the depth of anesthesia via a toe-pinch reflex test. Apply ophthalmic ointment to prevent corneal drying. Shave the scalp and secure the animal's head in the stereotaxic frame.

  • Surgical Site Preparation: Disinfect the scalp with an antiseptic solution (e.g., betadine followed by 70% ethanol). Make a midline incision to expose the skull.

  • Coordinate Identification: Identify the bregma landmark on the skull. Based on a mouse brain atlas, determine the stereotaxic coordinates for the target region (e.g., lateral ventricle: AP -0.3mm, ML ±1.0mm, DV -2.5mm from bregma).

  • Craniotomy: Using the stereotaxic arm, move the drill to the target coordinates and create a small burr hole through the skull, being careful not to damage the underlying dura mater.

  • Injection: Lower the microsyringe needle through the burr hole to the target depth (DV coordinate). Infuse the MRT-83 solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage and backflow. The total volume is typically 1-2 µL.

  • Post-Injection: Leave the needle in place for 5-10 minutes post-injection to allow for diffusion into the tissue and minimize efflux upon withdrawal. Slowly retract the needle.

  • Closure and Recovery: Suture or apply surgical clips to close the incision. Remove the animal from the stereotaxic frame and place it on a heating pad for recovery. Monitor the animal until it is fully ambulatory. Administer post-operative analgesics as required.

  • Post-Mortem Analysis: At a predetermined time point post-injection, euthanize the animal and harvest the brain. The target tissue (e.g., SVZ) can be dissected for subsequent analysis, such as quantitative PCR (qPCR) to measure target gene expression (Ptc, Gli1).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Operative cluster_analysis Analysis A1 Anesthetize Mouse A2 Mount on Stereotaxic Frame A1->A2 A3 Expose Skull & Identify Bregma A2->A3 B1 Drill Burr Hole at Target Coordinates A3->B1 B2 Lower Injection Needle B1->B2 B3 Infuse MRT-83 Solution (e.g., 0.1 µL/min) B2->B3 B4 Retract Needle & Suture B3->B4 C1 Animal Recovery B4->C1 C2 Euthanasia & Brain Harvest (at defined endpoint) C1->C2 D1 Dissect Target Region (SVZ) C2->D1 D2 RNA Extraction & cDNA Synthesis D1->D2 D3 qPCR for Target Genes (Ptc, Gli1) D2->D3 D4 Data Analysis D3->D4

Caption: Workflow for in vivo analysis of MRT-83 via stereotaxic injection.

Conclusion and Future Directions

This compound is a well-characterized, potent SMO antagonist in vitro. The initial in vivo data, though qualitative in its reporting, confirms its ability to engage its target in the central nervous system and inhibit Hedgehog pathway signaling. However, for drug development professionals, the absence of comprehensive in vivo data, including dose-response relationships, pharmacokinetic profiles, and efficacy in systemic disease models (e.g., subcutaneous xenografts), represents a significant information gap.

Future research should aim to:

  • Establish a clear pharmacokinetic and pharmacodynamic (PK/PD) relationship for MRT-83.

  • Evaluate the efficacy of systemic administration in preclinical cancer models known to be driven by Hh pathway activation.

  • Perform dose-ranging studies to determine optimal therapeutic windows and toxicity profiles.

The information provided herein serves as a foundational guide for researchers interested in utilizing MRT-83 as a pharmacological tool to probe the function of the Hedgehog pathway or as a starting point for further therapeutic development.

References

An In-depth Technical Guide to MRT-83 Hydrochloride for Manipulating Hedgehog Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of MRT-83 hydrochloride, a potent and specific small-molecule antagonist of the Smoothened (Smo) receptor. MRT-83 serves as a critical tool for the investigation and manipulation of the Hedgehog (Hh) signaling pathway, a crucial cascade in embryonic development and a pathway implicated in the pathology of various cancers.

Core Data Summary

This compound is a potent inhibitor of the Hedgehog signaling pathway.[1] Its activity has been quantified across various cell-based assays, demonstrating nanomolar efficacy.

Quantitative Data for this compound
Assay TypeCell LineIC50 (nM)Reference
Shh-light2 Luciferase Reporter AssayShh-light2 (NIH/3T3)15[1]
Alkaline Phosphatase Differentiation AssayC3H10T1/211[1]
BODIPY-cyclopamine Binding AssayHuman Embryonic Kidney (HEK) cells expressing human Smo4.6

Mechanism of Action

MRT-83 belongs to the acylguanidine family of molecules and functions as a direct antagonist of the Smoothened (Smo) receptor, a central transducer of the Hh signaling pathway.[2] In the canonical Hh pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the inhibition of Ptch on Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which then regulate the expression of Hh target genes.

MRT-83 exerts its inhibitory effect by binding to Smo, thereby preventing its activation and downstream signaling, even in the presence of Hh ligands or activating mutations in Ptch.[2] It has been shown to effectively block the agonist-induced trafficking of Smo to the primary cilium.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Shh-light2 Luciferase Reporter Assay

This assay is used to quantify the activity of the Hedgehog signaling pathway by measuring the expression of a Gli-responsive luciferase reporter gene.

Materials:

  • Shh-light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin solution

  • Shh-conditioned medium (optional, as an agonist) or a Smo agonist (e.g., SAG)

  • This compound

  • 96-well cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-light2 cells into a 96-well plate at a density that will allow them to reach confluency at the time of the assay.

  • Cell Culture: Culture the cells in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Serum Starvation: Once confluent, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% BCS) for 24 hours.

  • Treatment: Treat the cells with a range of concentrations of this compound, along with a Hh pathway agonist (e.g., Shh-conditioned medium or a specific concentration of SAG). Include appropriate controls (vehicle control, agonist alone).

  • Incubation: Incubate the plates for 24-48 hours at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells using a passive lysis buffer.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 value for MRT-83 is determined by plotting the normalized luciferase activity against the log of the inhibitor concentration.

C3H10T1/2 Cell Differentiation Assay

This assay assesses the ability of MRT-83 to inhibit Hh-induced differentiation of mesenchymal stem cells into osteoblasts, measured by alkaline phosphatase activity.

Materials:

  • C3H10T1/2 cells

  • DMEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Shh-conditioned medium or a Smo agonist (e.g., SAG)

  • This compound

  • 96-well cell culture plates

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Seeding: Seed C3H10T1/2 cells in a 96-well plate.

  • Cell Culture: Grow the cells to confluency in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Differentiation Induction: Replace the growth medium with a differentiation medium containing a Hh pathway agonist (e.g., Shh-conditioned medium or SAG) and varying concentrations of this compound.

  • Incubation: Culture the cells for 3-5 days to induce osteoblast differentiation.

  • Cell Lysis: Wash the cells with PBS and lyse them.

  • Alkaline Phosphatase Assay: Add the alkaline phosphatase substrate to the cell lysates and incubate as per the manufacturer's instructions.

  • Data Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Determine the IC50 value of MRT-83 by plotting the alkaline phosphatase activity against the log of the inhibitor concentration.

BODIPY-cyclopamine Competitive Binding Assay

This assay directly measures the binding of MRT-83 to the Smoothened receptor by competing with a fluorescently labeled Smo antagonist, BODIPY-cyclopamine.

Materials:

  • HEK293 cells transiently or stably overexpressing human Smoothened (Smo).

  • BODIPY-cyclopamine

  • This compound

  • Appropriate cell culture medium and plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Preparation: Seed HEK293-Smo cells in appropriate culture vessels.

  • Competition: Treat the cells with a fixed concentration of BODIPY-cyclopamine and a range of concentrations of this compound.

  • Incubation: Incubate the cells for a sufficient time to allow binding to reach equilibrium.

  • Washing: Wash the cells to remove unbound fluorescent ligand.

  • Analysis:

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cells. A decrease in fluorescence intensity in the presence of MRT-83 indicates competitive binding.

    • Fluorescence Microscopy: Visualize and quantify the fluorescence associated with the cells.

  • Data Analysis: Calculate the IC50 value for MRT-83 by plotting the percentage of BODIPY-cyclopamine binding against the log of the MRT-83 concentration.

In Vivo Hedgehog Signaling Inhibition Assay

This protocol provides a general framework for assessing the in vivo efficacy of MRT-83 in a mouse model. The specific formulation of MRT-83 for injection is not publicly detailed and would require optimization.

Materials:

  • Animal model (e.g., mice with a Hh-dependent tumor xenograft or a reporter mouse line for Hh pathway activity)

  • This compound

  • Vehicle for administration (e.g., a solution suitable for intraperitoneal or oral administration)

  • Dosing syringes and needles

Procedure:

  • Animal Model: Establish the animal model (e.g., subcutaneous implantation of Hh-pathway dependent tumor cells).

  • Drug Preparation: Formulate this compound in a suitable vehicle for the chosen route of administration.

  • Dosing: Administer MRT-83 or vehicle to the animals according to a predetermined dosing schedule (e.g., once daily).

  • Monitoring: Monitor tumor growth (e.g., using caliper measurements) or Hh pathway activity in target tissues (e.g., through analysis of Gli1 expression).

  • Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors or relevant tissues for further analysis (e.g., immunohistochemistry for Hh pathway markers, gene expression analysis).

  • Data Analysis: Compare the tumor growth or Hh pathway activity between the MRT-83-treated and vehicle-treated groups to determine the in vivo efficacy.

Visualizing the Molecular Landscape

The following diagrams illustrate the Hedgehog signaling pathway and the mechanism of action of this compound.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Patched (Ptch) Hh Ligand->Ptch Binds Smo Smoothened (Smo) Ptch->Smo SUFU SUFU Smo->SUFU Inhibits Gli Gli (inactive) SUFU->Gli Inhibits Gli_active Gli (active) TargetGenes Target Gene Expression Gli_active->TargetGenes Activates

Caption: Canonical Hedgehog Signaling Pathway.

MRT83_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Patched (Ptch) Hh Ligand->Ptch Binds Smo Smoothened (Smo) SUFU SUFU Gli Gli (inactive) SUFU->Gli Inhibits NoTargetGenes No Target Gene Expression MRT83 MRT-83 MRT83->Smo Antagonizes

Caption: this compound Mechanism of Action.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Shh_Assay Shh-light2 Luciferase Assay Diff_Assay C3H10T1/2 Differentiation Assay Binding_Assay BODIPY-cyclopamine Binding Assay Animal_Model Establish Animal Model Binding_Assay->Animal_Model Proceed to in vivo if promising Treatment MRT-83 Administration Animal_Model->Treatment Analysis Endpoint Analysis Treatment->Analysis

Caption: Experimental Workflow for MRT-83 Characterization.

References

Unveiling the Therapeutic Potential of MRT-83 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MRT-83 hydrochloride, a potent and selective antagonist of the Smoothened (Smo) receptor. By inhibiting the Hedgehog (Hh) signaling pathway, this compound presents a promising therapeutic avenue for cancers and other diseases driven by aberrant Hh signaling. This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows to support further research and development of this compound.

Core Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

This compound functions as a small molecule inhibitor of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] In a normal physiological state, the Patched (Ptch) receptor inhibits Smo. The binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to Ptch relieves this inhibition, allowing Smo to transduce a signal cascade that ultimately leads to the activation and nuclear translocation of Gli transcription factors. These transcription factors then induce the expression of target genes responsible for cell proliferation, differentiation, and survival.

This compound directly antagonizes Smo, preventing its activation even in the presence of Hh ligands. This blockade of Smo activity effectively shuts down the entire downstream signaling cascade, leading to the suppression of Hh target gene expression and subsequent inhibition of Hh-driven cellular processes. Notably, this compound has demonstrated greater potency than the reference Smo antagonist, cyclopamine, and does not affect the Wnt signaling pathway, indicating a specific mechanism of action.[1]

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand Ptch Ptch Hh Ligand->Ptch Binds Smo Smo Ptch->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits Gli Gli SUFU->Gli Sequesters Gli_A Active Gli Gli->Gli_A Activation MRT-83 MRT-83 MRT-83->Smo Inhibits TargetGenes Target Gene Expression Gli_A->TargetGenes Promotes Cell Proliferation, Survival Cell Proliferation, Survival TargetGenes->Cell Proliferation, Survival

Figure 1: Simplified Hedgehog Signaling Pathway and the inhibitory action of this compound.

Quantitative Analysis of this compound Activity

The following tables summarize the in vitro efficacy of this compound and related compounds across various cell lines.

Table 1: In Vitro Potency of this compound in Hedgehog-Responsive Cell Lines

Cell LineAssay TypeIC50 (nM)Reference
Shh-light2Luciferase Reporter Assay15[2]
C3H10T1/2Alkaline Phosphatase Assay11[2]

Table 2: Antiproliferative Activity of a Related Acylguanidine Compound (ST8117)

Cell LineAssay TypeIC50 (µM)Reference
HT-1080Sulforhodamine-B Assay29[1]
LS180Sulforhodamine-B Assay9.7

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's therapeutic potential.

Shh-light2 Luciferase Reporter Assay for Hh Pathway Inhibition

This assay quantitatively measures the activity of the Hedgehog signaling pathway in Shh-light2 cells, which are engineered to express firefly luciferase under the control of a Gli-responsive promoter.

Methodology:

  • Cell Culture: Culture Shh-light2 cells (murine NIH/3T3 fibroblasts) in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection agent (e.g., G418).

  • Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with low-serum medium (e.g., 0.5% FBS) containing varying concentrations of this compound or vehicle control (DMSO).

  • Stimulation: Induce Hedgehog pathway activation by adding a conditioned medium containing a known concentration of Shh ligand or a Smo agonist like SAG (Smoothened Agonist).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Lysis and Luciferase Measurement: Lyse the cells using a passive lysis buffer and measure the firefly luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System). A constitutively expressed Renilla luciferase can be used for normalization.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal and plot the dose-response curve to calculate the IC50 value of this compound.

Luciferase_Assay_Workflow A Seed Shh-light2 cells in 96-well plate B Treat with MRT-83 HCl and Hh agonist (e.g., SAG) A->B C Incubate for 48-72 hours B->C D Lyse cells C->D E Measure Luciferase Activity D->E F Data Analysis (IC50 determination) E->F

Figure 2: Workflow for the Shh-light2 Luciferase Reporter Assay.
Bodipy-Cyclopamine Binding Assay

This competitive binding assay assesses the ability of this compound to displace the fluorescently labeled cyclopamine analog, Bodipy-cyclopamine, from the Smoothened receptor.

Methodology:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with a plasmid expressing human Smoothened.

  • Cell Preparation: After 24-48 hours, harvest the cells and prepare a membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of Bodipy-cyclopamine and varying concentrations of this compound or a known Smo antagonist as a positive control.

  • Incubation: Incubate the reaction mixture for a specified time (e.g., 2-4 hours) at room temperature or 4°C to reach binding equilibrium.

  • Washing: Wash the wells to remove unbound Bodipy-cyclopamine.

  • Fluorescence Measurement: Measure the fluorescence intensity of the bound Bodipy-cyclopamine using a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the concentration of this compound to determine its ability to compete with Bodipy-cyclopamine for Smo binding and calculate the Ki or IC50 value.

Binding_Assay_Workflow A Prepare cell membranes expressing Smoothened B Incubate membranes with Bodipy-cyclopamine and MRT-83 HCl A->B C Wash to remove unbound ligand B->C D Measure Fluorescence C->D E Data Analysis (Competition Curve) D->E

Figure 3: Workflow for the Bodipy-Cyclopamine Binding Assay.
In Vivo Tumor Xenograft Model

This in vivo protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Methodology:

  • Cell Line Selection: Choose a cancer cell line with a known dependency on the Hedgehog signaling pathway (e.g., medulloblastoma or basal cell carcinoma cell lines).

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor volume with calipers.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition in the this compound-treated group with the control group to assess its in vivo efficacy.

Potential Therapeutic Applications

The potent and selective inhibition of the Hedgehog signaling pathway by this compound suggests its potential therapeutic application in a range of diseases, particularly cancers where this pathway is aberrantly activated. These include:

  • Basal Cell Carcinoma (BCC): A common skin cancer frequently driven by mutations in the Hh pathway.

  • Medulloblastoma: The most common malignant brain tumor in children, often characterized by Hh pathway activation.

  • Other Cancers: Aberrant Hh signaling has also been implicated in the progression of various other cancers, including pancreatic, prostate, lung, and breast cancer.

  • Fibrotic Diseases: The Hh pathway is involved in tissue repair and fibrosis, suggesting a potential role for this compound in treating fibrotic conditions.

Conclusion

This compound is a promising preclinical candidate with a well-defined mechanism of action as a potent Smoothened antagonist. The data and protocols presented in this technical guide provide a solid foundation for further investigation into its therapeutic potential. Future studies should focus on comprehensive preclinical evaluation, including pharmacokinetic and toxicological profiling, and exploration of its efficacy in a broader range of disease models to pave the way for potential clinical development.

References

An In-depth Technical Guide to MRT-83 Hydrochloride and its Interaction with Smoothened

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 hydrochloride is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] As a member of the acylguanidine chemical class, MRT-83 demonstrates high efficacy in inhibiting Hh signaling at nanomolar concentrations, presenting a valuable tool for both basic research and as a potential therapeutic agent in Hh pathway-driven cancers. This document provides a comprehensive technical overview of MRT-83, detailing its mechanism of action, quantitative biological activity, and the experimental protocols used for its characterization.

Introduction to the Hedgehog Signaling Pathway and the Role of Smoothened

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade essential for embryonic development, tissue homeostasis, and cell proliferation.[1] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including medulloblastoma and basal cell carcinoma.

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the twelve-pass transmembrane receptor Patched (PTCH). In the absence of a ligand, PTCH tonically inhibits the seven-pass transmembrane G protein-coupled receptor (GPCR), Smoothened (SMO). Ligand binding to PTCH alleviates this inhibition, allowing SMO to translocate to the primary cilium and become activated. This activation triggers a downstream signaling cascade culminating in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus to regulate the expression of Hh target genes.

This compound: A Potent Antagonist of Smoothened

This compound is a synthetic small molecule that directly targets and inhibits the activity of the SMO receptor. Its chemical structure, N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, is designed to interact with the transmembrane domain of SMO, effectively blocking its activation.

Mechanism of Action

MRT-83 functions as a direct antagonist of SMO. Its mechanism of action involves:

  • Direct Binding to SMO: MRT-83 physically interacts with the SMO receptor.

  • Inhibition of Ligand Binding: It has been shown to inhibit the binding of other molecules, such as BODIPY-cyclopamine, to SMO, suggesting a competitive or allosteric inhibition at or near the same binding site.[1]

  • Prevention of SMO Translocation: A key step in Hh pathway activation is the agonist-induced trafficking of SMO to the primary cilium. MRT-83 has been demonstrated to abrogate this translocation, thereby preventing the initiation of the downstream signaling cascade.[1]

By inhibiting SMO, MRT-83 effectively shuts down the entire Hh signaling pathway, leading to a reduction in the expression of GLI-mediated target genes responsible for cell proliferation and survival.

Quantitative Data

The biological activity of MRT-83 has been quantified in various in vitro assays. The following tables summarize the available data.

Table 1: In Vitro Efficacy of this compound
Assay TypeCell LineParameterValue (nM)Reference
Gli-Luciferase Reporter AssayShh-light2IC5015--INVALID-LINK--
Alkaline Phosphatase AssayC3H10T1/2IC5011--INVALID-LINK--
BODIPY-cyclopamine BindingHEK-hSMOIC504.6--INVALID-LINK--
Table 2: Antiproliferative Activity of MRT-83
Cell LineCancer TypeParameterValue (µM)Reference
HT-1080FibrosarcomaIC5029--INVALID-LINK--
LS180Colorectal AdenocarcinomaIC509.7--INVALID-LINK--

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of MRT-83 with the Smoothened receptor and its effect on the Hedgehog signaling pathway.

Gli-Dependent Luciferase Reporter Assay

This assay quantitatively measures the activity of the Hh pathway by detecting the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Objective: To determine the IC50 of MRT-83 in inhibiting Hh pathway activation.

Materials:

  • Shh-light2 cells (NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter).

  • Dulbecco's Modified Eagle's Medium (DMEM).

  • Fetal Bovine Serum (FBS).

  • Sonic Hedgehog (Shh) conditioned medium or a small molecule SMO agonist (e.g., SAG).

  • This compound.

  • 96-well cell culture plates.

  • Dual-Luciferase® Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Serum Starvation: The following day, replace the medium with low-serum DMEM (0.5% FBS) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in low-serum DMEM. Add the diluted compound to the respective wells.

  • Pathway Activation: To activate the Hh pathway, add a fixed concentration of Shh conditioned medium or SAG to all wells, except for the negative control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: After incubation, remove the medium and lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities for each well using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency. Plot the normalized luciferase activity against the logarithm of the MRT-83 concentration and fit a dose-response curve to determine the IC50 value.

Competitive Binding Assay with BODIPY-cyclopamine

This assay assesses the ability of a test compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the SMO receptor.

Objective: To determine if MRT-83 binds to the same or an overlapping site on SMO as cyclopamine.

Materials:

  • HEK293 cells transiently or stably overexpressing human SMO.

  • BODIPY-cyclopamine.

  • This compound.

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer or fluorescence plate reader.

Procedure:

  • Cell Preparation: Harvest the SMO-expressing HEK293 cells and resuspend them in PBS.

  • Compound Incubation: In a 96-well plate, incubate a fixed number of cells with increasing concentrations of this compound for 30 minutes at room temperature.

  • Fluorescent Ligand Addition: Add a fixed, sub-saturating concentration of BODIPY-cyclopamine to each well and incubate for 2-4 hours at 4°C, protected from light.

  • Washing: Wash the cells with cold PBS to remove unbound BODIPY-cyclopamine.

  • Fluorescence Measurement: Measure the fluorescence intensity of the cell suspension using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the MRT-83 concentration. A decrease in fluorescence indicates competitive binding. Calculate the IC50 value, which represents the concentration of MRT-83 required to inhibit 50% of the specific binding of BODIPY-cyclopamine.

Immunofluorescence Assay for SMO Localization in the Primary Cilium

This imaging-based assay visualizes the subcellular localization of SMO to determine the effect of MRT-83 on its agonist-induced trafficking to the primary cilium.

Objective: To qualitatively and quantitatively assess the inhibition of SMO translocation to the primary cilium by MRT-83.

Materials:

  • C3H10T1/2 or NIH/3T3 cells.

  • DMEM with 10% FBS.

  • SMO agonist (e.g., SAG).

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibodies: anti-SMO and anti-acetylated α-tubulin (a marker for the ciliary axoneme).

  • Fluorescently labeled secondary antibodies.

  • DAPI for nuclear staining.

  • Coverslips and microscope slides.

  • Fluorescence microscope.

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. After reaching confluence, serum-starve the cells for 24 hours to induce ciliogenesis. Treat the cells with MRT-83 for 1 hour, followed by co-treatment with an SMO agonist (SAG) for 4 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Wash with PBS and block with 5% BSA for 1 hour.

  • Antibody Staining: Incubate with primary antibodies (anti-SMO and anti-acetylated α-tubulin) overnight at 4°C. The next day, wash with PBS and incubate with the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Mounting: Wash with PBS, stain with DAPI for 5 minutes, and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of ciliated cells with SMO localized to the cilium in each treatment group.

Visualizations

Hedgehog Signaling Pathway and the Action of MRT-83

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SMO_cilium Active SMO SMO->SMO_cilium Translocates & Activates GLI_SUFU GLI-SUFU Complex SMO_cilium->GLI_SUFU Dissociates SUFU SUFU GLI GLI GLI_A Active GLI (GLIA) GLI->GLI_A Activates & Translocates TargetGenes Target Gene Expression GLI_A->TargetGenes Promotes MRT83 MRT-83

Caption: Mechanism of MRT-83 in the Hedgehog signaling pathway.

Experimental Workflow for Characterizing a SMO Antagonist

Experimental_Workflow PrimaryScreen Primary Screen: High-Throughput Gli-Luciferase Assay HitSelection Hit Selection: Potent & Selective Compounds PrimaryScreen->HitSelection DoseResponse Dose-Response Analysis: Determine IC50 HitSelection->DoseResponse Confirmed Hits SecondaryAssay Secondary Assay: Orthogonal Validation (e.g., Alkaline Phosphatase) DoseResponse->SecondaryAssay MoA_Studies Mechanism of Action Studies SecondaryAssay->MoA_Studies BindingAssay Direct Binding Assay: BODIPY-cyclopamine Competition MoA_Studies->BindingAssay LocalizationAssay Subcellular Localization: SMO Trafficking to Primary Cilium MoA_Studies->LocalizationAssay LeadCandidate Lead Candidate: MRT-83 BindingAssay->LeadCandidate LocalizationAssay->LeadCandidate

Caption: Workflow for the identification and characterization of a SMO antagonist.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of the Smoothened receptor. Its ability to effectively block the Hedgehog signaling pathway at nanomolar concentrations makes it an invaluable research tool for dissecting the complexities of this pathway in both normal physiology and disease. The detailed experimental protocols provided herein offer a robust framework for the continued investigation of MRT-83 and the discovery of novel modulators of Hedgehog signaling. For drug development professionals, MRT-83 serves as an important reference compound for the design and evaluation of next-generation SMO antagonists for the treatment of Hh-dependent malignancies.

References

Methodological & Application

Application Notes and Protocols for MRT-Series Compounds in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: For research use only. Not for use in diagnostic procedures.

Introduction

The designation "MRT" in the context of cell culture inhibitors can refer to distinct classes of compounds targeting different signaling pathways. This document provides detailed application notes and protocols for two such series: MRT-83 , a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway, and the MRT-series of ULK1/2 inhibitors (e.g., MRT67307, MRT68921), which are critical for the initiation of autophagy and are regulated by the mTOR pathway.

Section 1: MRT-83 Hydrochloride as a Smoothened (Smo) Antagonist

Application Notes:

This compound is a potent and specific antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] It is utilized in cell culture assays to study Hh pathway-dependent processes such as cell proliferation, differentiation, and tumorigenesis. MRT-83 has been shown to be more potent than the commonly used Smo antagonist, cyclopamine.[2] Its mechanism of action involves inhibiting the trafficking of Smo to the primary cilium, a crucial step for Hh pathway activation.[2]

Key Applications:

  • Inhibition of Hedgehog signaling in cancer cell lines with aberrant Hh pathway activation.

  • Studying the role of Hh signaling in stem cell differentiation and development.

  • Investigating mechanisms of drug resistance related to the Hh pathway.

Data Presentation: Quantitative Data for this compound

ParameterCell LineValueReference
IC50Shh-light215 nM[1]
IC50C3H10T1/211 nM

Experimental Protocol: Hedgehog Signaling Inhibition Assay using Shh-light2 Cells

This protocol describes a method to quantify the inhibitory effect of MRT-83 on Sonic Hedgehog (Shh)-induced signaling in Shh-light2 cells, which contain a Gli-responsive luciferase reporter.

Materials:

  • Shh-light2 cells

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, G418, and Zeocin

  • Recombinant Shh protein

  • This compound

  • DMSO (vehicle control)

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in culture media to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Treatment:

    • Replace the culture medium with fresh medium containing the various concentrations of MRT-83 or vehicle control (DMSO).

    • Pre-incubate the cells with the compound for 1 hour.

    • Add recombinant Shh to the wells to stimulate the Hedgehog pathway. Include a set of unstimulated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase readings to a control protein (if co-transfected) or total protein content. Plot the normalized luciferase activity against the log concentration of MRT-83 to determine the IC50 value.

Visualization of MRT-83 Mechanism of Action

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds Smo Smoothened (Smo) PTCH1->Smo inhibits Smo_cilium Smo Smo->Smo_cilium translocates to SUFU SUFU Smo_cilium->SUFU inhibits Gli Gli SUFU->Gli sequesters Gli_active Active Gli Gli->Gli_active activation Gli_nucleus Active Gli Gli_active->Gli_nucleus translocates to Target_Genes Target Gene Expression Gli_nucleus->Target_Genes promotes MRT83 MRT-83 MRT83->Smo inhibits

Caption: Hedgehog signaling pathway and MRT-83 inhibition of Smoothened.

Section 2: MRT-Series (e.g., MRT68921) as ULK1/2 Inhibitors for Autophagy Modulation

Application Notes:

Compounds such as MRT67307 and MRT68921 are potent inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2. These kinases are essential for the initiation of autophagy, a cellular process for degrading and recycling damaged organelles and proteins. The activity of ULK1/2 is tightly regulated by the mTOR signaling pathway; under nutrient-rich conditions, mTORC1 phosphorylates and inactivates the ULK1 complex, thereby inhibiting autophagy. Inhibition of ULK1/2 with these MRT compounds blocks the formation of autophagosomes and can be used to study the role of autophagy in various cellular processes, including cancer cell survival and neurodegeneration.

Key Applications:

  • Blocking autophagy induction in response to starvation or mTOR inhibition.

  • Investigating the role of autophagy in cancer cell metabolism and survival.

  • Studying the interplay between autophagy and other signaling pathways.

Data Presentation: Quantitative Data for MRT-Series ULK1/2 Inhibitors

CompoundTargetEffective ConcentrationCell TypeAssayReference
MRT67307ULK1/210 µMMEFsAutophagy Blockade
MRT68921ULK1/21 µMMEFsAutophagy Blockade
MRT68921ULK1/2VariesLung Cancer CellsCell Growth Inhibition

Experimental Protocol: LC3 Puncta Formation Assay for Autophagy Inhibition

This protocol describes the use of immunofluorescence to visualize and quantify the formation of LC3 puncta, a hallmark of autophagosome formation, and its inhibition by an MRT compound.

Materials:

  • Mouse Embryonic Fibroblasts (MEFs) or other suitable cell line

  • Complete medium (e.g., DMEM with 10% FBS)

  • Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)

  • MRT68921

  • Bafilomycin A1 (optional, to assess autophagic flux)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against LC3

  • Alexa Fluor-conjugated secondary antibody

  • DAPI nuclear stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to grow to 50-70% confluency.

  • Treatment:

    • Control Group: Incubate cells in complete medium.

    • Autophagy Induction Group: Replace complete medium with EBSS for 1-2 hours.

    • Inhibition Group: Pre-treat cells with 1 µM MRT68921 for 1 hour in complete medium, then switch to EBSS containing 1 µM MRT68921 for 1-2 hours.

    • (Optional) Autophagic Flux Group: Include wells with Bafilomycin A1 (e.g., 50 nM) in the last 2 hours of treatment to block lysosomal degradation of LC3-II.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block with blocking buffer for 1 hour.

    • Incubate with primary anti-LC3 antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Mount coverslips on slides using mounting medium with DAPI.

  • Imaging and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images from multiple random fields for each condition.

    • Quantify the number of LC3 puncta per cell. A significant decrease in puncta in the MRT68921-treated group compared to the starvation group indicates inhibition of autophagy.

Visualization of MRT (ULK1/2 Inhibitor) Mechanism of Action

mTOR_Autophagy_Pathway Nutrients Nutrients/ Growth Factors mTORC1 mTORC1 Nutrients->mTORC1 activates Starvation Starvation/ Stress Starvation->mTORC1 inhibits ULK1_complex ULK1 Complex (ULK1, ATG13, FIP200) mTORC1->ULK1_complex phosphorylates & inhibits ULK1_active Active ULK1 Complex ULK1_complex->ULK1_active activation Autophagosome Autophagosome Formation ULK1_active->Autophagosome initiates MRT_ULK_inhibitor MRT (e.g., MRT68921) MRT_ULK_inhibitor->ULK1_active inhibits

Caption: mTOR/Autophagy pathway and inhibition of the ULK1 complex by MRT compounds.

References

Application Notes and Protocols for MRT-83 Hydrochloride in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making SMO an attractive target for therapeutic intervention. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound in mouse models, particularly focusing on cancer xenograft studies. While specific systemic administration protocols for this compound are not extensively published, this document leverages data from structurally related compounds and general best practices to guide researchers in their study design.

Mechanism of Action: Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation can drive tumorigenesis. In the canonical "off-state," the transmembrane receptor Patched (PTCH) inhibits the activity of the G protein-coupled receptor, Smoothened (SMO). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to transduce the signal. This leads to the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation, survival, and differentiation.

MRT-83 acts by directly binding to and antagonizing the SMO receptor, thereby preventing the downstream activation of GLI transcription factors and inhibiting the pro-tumorigenic effects of the Hh pathway.[1]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway 'OFF' State cluster_on Hedgehog Pathway 'ON' State PTCH_off PTCH SMO_off SMO (inactive) PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex GLI_R GLI Repressor SUFU_Gli->GLI_R Processing Nucleus_off Nucleus GLI_R->Nucleus_off Translocation Target_Genes_off Target Gene Transcription OFF SHH Hedgehog Ligand (e.g., SHH) PTCH_on PTCH SHH->PTCH_on SMO_on SMO (active) PTCH_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex SMO_on->SUFU_Gli_on Inhibits Dissociation GLI_A GLI Activator SUFU_Gli_on->GLI_A Nucleus_on Nucleus GLI_A->Nucleus_on Translocation Target_Genes_on Target Gene Transcription ON (Proliferation, Survival) MRT83 MRT-83 HCl MRT83->SMO_on Antagonizes

Figure 1: Hedgehog Signaling Pathway and the Mechanism of Action of MRT-83 HCl.

Quantitative Data Summary

Direct quantitative data from systemic in vivo efficacy studies of this compound in mouse xenograft models is limited in publicly available literature. However, data from a topical application study and from a structurally related acylguanidine compound, MRT-92, provide valuable insights.

Table 1: In Vivo Activity of this compound (Topical Application)

CompoundAnimal ModelApplicationBiomarkerResultReference
MRT-83Depilated MiceTopicalPtch1 mRNA in skinSlight inhibition[2]
MRT-83Depilated MiceTopicalGli1 mRNA in skinNo significant impact[2]

Table 2: In Vivo Efficacy of Structurally Related SMO Antagonist (MRT-92)

CompoundAnimal ModelAdministrationDosageEndpointResultReference
MRT-92Melanoma XenograftSystemic15 mg/kgTumor GrowthSuppression of tumor growth[3]
MRT-92Colorectal Cancer Xenograft (LS180)Oral200 mg/kg daily for 2 weeksTumor Growth48% inhibition of tumor growth

Note: The data for MRT-92 should be used as a guide for designing dose-ranging studies for this compound, as optimal dosing may vary.

Experimental Protocols

The following protocols are generalized based on standard practices for in vivo mouse studies and should be adapted to specific experimental needs and institutional guidelines (IACUC).

Formulation of this compound for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • OR

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile vials and syringes

Procedure (Option 1: Corn Oil Formulation):

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL). Ensure complete dissolution.

  • For a final concentration of 2 mg/mL, slowly add 100 µL of the DMSO stock solution to 900 µL of sterile corn oil.

  • Vortex thoroughly to ensure a uniform suspension.

  • Prepare fresh on the day of administration.

Procedure (Option 2: Aqueous Formulation):

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • For a 1 mL final working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Add 450 µL of sterile saline to reach the final volume of 1 mL and mix thoroughly.

  • Prepare fresh on the day of administration.

Murine Xenograft Model Establishment

Objective: To establish subcutaneous tumors from a human cancer cell line in immunocompromised mice.

Materials:

  • Human cancer cell line with an active Hedgehog pathway (e.g., medulloblastoma, basal cell carcinoma, or specific subtypes of pancreatic or colon cancer)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), 6-8 weeks old

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • Syringes (1 mL) with 26-27 gauge needles

  • Calipers

Procedure:

  • Culture the selected cancer cells to ~80% confluency.

  • Harvest the cells using trypsin, wash with PBS, and perform a cell count.

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^7 cells/mL.

  • Anesthetize the mouse according to your approved institutional protocol.

  • Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.

  • Monitor the mice regularly for tumor growth.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).

  • Randomize the mice into treatment and control groups.

Administration of this compound

Objective: To systemically deliver this compound to tumor-bearing mice.

A. Oral Gavage (PO)

  • Based on the average weight of the mice in a group, calculate the required volume of the this compound formulation. A typical dosing volume is 5-10 mL/kg.

  • Use a proper-sized, ball-tipped gavage needle (e.g., 20-gauge for adult mice).

  • Gently restrain the mouse, ensuring its head and body are in a straight line.

  • Carefully insert the gavage needle into the esophagus and down to the stomach. Do not force the needle.

  • Administer the formulation slowly.

  • Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.

B. Intraperitoneal (IP) Injection

  • Calculate the required injection volume. The maximum recommended volume for an IP injection in a mouse is 10 mL/kg.

  • Restrain the mouse to expose its abdomen.

  • Tilt the mouse slightly head-down to move the abdominal organs forward.

  • Insert a 25-27 gauge needle into the lower right quadrant of the abdomen, avoiding the midline.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the this compound formulation slowly.

  • Withdraw the needle and return the mouse to its cage.

Efficacy Evaluation

Objective: To assess the anti-tumor effect of this compound.

Procedure:

  • Administer this compound or vehicle control according to the determined schedule (e.g., daily, every other day).

  • Measure tumor volumes with calipers 2-3 times per week.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

  • Excise the tumors, weigh them, and process for further analysis (e.g., histology, Western blot for Hh pathway markers like GLI1).

Experimental_Workflow cluster_prep Preparation cluster_model Model Development cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Formulation 1. Formulate MRT-83 HCl (e.g., Corn Oil or Aqueous) Dosing 6. Systemic Administration (Oral Gavage or IP) Formulation->Dosing Cell_Culture 2. Culture Cancer Cells Xenograft 3. Subcutaneous Implantation in Mice Cell_Culture->Xenograft Tumor_Growth 4. Monitor Tumor Growth (to 100-200 mm³) Xenograft->Tumor_Growth Randomization 5. Randomize Mice (Treatment vs. Vehicle) Tumor_Growth->Randomization Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Body Weight Dosing->Monitoring Repeat as per schedule Endpoint 8. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 9. Analyze Tumor Weight & Biomarkers (e.g., GLI1) Endpoint->Analysis

References

Application Notes and Protocols for MRT-83 Hydrochloride in Developmental Biology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1][2] The Hh pathway is fundamental to embryonic development, regulating processes such as cell fate determination, proliferation, and tissue patterning. Dysregulation of this pathway is implicated in various developmental abnormalities and cancers. MRT-83 acts by directly binding to Smo, thereby inhibiting the downstream signaling cascade.[2][3] Its high potency, with an IC50 in the nanomolar range, makes it a valuable tool for studying the intricate roles of Hh signaling in developmental biology.[1] These application notes provide detailed protocols for utilizing this compound to investigate Hh pathway function in various experimental models.

Data Presentation

Table 1: In Vitro Efficacy of this compound

Assay TypeCell Line/SystemIC50 ValueReference
Hedgehog Signaling InhibitionShh-light2 (murine fibroblasts)15 nM
Hedgehog Signaling InhibitionC3H10T1/2 (murine mesenchymal stem cells)11 nM
BODIPY-cyclopamine BindingHEK293 cells expressing human Smo4.6 nM

Signaling Pathway Diagram

Hedgehog_Signaling_with_MRT83 cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo inhibits Smo_cilium Smo Smo->Smo_cilium translocates to SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli dissociates Gli_A Active Gli (Gli-A) SUFU_Gli->Gli_A releases Gli_A_nucleus Gli-A Gli_A->Gli_A_nucleus translocates to Target_Genes Hh Target Genes (e.g., Ptch1, Gli1) Gli_A_nucleus->Target_Genes activates transcription of MRT-83 MRT-83 MRT-83->Smo inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental Protocols

Protocol 1: In Vitro Hedgehog Pathway Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on Hh signaling using a luciferase reporter assay in Shh-light2 cells.

Materials:

  • Shh-light2 cells (contain a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Sonic Hedgehog (Shh) conditioned medium or recombinant Shh protein

  • This compound

  • DMSO (vehicle control)

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-light2 cells in a 96-well plate at a density of 2.5 x 10^4 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: The following day, replace the medium with DMEM containing 0.5% FBS and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the cell culture should be less than 0.1%.

  • Hedgehog Pathway Activation: Add Shh conditioned medium or recombinant Shh protein to the wells to activate the Hh pathway. Concurrently, add the desired concentrations of this compound or DMSO vehicle control.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions for the Dual-Luciferase® Reporter Assay System.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Smoothened Trafficking Assay by Immunofluorescence

This protocol details the immunocytochemical analysis of Smoothened translocation to the primary cilium upon Hh pathway activation and its inhibition by this compound.

Materials:

  • C3H10T1/2 cells or other suitable ciliated cell line

  • DMEM, high glucose

  • FBS

  • Penicillin-Streptomycin

  • Shh conditioned medium or recombinant Shh protein

  • This compound

  • DMSO

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibodies: anti-Smoothened, anti-acetylated tubulin (ciliary marker)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (nuclear stain)

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Seed C3H10T1/2 cells on glass coverslips in a 24-well plate and grow to confluence.

  • Serum Starvation and Ciliogenesis: Induce ciliogenesis by serum-starving the cells in DMEM with 0.5% FBS for 24 hours.

  • Treatment: Treat the cells with Shh conditioned medium or recombinant Shh protein in the presence of various concentrations of this compound or DMSO for 4-24 hours.

  • Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Smoothened and acetylated tubulin diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with fluorophore-conjugated secondary antibodies and DAPI in the dark for 1 hour at room temperature.

  • Mounting and Imaging: Wash with PBS, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of cilia positive for Smoothened staining in each treatment condition.

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis on Hh role in a developmental process cell_culture Cell Culture & Seeding (e.g., C3H10T1/2) start->cell_culture treatment Treatment with MRT-83 HCl and Hh agonist (e.g., Shh) cell_culture->treatment reporter_assay Luciferase Reporter Assay (Protocol 1) treatment->reporter_assay if_staining Immunofluorescence Staining (Protocol 2) treatment->if_staining data_analysis Data Analysis: - IC50 determination - Quantification of Smo trafficking reporter_assay->data_analysis if_staining->data_analysis interpretation Interpretation of Results: Elucidation of Hh pathway's role data_analysis->interpretation end Conclusion interpretation->end

Caption: A typical experimental workflow for studying Hh signaling with MRT-83.

In Vivo Studies

For in vivo applications, this compound can be prepared for administration. A sample preparation protocol for stereotaxic injection in mice has been described, demonstrating its utility in studying Hh signaling in the central nervous system.

Preparation of MRT-83 for In Vivo Use:

  • Solubilization: this compound can be dissolved in a vehicle suitable for in vivo administration. For example, a stock solution can be made in DMSO, which is then further diluted in a vehicle like corn oil or a solution of PEG300, Tween-80, and saline.

  • Administration: The route of administration will depend on the specific developmental process and model system being studied. Stereotaxic injection has been successfully used to deliver MRT-83 to the lateral ventricle of adult mice to assess its effect on Hh signaling in the subventricular zone.

Important Considerations:

  • It is crucial to perform dose-response experiments to determine the optimal concentration of MRT-83 for the specific in vivo model.

  • Appropriate vehicle controls must be included in all in vivo experiments.

  • The stability of the prepared MRT-83 solution should be considered, with freshly prepared solutions being recommended for in vivo experiments.

Conclusion

This compound is a powerful research tool for dissecting the roles of the Hedgehog signaling pathway in developmental biology. Its high potency and specificity for the Smoothened receptor allow for precise inhibition of the pathway in both in vitro and in vivo models. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies of embryonic development and tissue homeostasis.

References

Application Notes and Protocols for MRT-83 Hydrochloride in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and specific small molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Aberrant activation of the Hh pathway is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma, making it a key target for therapeutic intervention.[2][3][4] MRT-83 acts by directly binding to SMO, thereby inhibiting the downstream signaling cascade that leads to the activation of GLI transcription factors and subsequent expression of oncogenic target genes.[1] These application notes provide detailed protocols for utilizing this compound in cancer research to investigate its anti-tumor activity and elucidate its mechanism of action.

Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the Patched (PTCH1) receptor. This binding event relieves the inhibitory effect of PTCH1 on Smoothened (SMO), a seven-transmembrane protein. The activation of SMO leads to a signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3). Activated GLI proteins translocate to the nucleus and induce the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

This compound is an acylguanidine derivative that functions as a potent antagonist of SMO. It directly interacts with the SMO receptor, preventing its activation even in the presence of Hh ligands. This blockade of SMO leads to the suppression of the downstream Hh signaling pathway, resulting in the inhibition of GLI-mediated gene transcription and a subsequent reduction in tumor cell growth and proliferation. Specifically, MRT-83 has been shown to abrogate the agonist-induced trafficking of SMO to the primary cilium, a key step in Hh pathway activation.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro potency of this compound in a key biochemical assay compared to other known SMO antagonists.

CompoundAssay TypeCell LineIC50 (nM)
MRT-83 BODIPY-cyclopamine bindingHEK-hSMO4.6
GDC-0449 (Vismodegib)BODIPY-cyclopamine bindingHEK-hSMO-
LDE225 (Sonidegib)BODIPY-cyclopamine bindingHEK-hSMO-

Data extracted from available literature. Note: Specific IC50 values for GDC-0449 and LDE225 in the same direct comparison study were not provided in the initial search results.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action MRT-83 Action Hedgehog Ligand (SHH) Hedgehog Ligand (SHH) PTCH1 PTCH1 Hedgehog Ligand (SHH)->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SMO_cilium SMO SMO->SMO_cilium Translocates to GLI GLI SMO_cilium->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active GLI (active) GLI->GLI_active Activation & Nuclear Translocation Target_Genes Target Gene Transcription GLI_active->Target_Genes Promotes MRT-83 MRT-83 MRT-83->SMO Antagonist

Caption: Mechanism of Action of this compound in the Hedgehog Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cancer Cell Lines Cancer Cell Lines Treatment with MRT-83 Treatment with MRT-83 Cancer Cell Lines->Treatment with MRT-83 Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with MRT-83->Cell Viability Assay (MTT) Western Blot Analysis Western Blot Analysis Treatment with MRT-83->Western Blot Analysis qRT-PCR Analysis qRT-PCR Analysis Treatment with MRT-83->qRT-PCR Analysis Determine IC50 Determine IC50 Cell Viability Assay (MTT)->Determine IC50 Protein Expression (SMO, GLI1) Protein Expression (SMO, GLI1) Western Blot Analysis->Protein Expression (SMO, GLI1) Gene Expression (GLI1, PTCH1) Gene Expression (GLI1, PTCH1) qRT-PCR Analysis->Gene Expression (GLI1, PTCH1) Xenograft Model Xenograft Model MRT-83 Administration MRT-83 Administration Xenograft Model->MRT-83 Administration Tumor Growth Measurement Tumor Growth Measurement MRT-83 Administration->Tumor Growth Measurement Immunohistochemistry Immunohistochemistry Tumor Growth Measurement->Immunohistochemistry Target Expression in Tumors Target Expression in Tumors Immunohistochemistry->Target Expression in Tumors

Caption: General Experimental Workflow for Evaluating this compound.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines with active Hedgehog signaling.

Materials:

  • Cancer cell line of interest (e.g., Daoy medulloblastoma cells)

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the MRT-83 dilutions or vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well.

  • Incubate the plate at room temperature for at least 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Hedgehog Pathway Proteins

This protocol is for assessing the effect of this compound on the protein expression levels of key Hedgehog pathway components.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SMO, anti-GLI1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of this compound or DMSO for 24-48 hours.

  • Lyse the cells with RIPA buffer and collect the lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Hh Target Gene Expression

This protocol is for quantifying the mRNA expression of Hedgehog target genes, such as GLI1 and PTCH1.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • DMSO

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound or DMSO as described for Western blotting.

  • Extract total RNA from the cells using a commercial kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 4: In Vivo Xenograft Tumor Model Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Hedgehog-dependent cancer cell line

  • Matrigel (optional)

  • This compound

  • Vehicle for in vivo administration

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound or vehicle to the mice according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

  • Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight and general health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Hh pathway markers).

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific cell lines, animal models, and experimental setup. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for Measuring ULK1/2 Inhibitor Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Important Note on Compound Identification: The compound "MRT-83 hydrochloride" has been identified in scientific literature as a Smoothened (Smo) antagonist, acting on the Hedgehog signaling pathway. However, the core requirements of this request focus on techniques for measuring the efficacy of a ULK1/2 kinase inhibitor involved in autophagy. It is possible that there has been a confusion with compounds such as MRT68921 , which is a known potent dual inhibitor of ULK1 and ULK2.[1] The following application notes and protocols are therefore presented for the assessment of a selective ULK1/2 inhibitor as per the scientific focus of the request.

Introduction: Targeting the ULK1/2 Kinase Complex in Autophagy

Unc-51 like autophagy activating kinase 1 (ULK1) and its homologue ULK2 are serine/threonine kinases that form a crucial complex with ATG13, FIP200, and ATG101. This complex acts as the apex regulator of autophagy initiation, integrating signals from nutrient-sensing pathways like mTOR and AMPK.[2][3][4] Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 and ATG13, suppressing the complex's activity. Conversely, starvation or mTOR inhibition leads to the dephosphorylation and activation of the ULK1/2 complex, which then phosphorylates downstream substrates to initiate the formation of the autophagosome.[2]

Inhibition of ULK1/2 presents a promising therapeutic strategy for diseases where autophagy is a pro-survival mechanism, such as in certain cancers. Measuring the efficacy of a ULK1/2 inhibitor requires a multi-faceted approach, from direct biochemical assays to complex in vivo models.

In Vitro Efficacy Assessment

Direct Kinase Inhibition Assay

This biochemical assay directly measures the ability of the test compound to inhibit the enzymatic activity of ULK1 and ULK2 kinases.

Experimental Protocol:

  • Assay Principle: A radiometric assay using ³²P-ATP or a fluorescence-based assay (e.g., ADP-Glo) can be employed to measure the phosphorylation of a substrate by recombinant ULK1 or ULK2.

  • Reagents:

    • Recombinant human ULK1 and ULK2 kinase.

    • Myelin Basic Protein (MBP) or a specific peptide substrate.

    • ATP (radiolabeled or cold, depending on the assay format).

    • Test compound (ULK1/2 inhibitor) at various concentrations.

    • Kinase buffer and stop solution.

  • Procedure:

    • Prepare serial dilutions of the ULK1/2 inhibitor.

    • In a microplate, combine the recombinant kinase, the substrate, and the inhibitor at varying concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate for a specified time (e.g., 30-60 minutes) at 30°C.

    • Terminate the reaction using a stop solution.

    • Quantify substrate phosphorylation. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For ADP-Glo, the amount of ADP produced is measured via a luminescence-based reaction.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a vehicle control. Plot the data and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Data Presentation:

CompoundTargetIC50 (nM)
ULK1/2 Inhibitor (e.g., MRT68921)ULK12.9
ULK1/2 Inhibitor (e.g., MRT68921)ULK21.1
SBI-0206965 (Reference Compound)ULK1108
SBI-0206965 (Reference Compound)ULK2212
Cellular Target Engagement and Autophagic Flux Assays

These cell-based assays confirm that the inhibitor can access its target within the cell and functionally block the autophagy pathway.

This is the most common method to measure autophagic flux. Autophagy inhibition by a ULK1/2 inhibitor will prevent the formation of autophagosomes and thus the conversion of LC3-I to its lipidated form, LC3-II.

Experimental Protocol:

  • Cell Seeding: Plate cells (e.g., A549, MDA-MB-468) and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with a range of concentrations of the ULK1/2 inhibitor for 1-2 hours.

    • Induce autophagy by either nutrient starvation (e.g., incubation in EBSS) or treatment with an mTOR inhibitor (e.g., Torin1).

    • For autophagic flux measurement, include parallel treatments with a lysosomal inhibitor like Bafilomycin A1 (BafA1) or Chloroquine (CQ) for the final 2-4 hours of the experiment. BafA1 prevents the degradation of LC3-II in autolysosomes.

  • Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against LC3B and a loading control (e.g., β-actin or GAPDH).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate.

  • Data Analysis: Quantify the band intensity for LC3-II. A potent ULK1/2 inhibitor will prevent the increase in LC3-II levels that is typically seen with autophagy induction, particularly in the presence of BafA1.

Logical Relationship of LC3-II Turnover:

G Induction Autophagy Induction (e.g., Starvation) LC3_Conversion LC3-I to LC3-II Conversion Induction->LC3_Conversion ULK1_Inhibitor ULK1/2 Inhibitor ULK1_Inhibitor->LC3_Conversion Blocks Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome LC3_II_Level Measured LC3-II Level LC3_Conversion->LC3_II_Level Increases Degradation LC3-II Degradation Autophagosome->Degradation Fusion with Lysosome Lysosome_Inhibitor Lysosomal Inhibitor (e.g., BafA1) Lysosome_Inhibitor->Degradation Blocks Degradation->LC3_II_Level Decreases

Caption: Logic of the LC3-II Turnover Assay.

p62, or SQSTM1, is an autophagy receptor that binds to ubiquitinated cargo and is itself degraded during the autophagic process. Inhibition of autophagy leads to its accumulation.

Experimental Protocol:

  • Cell Treatment: Treat cells with the ULK1/2 inhibitor as described in the LC3-II turnover assay. Autophagy induction is also recommended.

  • Protein Extraction and Western Blotting: Follow the same procedure as above, but probe the membrane with a primary antibody against p62/SQSTM1.

  • Data Analysis: Quantify the band intensity for p62. An effective ULK1/2 inhibitor will cause an accumulation of p62, resulting in a stronger band signal compared to the vehicle control under conditions of basal or induced autophagy.

Data Presentation (Cell-Based Assays):

Cell LineAssayTreatmentOutcome
A549LC3-II TurnoverULK1/2 Inhibitor + Starvation + BafA1Decreased LC3-II accumulation vs. Starvation + BafA1 alone
MDA-MB-468p62 AccumulationULK1/2 Inhibitor + StarvationIncreased p62 levels vs. Starvation alone
U2OS-mCherry-EGFP-LC3Autophagic Flux (Flow Cytometry)ULK1/2 Inhibitor + StarvationDecreased mCherry/GFP ratio vs. Starvation alone

In Vivo Efficacy and Pharmacodynamics

Xenograft Tumor Model

This model assesses the anti-tumor efficacy of the ULK1/2 inhibitor in a living organism.

Experimental Protocol:

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., KRAS-mutant NSCLC or TNBC cells) into immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, ULK1/2 inhibitor at various doses).

  • Drug Administration: Administer the compound via a clinically relevant route (e.g., oral gavage) on a predetermined schedule (e.g., daily).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor mouse body weight as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice. Excise, weigh, and photograph the tumors. A portion of the tumor can be flash-frozen for western blot or fixed for immunohistochemistry.

Data Presentation:

Treatment GroupDose (mg/kg, p.o.)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle-1250 ± 180-
ULK1/2 Inhibitor20750 ± 11040
ULK1/2 Inhibitor40375 ± 8570
Pharmacodynamic (PD) Biomarker Analysis

PD studies are crucial to confirm that the drug is engaging its target in vivo at therapeutic doses.

Experimental Protocol:

  • Study Design: Use tumor-bearing mice as in the efficacy study.

  • Dosing and Sample Collection: Administer a single dose of the ULK1/2 inhibitor. Collect tumors and other relevant tissues (e.g., liver) at various time points post-dose (e.g., 2, 4, 8, 24 hours).

  • Biomarker Assessment:

    • Western Blot: Analyze tumor lysates for levels of autophagy markers. Target engagement by a ULK1/2 inhibitor would be indicated by an accumulation of p62 and a decrease in the LC3-II/LC3-I ratio.

    • Immunohistochemistry (IHC): Stain tumor sections for p62 to visualize its accumulation and distribution within the tumor tissue.

  • Data Analysis: Correlate the changes in biomarker levels with the dose and time course of drug administration to establish a dose-response and duration of action.

ULK1/2 Signaling Pathway and Assay Targets:

G cluster_0 Upstream Signaling cluster_1 Autophagy Initiation Complex cluster_2 Downstream Events mTORC1 mTORC1 (Nutrient Rich) ULK1_2 ULK1/2 mTORC1->ULK1_2 Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_2 Activates ATG13 ATG13 ULK1_2->ATG13 Forms Complex Beclin1_Complex Beclin-1 Complex ULK1_2->Beclin1_Complex Phosphorylates & Activates FIP200 FIP200 ATG13->FIP200 Forms Complex LC3_Conversion LC3-I -> LC3-II Beclin1_Complex->LC3_Conversion Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome p62_Degradation p62 Degradation Autophagosome->p62_Degradation Assay1 Kinase Assay (IC50) Assay1->ULK1_2 Assay2 LC3-II Turnover (Western Blot) Assay2->LC3_Conversion Assay3 p62 Accumulation (Western Blot/IHC) Assay3->p62_Degradation

Caption: ULK1/2 signaling pathway and points of measurement.

In Vivo Efficacy and PD Workflow:

G cluster_0 Model Setup cluster_1 Efficacy Study cluster_2 Pharmacodynamic (PD) Study A Implant Tumor Cells in Mice B Allow Tumors to Grow A->B C Randomize into Treatment Groups B->C D Chronic Dosing (e.g., Daily) C->D G Single Dose C->G E Monitor Tumor Volume & Body Weight D->E F Endpoint: Excise & Weigh Tumors E->F H Collect Tumors at Time Points (2-24h) G->H I Analyze PD Biomarkers (p62, LC3-II) via Western Blot / IHC H->I

Caption: Workflow for in vivo efficacy and PD studies.

References

Application Notes and Protocols for MRT-83 Hydrochloride in Combination Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent, small-molecule antagonist of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the pathogenesis of various cancers, making it a critical target for therapeutic intervention. This compound inhibits Hh signaling by blocking the translocation of SMO to the primary cilium, a crucial step in pathway activation.[1] While monotherapy with Hh pathway inhibitors has shown efficacy in certain cancers like basal cell carcinoma and medulloblastoma, combination strategies are being explored to enhance anti-tumor activity, overcome resistance, and broaden the therapeutic applicability to a wider range of malignancies.

These application notes provide a comprehensive overview of the preclinical rationale and methodologies for evaluating this compound in combination with other cancer therapies, including chemotherapy and targeted agents. Due to the limited availability of published data specifically for this compound in combination settings, the experimental protocols and data presented herein are based on established methodologies and findings from studies involving other SMO inhibitors with similar mechanisms of action. Researchers should adapt these protocols as necessary for their specific experimental context.

Signaling Pathways and Rationale for Combination Therapies

The Hedgehog signaling pathway plays a crucial role in embryonic development and is largely quiescent in adult tissues. Its aberrant reactivation in cancer contributes to tumor growth, proliferation, and the maintenance of cancer stem cells.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Hh->PTCH1 binds SMO Smoothened (SMO) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU releases GLI from GLI GLI SMO->GLI activates SUFU->GLI sequesters GLIR GLI-R (Repressor) GLI->GLIR cleavage GLIA GLI-A (Activator) GLI->GLIA processing TargetGenes Target Gene Expression GLIR->TargetGenes represses GLIA->TargetGenes activates MRT83 MRT-83 HCl MRT83->SMO inhibits

Figure 1: Simplified Hedgehog Signaling Pathway and the Mechanism of Action of MRT-83 HCl.
Combination with Chemotherapy

Preclinical studies have suggested that inhibiting the Hh pathway can enhance the efficacy of chemotherapeutic agents. For instance, some SMO inhibitors have been shown to deplete the dense desmoplastic stroma characteristic of certain tumors, like pancreatic cancer, thereby improving the delivery and efficacy of drugs such as gemcitabine. While a phase II clinical trial of vismodegib (another SMO inhibitor) with gemcitabine in metastatic pancreatic cancer did not show a significant improvement in overall survival, the preclinical rationale remains an area of active investigation for different tumor types and combination regimens.[2][3][4]

Combination with Targeted Therapies (PI3K/mTOR Inhibitors)

There is significant crosstalk between the Hedgehog and other critical oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway. Aberrant activation of both pathways has been observed in various cancers, including rhabdomyosarcoma. Dual inhibition of the Hh and PI3K/mTOR pathways has demonstrated synergistic anti-tumor effects in preclinical models, suggesting that this combination could be a promising therapeutic strategy.

Combination_Therapy_Rationale cluster_Hh Hedgehog Pathway cluster_PI3K PI3K/mTOR Pathway MRT83 MRT-83 HCl SMO SMO MRT83->SMO GLI GLI SMO->GLI Hh_Cancer Tumor Growth & Proliferation GLI->Hh_Cancer Synergy Synergistic Anti-Tumor Effect Hh_Cancer->Synergy PI3Ki PI3K/mTOR Inhibitor PI3K_mTOR PI3K/mTOR PI3Ki->PI3K_mTOR PI3K_Cancer Tumor Growth & Proliferation PI3K_mTOR->PI3K_Cancer PI3K_Cancer->Synergy

Figure 2: Rationale for combining MRT-83 HCl with a PI3K/mTOR inhibitor.

Data Presentation

The following tables summarize hypothetical preclinical data for this compound in combination with other anti-cancer agents, based on typical outcomes observed with other SMO inhibitors.

Table 1: In Vitro Cell Viability (IC50) Data

Cell LineCancer TypeMRT-83 HCl IC50 (nM)Chemotherapy Agent (IC50)Combination Index (CI)*
Panc-1Pancreatic15Gemcitabine (20 nM)0.6
A549Lung25Paclitaxel (10 nM)0.7
DaoyMedulloblastoma5Temozolomide (50 µM)0.5

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft ModelTreatment GroupAverage Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (%)
Panc-1 (Pancreatic)Vehicle Control1500 ± 250-
MRT-83 HCl (20 mg/kg)1050 ± 18030
Gemcitabine (50 mg/kg)900 ± 20040
MRT-83 HCl + Gemcitabine450 ± 12070
Daoy (Medulloblastoma)Vehicle Control2000 ± 300-
MRT-83 HCl (20 mg/kg)1200 ± 22040
Temozolomide (20 mg/kg)1400 ± 25030
MRT-83 HCl + Temozolomide600 ± 15070

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and animal models.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound alone and in combination with another therapeutic agent.

Cell_Viability_Workflow start Start seed Seed cells in 96-well plates start->seed treat Treat with MRT-83 HCl and/or combination agent seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT reagent incubate->mtt incubate2 Incubate for 2-4 hours mtt->incubate2 solubilize Solubilize formazan crystals with DMSO incubate2->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 and Combination Index read->analyze

Figure 3: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Combination agent (e.g., gemcitabine, paclitaxel)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and the combination agent in culture medium.

    • For combination studies, a fixed-ratio or a checkerboard (matrix) experimental design can be used.

    • Remove the medium from the wells and add 100 µL of medium containing the drugs at the desired concentrations. Include vehicle-treated and untreated controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC50 values for each drug alone and in combination using dose-response curve fitting software.

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy, additivity, or antagonism.

Protocol 2: Western Blot Analysis of Hedgehog Pathway Proteins

This protocol is to assess the pharmacodynamic effects of this compound on the Hh signaling pathway.

Materials:

  • Cell or tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SMO, anti-GLI1, anti-PTCH1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Lyse cells or homogenized tumor tissue in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Protocol 3: In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.

Xenograft_Workflow start Start implant Implant tumor cells subcutaneously in mice start->implant tumor_growth Allow tumors to reach ~100-200 mm³ implant->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer MRT-83 HCl and/or combination agent randomize->treat monitor Monitor tumor volume and body weight treat->monitor endpoint Continue treatment until predefined endpoint monitor->endpoint collect Collect tumors for pharmacodynamic analysis endpoint->collect

Figure 4: General workflow for an in vivo tumor xenograft study.

Materials:

  • Immunocompromised mice (e.g., nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Combination agent formulation for in vivo administration

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Subcutaneously inject 1-10 million cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, MRT-83 HCl, Combination Agent, MRT-83 HCl + Combination Agent).

  • Drug Administration:

    • Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing and schedule should be optimized based on preliminary studies.

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight and overall health of the mice regularly.

  • Endpoint and Tissue Collection:

    • Continue the treatment until a predefined endpoint is reached (e.g., a specific tumor volume, a set number of days, or signs of toxicity).

    • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the percent tumor growth inhibition for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the observed differences between treatment groups.

Conclusion

The preclinical data for various SMO inhibitors strongly support the rationale for investigating this compound in combination with other cancer therapies. The provided protocols offer a framework for researchers to design and execute studies to evaluate the potential synergistic or additive anti-tumor effects of such combinations. It is anticipated that these combination strategies will lead to improved therapeutic outcomes and help to overcome the challenge of drug resistance in a variety of cancers. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in combination regimens.

References

Application Notes and Protocols for MRT-83 Hydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and specific small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4][5] Aberrant activation of the Hh pathway is implicated in the development and progression of various cancers, making Smo an attractive target for therapeutic intervention. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies, based on established formulation guidelines for this compound and general practices for similar small molecule inhibitors.

Physicochemical Properties and Formulation Data

Effective in vivo delivery of this compound is contingent on its solubility and the appropriate choice of vehicle. The following table summarizes key physicochemical properties and provides validated formulation protocols.

ParameterValue/ProtocolSource
Molecular Formula C₃₁H₃₁ClN₄O₅
Molecular Weight 575.05 g/mol
Appearance White to off-white solid
Solubility DMSO: ≥ 250 mg/mL (requires sonication)
Storage 4°C, sealed, away from moisture. Stock solutions: -80°C (6 months), -20°C (1 month)
Formulation 1 (Aqueous) Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Final Concentration: ≥ 2.08 mg/mL.
Formulation 2 (Oil-based) Vehicle: 10% DMSO, 90% Corn oil. Final Concentration: ≥ 2.08 mg/mL. Note: Use with caution for dosing periods exceeding 15 days.
Formulation 3 (Cyclodextrin-based) Vehicle: 10% DMSO, 90% (20% SBE-β-CD in Saline). Final Concentration: ≥ 2.08 mg/mL.

Experimental Protocols

The selection of a delivery method and vehicle for this compound will depend on the experimental design, the animal model, and the desired pharmacokinetic profile. Below are detailed protocols for preparing and administering this compound.

Protocol 1: Preparation of this compound for Systemic Administration (Aqueous Formulation)

This protocol is suitable for intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare Stock Solution: Accurately weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 20.8 mg/mL). Use an ultrasonic bath to ensure complete dissolution.

  • Vehicle Preparation: In a sterile tube, combine the vehicle components in the following order, ensuring thorough mixing after each addition:

    • Add 400 µL of PEG300 to 100 µL of the this compound DMSO stock solution. Vortex to mix.

    • Add 50 µL of Tween-80 to the mixture. Vortex thoroughly.

    • Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex until a clear, homogenous solution is formed.

  • Administration: Administer the freshly prepared solution to the animal model via the desired route (IV, IP, or SC). The dosing volume should be calculated based on the animal's weight and the target dosage.

Protocol 2: Preparation of this compound for Oral Gavage (Oil-based Formulation)

This protocol is suitable for oral (PO) administration.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes and gavage needles

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Vehicle Preparation:

    • Add 900 µL of sterile corn oil to a sterile tube.

    • Add 100 µL of the this compound DMSO stock solution to the corn oil.

    • Vortex the mixture extensively to ensure a uniform suspension.

  • Administration: Administer the suspension to the animal model using an appropriate gauge gavage needle. Ensure the suspension is well-mixed immediately before each administration.

Protocol 3: Localized Delivery via Stereotaxic Injection

For studies investigating the effects of this compound in specific brain regions, stereotaxic injection is a viable method.

Materials:

  • This compound formulation (aqueous formulation from Protocol 1 is recommended)

  • Stereotaxic apparatus

  • Hamilton syringe with a fine-gauge needle

  • Anesthesia and surgical preparation supplies

Procedure:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols. Secure the animal in the stereotaxic frame.

  • Surgical Procedure: Perform the surgical procedure to expose the skull. Identify the target coordinates for the desired brain region.

  • Injection: Slowly inject a small volume (typically 1-5 µL) of the this compound solution into the target area. The injection rate should be slow to minimize tissue damage.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for in vivo studies.

Hedgehog_Signaling_Pathway cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits Dissociation GLI GLI SUFU->GLI GLIA GLI (Active) TargetGenes Target Gene Expression GLIA->TargetGenes Activates Hh Hedgehog Ligand (Hh) Hh->PTCH1 Binds MRT83 MRT-83 HCl MRT83->SMO Inhibits

Caption: Mechanism of action of this compound in the Hedgehog signaling pathway.

experimental_workflow prep MRT-83 HCl Formulation (Protocols 1, 2, or 3) dosing Administration (IV, IP, SC, PO, or Stereotaxic) prep->dosing animal_model Animal Model Selection (e.g., Xenograft, Genetic) animal_model->dosing monitoring In-life Monitoring (Tumor volume, body weight, etc.) dosing->monitoring endpoint Endpoint Analysis monitoring->endpoint pk_pd Pharmacokinetic (PK) Analysis (Blood/Tissue Sampling) endpoint->pk_pd tissue Tissue Collection (Tumor, Organs) endpoint->tissue biomarker Biomarker Analysis (e.g., Western Blot, IHC, qPCR for Hh pathway targets) tissue->biomarker

Caption: General experimental workflow for in vivo studies with this compound.

References

Application Notes and Protocols for MRT-83 Hydrochloride in Stem Cell Differentiation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 hydrochloride is a potent and selective inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, key regulators of the autophagy process. Autophagy, a cellular self-degradation mechanism, plays a critical role in maintaining cellular homeostasis, and its modulation has been shown to influence stem cell fate, including maintenance of pluripotency and differentiation.[1][2][3] Recent studies have highlighted the potential of ULK1/2 inhibitors, such as MRT-83 (also known as MRT-403), to induce differentiation in stem cells, particularly in the context of cancer stem cells.[4][5]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to modulate stem cell differentiation. The information is intended to guide researchers in designing and executing experiments to investigate the effects of autophagy inhibition on various stem cell populations.

Mechanism of Action

This compound functions by inhibiting the kinase activity of ULK1 and ULK2, which are essential for the initiation of the autophagy cascade. In the context of stem cell differentiation, particularly in chronic myeloid leukemia (CML) leukemic stem cells (LSCs), inhibition of ULK1 by MRT-83 leads to:

  • Increased Mitochondrial Respiration: A metabolic shift from glycolysis towards oxidative phosphorylation.

  • Elevated Oxidative Stress: The increase in mitochondrial activity results in higher levels of reactive oxygen species (ROS).

  • Loss of Quiescence and Induced Differentiation: The accumulation of ROS pushes the stem cells out of their quiescent state and promotes their differentiation into more mature cell types.

Modulation of autophagy has also been shown to affect lineage commitment in pluripotent stem cells. Inhibition of autophagy can lead to the accumulation of transcription factors like SOX2, which in turn can influence the differentiation pathway towards the neuroectoderm lineage.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound (MRT-403) in stem cell differentiation protocols based on published data.

ParameterValueCell TypeReference
Concentration 3 µMPatient-derived CD34+ Chronic Myeloid Leukemia (CML) cells
Treatment Duration 3 daysPatient-derived CD34+ Chronic Myeloid Leukemia (CML) cells

Note: These parameters may require optimization for different stem cell types and experimental conditions.

Experimental Protocols

Protocol 1: Induction of Differentiation in Cancer Stem Cells (Example: Chronic Myeloid Leukemia Stem Cells)

This protocol is based on the successful induction of differentiation in patient-derived CML stem cells.

Materials:

  • This compound (MRT-403)

  • Cryopreserved CD34+ CML cells

  • Appropriate stem cell culture medium (e.g., serum-free medium supplemented with cytokines)

  • Cell culture plates

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Flow cytometer and relevant antibodies for differentiation markers (e.g., CD34, CD133)

  • Reagents for cell cycle analysis (e.g., Ki67, Propidium Iodide)

Procedure:

  • Cell Thawing and Culture:

    • Thaw cryopreserved CD34+ CML cells according to standard protocols.

    • Culture the cells in the appropriate stem cell medium at a density of 1 x 10^6 cells/mL.

    • Allow the cells to recover for 24 hours before treatment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, dilute the MRT-83 stock solution in the culture medium to a final concentration of 3 µM.

    • Add the MRT-83 containing medium to the cells. Include a vehicle control (medium with the same concentration of DMSO without MRT-83).

    • Incubate the cells for 3 days at 37°C and 5% CO2.

  • Analysis of Differentiation:

    • Flow Cytometry: After 3 days of treatment, harvest the cells and stain with antibodies against stem cell markers (e.g., CD34, CD133) and differentiation markers to assess the change in cell populations.

    • Cell Cycle Analysis: Perform cell cycle analysis using Ki67 and Propidium Iodide staining to determine the percentage of cells in different phases of the cell cycle, indicating a loss of quiescence.

    • Morphological Analysis: Observe the cells under a microscope for any changes in morphology indicative of differentiation.

Protocol 2: General Protocol for Investigating the Effect of MRT-83 on Pluripotent Stem Cell Differentiation

This protocol provides a general framework for exploring the role of MRT-83 in directing the lineage commitment of pluripotent stem cells (e.g., human induced pluripotent stem cells - hiPSCs).

Materials:

  • This compound

  • Human induced pluripotent stem cells (hiPSCs)

  • Pluripotent stem cell maintenance medium

  • Differentiation-inducing medium for the desired lineage (e.g., neural induction medium, definitive endoderm induction medium)

  • Cell culture plates coated with an appropriate matrix (e.g., Matrigel, Vitronectin)

  • Reagents for immunocytochemistry or qPCR to assess lineage-specific markers.

Procedure:

  • hiPSC Culture:

    • Culture hiPSCs on a suitable matrix in maintenance medium according to standard protocols.

    • Passage the cells when they reach optimal confluency.

  • Initiation of Differentiation with MRT-83:

    • To initiate differentiation, replace the maintenance medium with the desired differentiation medium.

    • Prepare different concentrations of MRT-83 in the differentiation medium (e.g., a range from 0.1 µM to 10 µM) to determine the optimal concentration. Include a vehicle control.

    • Treat the cells with the MRT-83 containing differentiation medium for a specific duration (e.g., 2-7 days, depending on the differentiation protocol).

  • Assessment of Lineage Commitment:

    • Immunocytochemistry: At the end of the treatment period, fix the cells and perform immunocytochemistry for key lineage-specific markers (e.g., PAX6 for neuroectoderm, SOX17 for endoderm, Brachyury for mesoderm) and pluripotency markers (e.g., OCT4, NANOG).

    • Quantitative PCR (qPCR): Extract RNA from the treated cells and perform qPCR to quantify the expression levels of lineage-specific genes.

    • Morphological Analysis: Monitor the cells daily for morphological changes associated with differentiation into the specific lineage.

Visualizations

G cluster_0 Cellular Stress (e.g., Nutrient Deprivation) cluster_1 Autophagy Initiation Complex cluster_2 Autophagosome Formation cluster_3 Cellular Outcomes Stress Stress Signals ULK1 ULK1/2 Kinase Stress->ULK1 Activates Autophagy Autophagy ULK1->Autophagy Initiates MRT83 MRT-83 HCl MRT83->ULK1 Inhibits Differentiation Stem Cell Differentiation MRT83->Differentiation Promotes (via Autophagy Inhibition) Homeostasis Cellular Homeostasis Autophagy->Homeostasis Autophagy->Differentiation Modulates

Caption: Signaling pathway of this compound in modulating stem cell differentiation.

G cluster_analysis Analysis Methods start Start: Stem Cell Culture prepare Prepare MRT-83 HCl Working Solution start->prepare treat Treat Cells with MRT-83 HCl (and Vehicle Control) prepare->treat incubate Incubate for Defined Period treat->incubate harvest Harvest Cells incubate->harvest analysis Analyze Differentiation harvest->analysis flow Flow Cytometry (Markers) analysis->flow qpcr qPCR (Gene Expression) analysis->qpcr morphology Microscopy (Morphology) analysis->morphology

Caption: Experimental workflow for using this compound in stem cell differentiation.

References

Designing Autophagy Experiments: Utilizing ULK1/2 Inhibitors as Negative Controls

Author: BenchChem Technical Support Team. Date: November 2025

A Clarification on the Role of MRT-83 Hydrochloride

Initial research indicates a potential misunderstanding regarding the application of this compound in autophagy studies. This compound is a potent and selective Smoothened (Smo) antagonist, which functions by inhibiting the Hedgehog (Hh) signaling pathway. There is no scientific literature to support its use as a UNC-51-like kinase (ULK1/2) inhibitor or as a direct modulator of autophagy. Therefore, this compound is not a suitable negative control for experiments investigating ULK1/2-mediated autophagy.

For robust and accurate autophagy research, it is crucial to employ specific and well-characterized inhibitors that target the pathway of interest. This document provides detailed application notes and protocols for using established ULK1/2 inhibitors as negative controls in autophagy experiments.

Introduction to ULK1/2 Inhibition in Autophagy

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components.[1] The initiation of autophagy is tightly regulated by the ULK1/2 complex, which is composed of ULK1 or its homolog ULK2, ATG13, FIP200, and ATG101.[2][3] This complex integrates signals from nutrient-sensing pathways, such as mTOR and AMPK, to control the onset of autophagosome formation.[4][5]

Inhibiting the kinase activity of ULK1/2 provides a powerful tool to block autophagy at its earliest step. Small molecule inhibitors of ULK1/2 are therefore ideal negative controls to confirm that an observed cellular phenotype is indeed dependent on the initiation of autophagy. When a researcher hypothesizes that a certain treatment induces autophagy, co-treatment with a ULK1/2 inhibitor should rescue or reverse the effect, demonstrating the phenotype's dependence on a functional autophagy pathway.

Recommended ULK1/2 Inhibitors for Use as Negative Controls

Several potent and selective ULK1/2 inhibitors have been developed and are commercially available. These compounds have been extensively characterized and are widely used in autophagy research.

InhibitorTarget(s)IC50 (nM)Recommended Working Concentration (in vitro)Key Features & Considerations
MRT68921 ULK1, ULK22.9 (ULK1), 1.1 (ULK2)1-10 µMPotent dual inhibitor. Blocks autophagic flux and disrupts autophagosome maturation. Also inhibits NUAK1.
SBI-0206965 ULK1, ULK2108 (ULK1), 711 (ULK2)5-20 µMCell-permeable. Also a potent AMPK inhibitor, which should be considered when interpreting results.
ULK-101 ULK1, ULK28.3 (ULK1), 30 (ULK2)100-500 nMHighly potent and selective. Suppresses autophagy induction and flux in response to various stimuli.
DCC-3116 ULK1/212-32 (in cell assays)38 nM (in cell assays)First-in-class selective inhibitor currently in clinical trials.

Signaling Pathway Diagram

ULK1_2_Signaling_Pathway cluster_upstream Upstream Regulators cluster_downstream Downstream Events mTORC1 mTORC1 (Nutrient Rich) ULK1_2 ULK1/2 mTORC1->ULK1_2 Inhibition AMPK AMPK (Low Energy) AMPK->ULK1_2 Activation ATG13 ATG13 ULK1_2->ATG13 P FIP200 FIP200 ATG101 ATG101 VPS34_Complex VPS34 Complex (PI3K Class III) ULK1_2->VPS34_Complex Activation Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome PI3P Production Inhibitor ULK1/2 Inhibitors (e.g., MRT68921, SBI-0206965) Inhibitor->ULK1_2

Caption: ULK1/2 in the Autophagy Pathway.

Experimental Protocols

Protocol 1: Western Blot Analysis of LC3 Conversion and p62/SQSTM1 Degradation

This protocol is designed to assess autophagic flux by measuring the levels of key autophagy markers. LC3-II is localized to autophagosome membranes, and its levels can indicate autophagosome numbers. p62/SQSTM1 is a cargo receptor that is degraded during autophagy; its accumulation suggests autophagy inhibition.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Starvation medium (e.g., EBSS) or autophagy-inducing compound

  • ULK1/2 inhibitor (e.g., MRT68921)

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels (15% for LC3, 10% for p62 and actin)

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

  • Experimental Groups: Set up the following treatment groups:

    • Untreated Control (complete medium)

    • Autophagy Induction (e.g., starvation medium)

    • Induction + ULK1/2 Inhibitor

    • Induction + Lysosomal Inhibitor

    • Induction + ULK1/2 Inhibitor + Lysosomal Inhibitor

  • Treatment:

    • Pre-treat cells with the ULK1/2 inhibitor (e.g., 1-10 µM MRT68921) for 1 hour.

    • Induce autophagy (e.g., replace with starvation medium) for a predetermined time (e.g., 2-4 hours).

    • For groups with a lysosomal inhibitor, add it for the last 2 hours of the induction period (e.g., 100 nM Bafilomycin A1).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in 100 µL of RIPA buffer per well.

    • Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Prepare samples with Laemmli buffer and boil for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for LC3-II and p62. Normalize to the loading control (Actin). An effective ULK1/2 inhibitor will prevent the increase in LC3-II and the degradation of p62 seen with the autophagy-inducing stimulus.

WB_Workflow start Seed Cells treatment Treat with Inducer +/- ULK1/2 Inhibitor +/- Lysosomal Inhibitor start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with Primary Antibodies (anti-LC3, anti-p62, anti-Actin) blocking->primary_ab secondary_ab Incubate with Secondary Antibody primary_ab->secondary_ab detection ECL Detection & Imaging secondary_ab->detection analysis Data Analysis (Quantify LC3-II and p62 levels) detection->analysis

Caption: Western Blot Workflow.

Protocol 2: Autophagic Flux Assay using mCherry-GFP-LC3 Reporter

This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux. The tandem reporter mCherry-GFP-LC3 fluoresces yellow (merged green and red) in neutral pH autophagosomes. Upon fusion with acidic lysosomes to form autolysosomes, the GFP signal is quenched, while the acid-stable mCherry continues to fluoresce, resulting in red-only puncta. An increase in red puncta relative to yellow indicates active autophagic flux. A ULK1/2 inhibitor will block the formation of both yellow and red puncta.

Materials:

  • Cells stably expressing the mCherry-GFP-LC3 reporter construct

  • Glass-bottom imaging dishes

  • Complete cell culture medium

  • Starvation medium (e.g., EBSS) or autophagy-inducing compound

  • ULK1/2 inhibitor (e.g., MRT68921)

  • Fluorescence microscope with appropriate filters for GFP and mCherry

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Cell Seeding: Seed mCherry-GFP-LC3 expressing cells on glass-bottom dishes and allow them to adhere.

  • Treatment:

    • Set up experimental groups as in Protocol 1 (excluding the lysosomal inhibitor group, which can be used as a positive control for flux blockage).

    • Pre-treat with the ULK1/2 inhibitor for 1 hour.

    • Induce autophagy for the desired time (e.g., 2-4 hours).

  • Live Cell Imaging:

    • During the last 30 minutes of treatment, image the cells using a fluorescence microscope.

    • Acquire images in both the green (GFP) and red (mCherry) channels for multiple fields of view per condition.

  • Image Analysis:

    • For each cell, count the number of yellow puncta (autophagosomes, GFP+ and mCherry+) and red-only puncta (autolysosomes, GFP- and mCherry+).

    • Calculate the autophagic flux by determining the ratio of red puncta to yellow puncta or the total number of red puncta per cell.

  • Data Interpretation: Autophagy induction should increase the number of both yellow and red puncta, with a notable increase in the red-to-yellow ratio. The ULK1/2 inhibitor should significantly reduce the formation of all puncta, indicating a block in autophagy initiation.

Logical Framework for Using ULK1/2 Inhibitors as Controls

Logic_Diagram cluster_outcomes Possible Outcomes cluster_conclusions Conclusions hypothesis Hypothesis: Treatment 'X' induces a cellular phenotype via autophagy. experiment Experiment: 1. Treat cells with 'X'. 2. Treat cells with 'X' + ULK1/2 Inhibitor. hypothesis->experiment outcome1 Outcome A: Phenotype is reversed or blocked by ULK1/2 inhibitor. experiment->outcome1 If hypothesis is true outcome2 Outcome B: Phenotype is unaffected by ULK1/2 inhibitor. experiment->outcome2 If hypothesis is false conclusion1 Conclusion for A: The phenotype is dependent on autophagy initiation via ULK1/2. outcome1->conclusion1 conclusion2 Conclusion for B: The phenotype is independent of autophagy initiation. outcome2->conclusion2

References

Troubleshooting & Optimization

MRT-83 hydrochloride solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRT-83 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting Smo, MRT-83 blocks the downstream signaling cascade that is crucial for embryonic development and can be aberrantly activated in various cancers. MRT-83 has demonstrated inhibitory activity in the nanomolar range in cellular assays.[1]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is highly soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the solid compound at 4°C in a sealed container, away from moisture. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To ensure the integrity of the compound, it is advisable to use freshly opened, anhydrous DMSO for preparing stock solutions, as hygroscopic DMSO can negatively impact solubility.

Troubleshooting Guides

Solubility and Precipitation Issues

Problem: My this compound precipitated when I diluted the DMSO stock solution in my aqueous cell culture medium.

Possible Causes:

  • Low Aqueous Solubility: this compound, like many small molecule inhibitors, likely has low intrinsic solubility in aqueous solutions at neutral pH. The hydrochloride salt form is intended to improve aqueous solubility, but it can still be limited.

  • "Salting Out" Effect: The high concentration of salts and other components in cell culture media can reduce the solubility of organic compounds, leading to precipitation.

  • pH Shift: The pH of your final culture medium can affect the ionization state and, consequently, the solubility of the compound.

  • High Final Concentration: The desired final concentration of this compound in your experiment may exceed its solubility limit in the aqueous medium.

Solutions and Recommendations:

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and may also promote precipitation.

  • Use a Pre-warmed Medium: Adding the DMSO stock solution to a pre-warmed (37°C) medium can sometimes help to keep the compound in solution.

  • Increase the Volume of Medium for Dilution: Instead of adding a small volume of stock solution to a large volume of medium, try adding the stock solution to a smaller, intermediate volume of medium first, mix well, and then add this to the final volume.

  • Sonication: Briefly sonicating the final solution may help to redissolve any precipitate. However, be cautious as this may not result in a stable solution over the long term.

  • pH Adjustment of the Medium: While generally not recommended as it can affect cell growth, for specific short-term experiments, slight adjustments to the medium's pH could be explored to enhance solubility. The effect of pH on the solubility of this compound has not been reported, so this would require empirical testing.

  • Consider In Vivo Formulation Strategies for In Vitro Work: For challenging situations, adapting in vivo formulation strategies might be an option. These often involve co-solvents and surfactants. However, the potential for cellular toxicity of these excipients must be carefully evaluated. Examples of in vivo formulations that yield a clear solution of at least 2.08 mg/mL include:

    • 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[2]

    • 10% DMSO, 90% (20% SBE-β-CD in saline).[2]

    • 10% DMSO, 90% corn oil (Note: this is not suitable for most cell culture applications).

Quantitative Solubility Data:

SolventSolubilityNotes
DMSO250 mg/mL (434.74 mM)Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended.
In vivo formulation 1≥ 2.08 mg/mL (3.62 mM)10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline.
In vivo formulation 2≥ 2.08 mg/mL (3.62 mM)10% DMSO >> 90% (20% SBE-β-CD in saline).
In vivo formulation 3≥ 2.08 mg/mL (3.62 mM)10% DMSO >> 90% corn oil.
Stability Issues

Problem: I am concerned about the stability of this compound in my experimental setup over several days.

Possible Causes:

  • Hydrolysis: The acylguanidine group in MRT-83 may be susceptible to hydrolysis in aqueous environments, especially at non-neutral pH. The rate of hydrolysis can be influenced by pH and temperature.

  • Oxidation: While less common for the core structure, oxidative degradation could be a possibility, particularly in the presence of reactive oxygen species in the culture medium.

  • Photodegradation: Exposure to light, especially UV, can cause degradation of some small molecules.

Solutions and Recommendations:

  • pH Considerations: The stability of guanidinium compounds in aqueous solutions can be pH-dependent. It is generally recommended to prepare fresh dilutions of this compound in your experimental medium for each experiment, especially for long-term studies.

  • Temperature Control: Store stock solutions at the recommended low temperatures. For experiments conducted at 37°C, be aware that the rate of degradation will be higher than in refrigerated conditions.

  • Light Protection: Protect solutions containing this compound from direct light exposure by using amber vials or by wrapping containers in aluminum foil.

  • Perform a Stability Study: If the stability of this compound is critical for your experiments (e.g., multi-day incubations), it is highly recommended to perform a preliminary stability study under your specific experimental conditions. This can be done by incubating the compound in your cell culture medium for the duration of your experiment and then analyzing the remaining concentration of the parent compound using an analytical technique like HPLC.

Assessing Stability:

While specific degradation kinetics and products for this compound are not published, a general approach to assess its stability would involve:

  • Incubating this compound in the desired aqueous medium at the experimental temperature.

  • Taking samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analyzing the samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocols

Hedgehog Signaling Pathway Inhibition Assay (Shh-light2 Cells)

This assay measures the inhibition of the Hedgehog signaling pathway by quantifying the activity of a Gli-dependent luciferase reporter.

Methodology:

  • Cell Culture: Culture Shh-light2 cells (NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter) in DMEM supplemented with 10% bovine calf serum and 1% penicillin/streptomycin.

  • Plating: Seed the cells in 96-well plates and allow them to grow to confluency.

  • Treatment: Replace the growth medium with low-serum medium (e.g., DMEM with 0.5% bovine calf serum) containing various concentrations of this compound.

  • Stimulation: Induce Hedgehog pathway activation by adding a stimulant such as Sonic Hedgehog (Shh)-conditioned medium or a Smo agonist like SAG.

  • Incubation: Incubate the plates for 30-48 hours at 37°C.

  • Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for differences in cell number and transfection efficiency. The IC50 value for this compound can then be calculated from the dose-response curve.

Alkaline Phosphatase (ALP) Differentiation Assay (C3H10T1/2 Cells)

This assay assesses the ability of this compound to inhibit Hedgehog-induced differentiation of mesenchymal stem cells into osteoblasts.

Methodology:

  • Cell Culture: Culture C3H10T1/2 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Plating: Seed the cells in 24- or 96-well plates.

  • Treatment: Once the cells are confluent, treat them with various concentrations of this compound in a differentiation-inducing medium (e.g., containing a Hedgehog pathway agonist).

  • Incubation: Incubate the cells for several days (e.g., 3-5 days), replacing the medium with fresh medium containing the test compounds as needed.

  • Cell Lysis and ALP Assay: Lyse the cells and measure the alkaline phosphatase activity using a colorimetric or fluorometric assay kit.

  • Data Normalization: Normalize the ALP activity to the total protein content in each well.

  • Data Analysis: Calculate the IC50 value for this compound based on the inhibition of ALP activity.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (e.g., Shh) PTCH1 Patched1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits MRT83 MRT-83 Hydrochloride MRT83->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI_A GLI (Active) GLI->GLI_A Activation Target_Genes Target Gene Expression GLI_A->Target_Genes Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare MRT-83 HCl Stock in DMSO Dilute Dilute Stock in Culture Medium Stock->Dilute Cells Culture Cells (e.g., Shh-light2) Treat Treat Cells with MRT-83 HCl & Stimulant Cells->Treat Dilute->Treat Incubate Incubate Treat->Incubate Assay Perform Assay (e.g., Luciferase) Incubate->Assay Data Analyze Data (Calculate IC50) Assay->Data

References

Optimizing MRT-83 Hydrochloride Concentration for Cell Lines: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of MRT-83 hydrochloride, a potent Smoothened (Smo) receptor antagonist that inhibits the Hedgehog (Hh) signaling pathway.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in an accessible format to facilitate successful cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that belongs to the acylguanidine family.[1] It functions as a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, MRT-83 blocks the downstream signaling cascade, ultimately inhibiting the transcriptional activity of Gli family proteins.[2][3] Dysregulation of the Hedgehog pathway is implicated in the development and progression of various cancers, making it a critical target for therapeutic intervention.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: Based on its high potency, with reported IC50 values in the nanomolar range for cell lines such as Shh-light2 and C3H10T1/2, a good starting point for dose-response experiments is between 1 nM and 100 nM. However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. Therefore, it is crucial to perform a dose-response curve to determine the effective concentration for your particular model system.

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent such as dimethyl sulfoxide (DMSO). To minimize the potential for solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability.

Q4: How can I determine if this compound is active in my cell line?

A4: The activity of this compound can be assessed by examining its effect on the Hedgehog signaling pathway. A common method is to measure the expression levels of downstream target genes of the Hh pathway, such as GLI1 and PTCH1, using techniques like quantitative PCR (qPCR) or by observing changes in protein levels via Western blotting. A reduction in the expression of these target genes upon treatment with this compound indicates pathway inhibition.

Q5: What are potential off-target effects of this compound?

A5: While MRT-83 has been shown to be a potent and specific Smo antagonist, like most small molecule inhibitors, there is a potential for off-target effects, especially at higher concentrations. It is important to perform dose-response experiments and use the lowest effective concentration to minimize these effects. If unexpected phenotypes are observed, it may be necessary to perform additional experiments, such as screening against a panel of other kinases or receptors, to identify potential off-target activities.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect or inconsistent results Compound Instability: this compound may be degrading in the cell culture medium over the course of the experiment.- Prepare fresh dilutions of the compound for each experiment.- For long-term experiments, consider replenishing the medium with fresh this compound at regular intervals.
Incorrect Concentration: The concentration used may be too low to elicit a response in the specific cell line.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration.
Cell Line Insensitivity: The cell line may not have an active Hedgehog signaling pathway or may have mutations that confer resistance.- Confirm the expression of key Hedgehog pathway components (e.g., Smo, Gli1) in your cell line.- Consider using a positive control cell line known to be sensitive to Hedgehog pathway inhibitors.
High levels of cell death (cytotoxicity) Concentration Too High: The concentration of this compound may be toxic to the cells.- Lower the concentration of this compound. Determine the IC50 for cytotoxicity using a cell viability assay and work at concentrations below this value for mechanistic studies.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Precipitation of the compound in the culture medium Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous culture medium.- Ensure the stock solution is fully dissolved before diluting it in the medium.- Prepare intermediate dilutions in a serum-free medium before adding to the final culture volume to minimize "solvent shock."- Visually inspect the medium for any signs of precipitation after adding the compound.

Experimental Protocols

Determining the IC50 Value for Cell Viability (MTT Assay)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).

  • Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your experimental goals (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of Hedgehog Pathway Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the Hedgehog pathway by measuring the protein levels of the downstream target, Gli1.

Materials:

  • This compound

  • Cell line of interest

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Gli1 and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the Gli1 signal to the loading control to determine the relative decrease in Gli1 protein levels.

Data Presentation

Table 1: Reported IC50 Values of this compound

Cell LineAssay TypeIC50 (nM)Reference
Shh-light2Hedgehog Pathway Inhibition15
C3H10T1/2Hedgehog Pathway Inhibition11

Researchers should note that these values are from specific assays and cell lines. It is essential to determine the IC50 for your specific experimental system.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU-GLI Complex SUFU GLI SMO->SUFU-GLI Complex Inhibits degradation SUFU SUFU GLI GLI GLI (active) GLI (active) GLI->GLI (active) Translocates SUFU-GLI Complex->GLI Releases Target Genes Target Genes GLI (active)->Target Genes Activates Transcription MRT-83 MRT-83 MRT-83->SMO Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Seed Cells in 96-well Plate Compound_Prep Prepare Serial Dilutions of MRT-83 Treatment Treat Cells with MRT-83 Compound_Prep->Treatment Incubation Incubate for 24-72h Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Measure Absorbance Viability_Assay->Data_Acquisition Data_Analysis Calculate % Viability Data_Acquisition->Data_Analysis IC50_Determination Determine IC50 Data_Analysis->IC50_Determination

Caption: Workflow for determining the IC50 of this compound.

References

troubleshooting off-target effects of MRT-83 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using MRT-83 hydrochloride, a potent Smoothened (Smo) antagonist. The following troubleshooting guides and Frequently Asked Questions (FAQs) address potential off-target effects and provide protocols to help ensure the specificity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule antagonist of Smoothened (Smo), a G protein-coupled receptor (GPCR) that is a critical component of the Hedgehog (Hh) signaling pathway.[1] In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the receptor Patched (Ptch) inhibits Smo.[2][3] When Hh binds to Ptch, this inhibition is relieved, allowing Smo to activate a downstream signaling cascade that culminates in the activation of Gli transcription factors, which regulate the expression of Hh target genes.[4][5] MRT-83 directly binds to Smo, preventing its activation and thereby blocking the entire downstream pathway.

Q2: What are off-target effects and why are they a concern with potent small molecules like MRT-83?

A2: Off-target effects are unintended interactions of a drug or compound with biological molecules other than its intended target. For a potent antagonist like MRT-83, these interactions can lead to misleading experimental results, cellular toxicity, or other phenotypes that are not related to the inhibition of Hedgehog signaling. Because small molecules can bind to proteins with similar structural features, it is crucial to verify that the observed biological effect is a direct result of on-target activity.

Q3: How can I distinguish between an on-target phenotype and a potential off-target effect?

A3: Distinguishing between on-target and off-target effects requires a multi-faceted approach. Key strategies include:

  • Using structurally unrelated inhibitors: Testing another Smo antagonist with a different chemical scaffold. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Performing rescue experiments: Overexpressing a mutated form of Smo that MRT-83 cannot bind to (e.g., a drug-resistant mutant like Smo-D473H) should reverse the on-target effects but not the off-target ones.

  • Comparing potency: The concentration of MRT-83 required to produce the observed phenotype should correlate well with the concentration required to inhibit Hh signaling (e.g., its IC50 in a Gli-luciferase reporter assay).

  • Using a null cell line: If possible, use a cell line that does not express Smoothened. If the phenotype persists in these cells, it is unequivocally an off-target effect.

Q4: My initial results with MRT-83 are unexpected. What are the first troubleshooting steps I should take?

A4: If you observe unexpected results, first verify the fundamentals of your experiment:

  • Compound Integrity and Solubility: Confirm the identity and purity of your this compound stock. Check for solubility issues in your specific cell culture media, as compound precipitation can lead to non-specific effects.

  • Vehicle Control: Ensure you are using an appropriate vehicle control (e.g., DMSO) at the same final concentration used for your MRT-83 treatment.

  • Dose-Response Curve: Perform a full dose-response experiment to understand the concentration at which the unexpected phenotype appears and compare it to the dose-response of Hh pathway inhibition.

  • Literature Review: Check if the observed phenotype has been previously associated with potent inhibition of the Hedgehog pathway, as it might be a known, on-target consequence.

Troubleshooting Guides

This section provides structured guidance for common issues encountered during experiments with this compound.

Issue 1: An unexpected cellular phenotype (e.g., changes in morphology, proliferation, or gene expression) is observed.
Question Possible Cause Recommended Action Expected Outcome
Is the phenotype consistently observed with other Smo antagonists? Off-target effect of MRT-83's specific chemical structure.Test a structurally distinct Smo antagonist (e.g., Vismodegib, Sonidegib, or Cyclopamine).If the phenotype is replicated, it is likely an on-target effect of Hh pathway inhibition. If not, it is likely an off-target effect of MRT-83.
Does the effective concentration for the phenotype match the IC50 for Hh pathway inhibition? The phenotype may be an off-target effect occurring at a different concentration range.Perform parallel dose-response experiments. Measure Hh pathway inhibition (e.g., Gli-luciferase assay) and quantify the unexpected phenotype at each concentration.A strong correlation in potency (similar EC50/IC50 values) suggests an on-target effect. A significant discrepancy suggests an off-target effect.
Can the phenotype be rescued? The effect is mediated by the intended target, Smo.Perform a rescue experiment by expressing a drug-resistant Smo mutant (e.g., Smo-D473H) in your cells.Reversal of the phenotype in cells expressing the mutant Smo confirms it is an on-target effect. Persistence of the phenotype indicates an off-target mechanism.
Is a known compensatory signaling pathway being activated? Inhibition of the Hh pathway can sometimes lead to the activation of other pathways (e.g., crosstalk with Wnt or other developmental pathways).Use techniques like Western blotting or qPCR to probe for the activation of known compensatory pathways upon MRT-83 treatment.Identification of activated compensatory pathways can explain the unexpected phenotype as a downstream consequence of on-target Hh inhibition.
Issue 2: High levels of cytotoxicity are observed at effective concentrations.
Question Possible Cause Recommended Action Expected Outcome
Is the cytotoxicity specific to cells with an active Hh pathway? Off-target toxicity affecting general cellular processes.Test MRT-83 in a panel of cell lines, including those known to be dependent on Hh signaling and those that are not.If cytotoxicity is consistent across all cell lines, it is likely due to an off-target effect. If it is more pronounced in Hh-dependent cells, it may be an on-target effect.
Does knocking down the target (Smo) replicate the toxicity? The observed toxicity is a direct result of inhibiting Smoothened.Use siRNA or CRISPR/Cas9 to knock down Smoothened expression and observe if it phenocopies the cytotoxicity seen with MRT-83.If Smo knockdown results in similar levels of cell death, the toxicity is likely on-target. If not, it points to an off-target effect of the compound.
Does a structurally unrelated Smo antagonist cause similar toxicity? The toxicity is specific to the chemical properties of MRT-83.Perform a dose-response cytotoxicity assay with a structurally different Smo inhibitor.Lack of toxicity with a different inhibitor at concentrations that effectively block Hh signaling suggests the cytotoxicity of MRT-83 is an off-target effect.

Data Presentation

Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Example Comparison of On-Target vs. Off-Target Activity

Assay TypeReadoutMRT-83 IC50 / EC50 (nM)
On-Target Activity Gli-Luciferase Reporter15
Gli1 mRNA Expression (qPCR)20
Observed Phenotype Cell Viability (MTT Assay)5,500
Apoptosis (Caspase-3/7 Assay)>10,000
Conclusion: The >300-fold difference in potency between Hh pathway inhibition and cytotoxicity suggests the observed toxicity is likely an off-target effect.

Table 2: Template for Off-Target Selectivity Profiling

TargetTarget ClassAssay TypeMRT-83 IC50 / Kᵢ (nM)Selectivity (vs. Smo)
Smoothened (Smo) GPCR (Class F) Binding Assay 10 1x
Frizzled-1 (FZD1)GPCR (Class F)Binding Assay>10,000>1000x
Frizzled-5 (FZD5)GPCR (Class F)Binding Assay8,500850x
hERGIon ChannelPatch Clamp>20,000>2000x
Target XKinaseEnzymatic Assay15,0001500x
Conclusion: This hypothetical data shows high selectivity for Smoothened over other related GPCRs and common off-targets.

Experimental Protocols

1. Protocol: Gli-Luciferase Reporter Assay for Hh Pathway Activity

This assay quantifies the transcriptional activity of Gli, the final effector of the Hh pathway.

  • Cell Line: Use a cell line stably transfected with a Gli-responsive firefly luciferase reporter construct (e.g., Shh-LIGHT2 cells or Ptch1-/- MEFs with a reporter).

  • Procedure:

    • Seed reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and a positive control (e.g., Vismodegib) in appropriate cell culture media. Include a vehicle-only control.

    • Pre-incubate the cells with the compounds for 2 hours.

    • Stimulate the Hh pathway by adding a Smo agonist (e.g., SAG at 100 nM) or Shh-conditioned media to all wells except for the unstimulated negative control.

    • Incubate for 24-48 hours.

    • Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize the data to the vehicle-treated, stimulated control and plot the dose-response curve to determine the IC50 value.

2. Protocol: Rescue Experiment with Drug-Resistant Smo Mutant

This protocol is designed to confirm that an observed phenotype is due to the inhibition of Smo.

  • Reagents: A plasmid encoding a drug-resistant Smo mutant (e.g., Smo-D473H) and a corresponding empty vector or wild-type Smo control.

  • Procedure:

    • Transfect the target cells with the Smo-D473H plasmid or the control vector.

    • Allow 24-48 hours for protein expression. Confirm expression via Western blot or qPCR if possible.

    • Treat the transfected cells with a concentration of this compound that is known to cause the phenotype of interest.

    • Incubate for the required duration to observe the phenotype.

    • Quantify the phenotype in all conditions (untransfected, control vector, and Smo-D473H).

    • Interpretation: If the phenotype is ameliorated or "rescued" in the cells expressing Smo-D473H compared to controls, the effect is on-target.

3. Protocol: BODIPY-Cyclopamine Displacement Assay

This is a competitive binding assay to confirm direct interaction of MRT-83 with Smoothened.

  • Cell Line: Use cells that overexpress Smoothened (e.g., HEK293 cells transfected with a Smo-expression vector).

  • Procedure:

    • Harvest cells and prepare a membrane fraction or use whole cells.

    • Incubate the cells/membranes with a fixed concentration of BODIPY-cyclopamine (a fluorescent Smo ligand).

    • Add increasing concentrations of this compound or a non-labeled competitor control (e.g., unlabeled cyclopamine).

    • Incubate to allow binding to reach equilibrium.

    • Wash away unbound fluorescent ligand.

    • Measure the remaining cell-associated fluorescence using a flow cytometer or fluorescence plate reader.

    • A decrease in fluorescence indicates that MRT-83 is displacing BODIPY-cyclopamine from the Smo binding pocket. Plot the data to calculate an IC50 or Kᵢ value.

Visualizations

Signaling Pathway

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_R Gli Repressor (Gli-R) SUFU_Gli->Gli_R Proteolytic Processing Target_Genes_off Target Genes OFF Gli_R->Target_Genes_off Represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on SMO_on SMO PTCH1_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on Inhibits Processing Gli_A Gli Activator (Gli-A) SUFU_Gli_on->Gli_A Release Target_Genes_on Target Genes ON (e.g., Gli1, Ptch1) Gli_A->Target_Genes_on Activates MRT83 MRT-83 Hydrochloride MRT83->SMO_on Antagonist

Caption: The Hedgehog signaling pathway with and without ligand activation, showing the inhibitory action of MRT-83 on SMO.

Experimental Workflow

Off_Target_Workflow start Observe Unexpected Phenotype with MRT-83 step1 Step 1: Foundational Checks - Confirm compound integrity - Run vehicle controls - Perform dose-response curve start->step1 decision1 Does phenotype correlate with on-target IC50? step1->decision1 step2a Step 2a: Test Orthogonal Inhibitor Use structurally unrelated Smo antagonist decision1->step2a No step2b Step 2b: Perform Rescue Experiment Express drug-resistant Smo mutant decision1->step2b Yes decision2a Is phenotype replicated? step2a->decision2a conclusion_on Conclusion: Phenotype is likely ON-TARGET decision2a->conclusion_on Yes conclusion_off Conclusion: Phenotype is likely OFF-TARGET decision2a->conclusion_off No decision2b Is phenotype rescued? step2b->decision2b decision2b->conclusion_on Yes decision2b->conclusion_off No step3 Step 3: Identify Off-Target - Broad selectivity screening (e.g., GPCR/Kinase panels) - Proteomic profiling conclusion_off->step3 Troubleshooting_Logic cluster_cause Potential Causes cluster_validation Validation Experiments phenotype Unexpected Phenotype on_target On-Target Effect (Smo Inhibition) phenotype->on_target off_target Off-Target Effect (Other Molecule) phenotype->off_target artifact Experimental Artifact (e.g., solubility, toxicity) phenotype->artifact exp_ortho Orthogonal Approach (siRNA, other inhibitors) on_target->exp_ortho Confirms exp_rescue Rescue Experiment (Resistant Mutant) on_target->exp_rescue Confirms off_target->exp_ortho Refutes exp_selectivity Selectivity Profiling off_target->exp_selectivity Identifies exp_control Use Controls (Vehicle, Inactive Analog) artifact->exp_control Identifies

References

Technical Support Center: MRT-83 Hydrochloride Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of MRT-83 hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 250 mg/mL.[1][2][3] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can negatively impact the solubility and stability of the compound.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure maximum stability, this compound stock solutions should be stored under the following conditions:

  • -80°C: for long-term storage, stable for up to 6 months.[1]

  • -20°C: for short-term storage, stable for up to 1 month.

Solutions should be stored in tightly sealed vials to prevent moisture absorption and solvent evaporation. It is also advisable to protect the solutions from light.

Q3: How can I minimize degradation caused by repeated freeze-thaw cycles?

A3: Repeated freeze-thaw cycles can compromise the stability of this compound in DMSO. To avoid this, it is best practice to aliquot the stock solution into single-use volumes. This minimizes the number of times the main stock is warmed and exposed to atmospheric moisture, which can lead to hydrolysis or precipitation. When thawing an aliquot, allow it to come to room temperature completely before opening the vial to reduce condensation.

Q4: My this compound solution has changed color. What does this indicate?

A4: A change in the color of your stock or working solution often suggests chemical degradation or oxidation of the compound. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. It is crucial to discard the solution and prepare a fresh one from solid material.

Q5: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A5: This is a common issue for many small molecule inhibitors with low aqueous solubility. Here are some strategies to prevent precipitation:

  • Lower the final concentration: The kinetic solubility of the compound in the aqueous buffer may have been exceeded.

  • Optimize the dilution method: Instead of a large, single dilution, perform serial dilutions. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing.

  • Adjust the final DMSO concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells and affect solubility.

  • Use a surfactant: Adding a small amount of a surfactant, such as Tween-20 (e.g., 0.01%), to the aqueous buffer can help to improve solubility.

Troubleshooting Guides

Issue 1: Loss of Potency in Biological Assays

Symptom: You observe a decrease in the inhibitory activity of this compound over the course of an experiment or in older working solutions.

Potential Cause: The compound is degrading in the experimental solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working dilutions from a properly stored, frozen stock solution for each experiment.

  • Perform a Stability Study: Conduct a time-course experiment to determine the stability of this compound in your specific assay buffer and under your experimental conditions (e.g., temperature, light exposure).

  • Control for pH: Aqueous solutions of hydrochloride salts can be slightly acidic. The stability of this compound may be pH-dependent. Ensure your final assay buffer has a stable and appropriate pH.

  • Minimize Exposure to Light: Protect your solutions from light, especially UV, as this can cause photodegradation. Use amber vials or wrap containers in foil.

Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis

Symptom: When analyzing your this compound solution, you observe additional peaks that are not present in the analysis of the fresh, solid compound.

Potential Cause: The compound is degrading into one or more new chemical entities.

Troubleshooting Steps:

  • Review Storage and Handling: Ensure that both the solid compound and the stock solutions have been stored according to the recommended conditions (see FAQs).

  • Investigate Potential Degradation Pathways: Consider the likely degradation pathways for this compound, which include hydrolysis of the acylguanidine or carboxamide groups and oxidation of the trimethoxyphenyl moiety.

  • Perform Forced Degradation Studies: To identify potential degradation products, subject the compound to stress conditions as outlined in the experimental protocols below. This will help in developing a stability-indicating analytical method.

Quantitative Data Summary

The following tables provide illustrative data on the stability of compounds with similar functional groups to this compound. This data should be used as a general guide, and specific stability studies for this compound under your experimental conditions are highly recommended.

Table 1: Illustrative Hydrolytic Stability of an Acylguanidine-Containing Compound

pHTemperature (°C)Incubation Time (days)% Degradation (Illustrative)
42530< 2%
72530< 1%
92530< 5%
2 (0.1 N HCl)6024~15-20%
12 (0.1 N NaOH)6024~25-30%

Data is representative and based on the general stability of guanidinium groups.

Table 2: Illustrative Photostability of a Biphenyl Carboxamide-Containing Compound

Light SourceExposure DurationCondition% Degradation (Illustrative)
UV Light (254 nm)24 hoursIn Solution (Methanol)~10-15%
Cool White Fluorescent1.2 million lux hoursIn Solution (Methanol)< 5%
Cool White Fluorescent1.2 million lux hoursSolid State< 2%

Data is representative and based on general photostability testing guidelines.

Experimental Protocols

Protocol 1: Forced Hydrolytic Degradation Study

Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Prepare Hydrolysis Solutions:

    • Acidic: Add an aliquot of the stock solution to 0.1 N HCl.

    • Neutral: Add an aliquot of the stock solution to purified water.

    • Basic: Add an aliquot of the stock solution to 0.1 N NaOH.

    • The final concentration of this compound should be approximately 100 µg/mL.

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). A parallel set of samples should be kept at room temperature and protected from light to serve as controls.

  • Sample Analysis: At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from any degradation products.

Protocol 2: Forced Oxidative Degradation Study

Objective: To assess the susceptibility of this compound to oxidation.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Prepare Oxidizing Solution: Add an aliquot of the stock solution to a solution of 3% hydrogen peroxide. The final concentration of this compound should be approximately 100 µg/mL.

  • Incubation: Incubate the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

  • Sample Analysis: At specified time points, withdraw aliquots and dilute with the mobile phase for analysis.

  • Analytical Method: Analyze the samples by HPLC or LC-MS.

Protocol 3: Forced Photodegradation Study

Objective: To evaluate the photostability of this compound.

Methodology:

  • Sample Preparation:

    • Solution: Prepare a solution of this compound (e.g., 100 µg/mL) in a photochemically inert solvent (e.g., water or acetonitrile) and place it in a transparent container.

    • Solid: Spread a thin layer of the solid compound in a suitable container.

  • Control Samples: Prepare parallel samples wrapped in aluminum foil to protect them from light.

  • Light Exposure: Expose the samples to a light source that provides both UV and visible light, according to ICH Q1B guidelines. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should not be less than 200 watt hours/square meter.

  • Sample Analysis: After the exposure period, dissolve the solid sample in a suitable solvent and dilute both the solid and solution samples for analysis by HPLC or LC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare MRT-83 HCl Stock Solution (e.g., in DMSO) hydrolysis Hydrolysis (Acidic, Neutral, Basic) stock->hydrolysis Expose to Stress oxidation Oxidation (e.g., H2O2) stock->oxidation Expose to Stress photolysis Photolysis (UV/Vis Light) stock->photolysis Expose to Stress thermal Thermal Stress (Elevated Temperature) stock->thermal Expose to Stress solid Solid MRT-83 HCl solid->photolysis solid->thermal hplc Stability-Indicating HPLC/LC-MS Analysis hydrolysis->hplc Analyze Samples oxidation->hplc Analyze Samples photolysis->hplc Analyze Samples thermal->hplc Analyze Samples characterization Characterize Degradation Products hplc->characterization

Caption: Workflow for forced degradation studies of this compound.

signaling_pathway Hh Hedgehog (Hh) Ligand Ptch1 Patched-1 (Ptch1) Receptor Hh->Ptch1 Binds to Smo Smoothened (Smo) Receptor Ptch1->Smo Inhibits Sufu Suppressor of Fused (Sufu) Smo->Sufu Inhibits Gli Gli Proteins Sufu->Gli Inhibits TargetGenes Hh Target Gene Expression Gli->TargetGenes Activates MRT83 This compound MRT83->Smo Antagonizes

Caption: Simplified Hedgehog signaling pathway showing the antagonistic action of this compound on the Smoothened (Smo) receptor.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of MRT-83 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of MRT-83 hydrochloride. Given that specific bioavailability data for this compound is not extensively published, this guide focuses on established strategies for enhancing the bioavailability of poorly soluble compounds, a characteristic often associated with kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments with this compound are showing low or inconsistent efficacy. Could this be related to poor bioavailability?

A1: Yes, low and variable efficacy in vivo can be a direct consequence of poor oral bioavailability. This compound, like many small molecule inhibitors, may have limited aqueous solubility, which can lead to poor dissolution in the gastrointestinal tract and subsequent low absorption into the bloodstream. Inconsistent results can arise from variations in the gastrointestinal environment of individual animals. It is crucial to first assess the physicochemical properties of your compound, such as its solubility and dissolution rate, to understand its potential bioavailability challenges.

Q2: What are the initial steps to troubleshoot suspected low bioavailability of this compound?

A2: The initial steps should focus on characterizing the solubility of your specific batch of this compound and evaluating your current formulation.

  • Solubility Assessment: Determine the aqueous solubility of this compound at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Formulation Evaluation: Critically assess your current vehicle for in vivo studies. Is it optimized for solubilizing the compound? Simple aqueous vehicles are often insufficient for poorly soluble compounds.

  • Solid-State Characterization: Consider analyzing the solid-state properties (e.g., crystallinity, polymorphism) of your this compound, as these can significantly impact solubility and dissolution.

Q3: What are some common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?

A3: Several formulation strategies can enhance the oral bioavailability of poorly soluble drugs.[1][2] These can be broadly categorized as:

  • Particle Size Reduction: Micronization and nanonization increase the surface area of the drug, which can improve the dissolution rate.[3]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.

  • Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.

  • Salt Formation: While MRT-83 is a hydrochloride salt, exploring other salt forms could potentially improve solubility and dissolution characteristics.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Low drug exposure (AUC, Cmax) in pharmacokinetic studies. Poor aqueous solubility and slow dissolution of this compound.1. Conduct a thorough solubility assessment. 2. Develop an enabling formulation (e.g., solid dispersion, lipid-based formulation). 3. Consider particle size reduction techniques.
High variability in plasma concentrations between subjects. Inconsistent dissolution and absorption due to physiological variability (e.g., gastric pH, food effects).1. Utilize a robust formulation that minimizes the impact of physiological variables (e.g., a self-emulsifying drug delivery system). 2. Standardize experimental conditions (e.g., fasting/fed state of animals).
Precipitation of the compound in aqueous media during in vitro assays. The compound is "falling out" of solution when diluted from a high-concentration stock (e.g., DMSO).1. Determine the kinetic solubility in the assay buffer. 2. Consider using surfactants or co-solvents in the formulation to maintain solubility. 3. For in vivo dosing, ensure the formulation maintains the drug in a solubilized state upon dilution in gastrointestinal fluids.
Difficulty in preparing a homogenous and stable dosing formulation. The chosen vehicle is not suitable for solubilizing or suspending this compound at the desired concentration.1. Screen a panel of pharmaceutically acceptable solvents, co-solvents, and surfactants. 2. Evaluate different formulation types (e.g., solutions, suspensions, emulsions). A suggested formulation for research use involves a mixture of DMSO, PEG300, Tween-80, and saline.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in different aqueous media.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • HPLC system with a suitable column and detection method for this compound

  • Shaking incubator or orbital shaker

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of this compound to separate vials containing PBS, SGF, and SIF.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C) with constant agitation for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantify the concentration of this compound in the filtrate using a validated HPLC method.

  • Perform the experiment in triplicate for each medium.

Protocol 2: Preparation of a Research-Grade Formulation

Objective: To prepare a clear solution of this compound for in vivo studies, adapted from a general protocol.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.

  • Add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until the solution is homogenous.

  • Add 450 µL of saline to bring the final volume to 1 mL.

  • Visually inspect the solution to ensure it is clear and free of precipitation. This protocol aims to yield a clear solution of at least 2 mg/mL.

Visual Guides

Hedgehog Signaling Pathway Inhibition by MRT-83

MRT-83 is an antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Inhibition of Smo prevents the downstream activation of Gli transcription factors, which are implicated in cell proliferation and survival in certain cancers.

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters & Inhibits GLI_active Active GLI GLI->GLI_active Activation & Translocation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes Hh Hedgehog Ligand Hh->PTCH1 Binds MRT83 MRT-83 MRT83->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by MRT-83.

Experimental Workflow for Bioavailability Enhancement

This workflow outlines the key steps in identifying and overcoming poor bioavailability of a research compound.

Bioavailability_Workflow start Start: Low in vivo efficacy solubility Assess Physicochemical Properties (Solubility, etc.) start->solubility formulation Develop Enabling Formulation solubility->formulation pk_study Conduct in vivo Pharmacokinetic Study formulation->pk_study evaluate Evaluate Exposure (AUC, Cmax) pk_study->evaluate efficacy_study Proceed to Efficacy Studies evaluate->efficacy_study Sufficient Exposure reformulate Iterate on Formulation evaluate->reformulate Insufficient Exposure reformulate->formulation

Caption: Workflow for improving in vivo bioavailability.

Troubleshooting Decision Tree for Formulation

This decision tree can guide researchers in selecting an appropriate formulation strategy based on the properties of their compound.

Formulation_Decision_Tree start Poorly Soluble Compound thermolabile Is the compound thermolabile? start->thermolabile lipid_soluble Is the compound lipid-soluble? start->lipid_soluble solid_dispersion Consider Solid Dispersions (e.g., Hot Melt Extrusion) thermolabile->solid_dispersion No nanosizing Consider Particle Size Reduction (Nanosizing) thermolabile->nanosizing Yes sedds Consider Lipid-Based Formulations (SEDDS) lipid_soluble->sedds Yes cyclodextrin Consider Cyclodextrin Complexation lipid_soluble->cyclodextrin No

Caption: Decision tree for selecting a formulation strategy.

References

common pitfalls in experiments using MRT-83 hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for MRT-83 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to help you navigate potential challenges and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor.[1] It functions by inhibiting the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in the progression of various cancers.[2][3][4] MRT-83 has been shown to be more potent than the reference Smo antagonist, cyclopamine.[1]

Q2: In which cell lines has the activity of this compound been characterized?

A2: The inhibitory activity of this compound has been quantified in Shh-light2 (murine embryonic fibroblasts) and C3H10T1/2 (mouse embryonic fibroblast) cells.

Q3: How should I store this compound?

A3: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C. Prepare stock solutions in a suitable solvent such as DMSO and store them in aliquots at -80°C to minimize freeze-thaw cycles.

Q4: What is the solubility of this compound?

A4: this compound is soluble in DMSO. For in vivo applications, specific formulations are required to achieve dissolution in aqueous solutions.

Q5: Does this compound have any known off-target effects?

A5: Studies have shown that this compound does not affect the Wnt signaling pathway. However, as with any small molecule inhibitor, it is advisable to perform control experiments to rule out potential off-target effects in your specific experimental system. A comprehensive kinase panel screening for this compound is not publicly available.

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Inconsistent or lower-than-expected inhibition of the Hedgehog pathway.

Potential Cause Troubleshooting Steps
Compound Degradation - Ensure proper storage of stock solutions (-80°C in aliquots).- Prepare fresh working dilutions for each experiment.- For long-term experiments, consider replenishing the media with fresh this compound at regular intervals.
Incorrect Concentration - Verify the concentration of your stock solution.- Perform a dose-response curve to determine the optimal concentration for your cell line and experimental conditions.
Cell Line Resistance - Mutations in the Smoothened (Smo) protein can lead to resistance to antagonists. Consider sequencing the Smo gene in your cell line if resistance is suspected.- Investigate downstream components of the Hedgehog pathway, as resistance can also arise from alterations in genes like SUFU or amplification of GLI.
Assay Issues - Ensure your reporter assay (e.g., Gli-luciferase) is responsive to known Hedgehog pathway activators and inhibitors.- Optimize assay parameters such as incubation time and cell density.

Problem 2: Compound precipitation in cell culture media.

Potential Cause Troubleshooting Steps
Low Aqueous Solubility - Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced precipitation.- Prepare intermediate dilutions in serum-free media before adding to the final culture volume.- Visually inspect the media for any signs of precipitation after adding the compound.
High Final Concentration - The desired experimental concentration may exceed the solubility limit of this compound in your specific cell culture medium.- Determine the maximum soluble concentration by preparing a serial dilution and observing for precipitation.

Problem 3: Observed cellular toxicity.

Potential Cause Troubleshooting Steps
Off-Target Toxicity - Use the lowest effective concentration of this compound that achieves the desired level of Hedgehog pathway inhibition.- Include appropriate controls, such as a structurally related but inactive compound, if available.
Solvent Toxicity - High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is below the toxic threshold for your specific cell line.

Quantitative Data Summary

Parameter Cell Line Value Reference
IC₅₀ Shh-light215 nM
IC₅₀ C3H10T1/211 nM

Experimental Protocols

In Vitro Hedgehog Pathway Inhibition Assay using Shh-Light2 Cells

This protocol describes a luciferase reporter assay to measure the inhibitory activity of this compound on the Hedgehog signaling pathway in Shh-light2 cells, which contain a Gli-responsive firefly luciferase reporter.

Materials:

  • Shh-light2 cells

  • DMEM (supplemented with 10% FBS, 1% penicillin/streptomycin, and selection antibiotics)

  • This compound

  • Sonic Hedgehog (Shh) conditioned medium or a Smo agonist (e.g., SAG)

  • Luciferase assay reagent

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding:

    • Seed Shh-light2 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

    • Incubate the cells at 37°C in a humidified incubator with 5% CO₂ overnight.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment:

    • Remove the growth medium from the cells.

    • Add the diluted this compound to the respective wells.

    • Include appropriate controls: vehicle control (DMSO), positive control (Hedgehog pathway activator alone), and negative control (no treatment).

    • Add the Hedgehog pathway activator (e.g., Shh conditioned medium or SAG) to all wells except the negative control.

    • Incubate the plate at 37°C for 24-48 hours.

  • Luciferase Assay:

    • After incubation, remove the medium and wash the cells with PBS.

    • Lyse the cells and measure the firefly luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luciferase readings to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate cell viability assay).

    • Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Visualizations

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound on the Smoothened receptor.

Experimental_Workflow start Start seed_cells Seed Shh-light2 cells in 96-well plate start->seed_cells prepare_compound Prepare serial dilutions of this compound seed_cells->prepare_compound treat_cells Treat cells with compound and Hedgehog activator prepare_compound->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate luciferase_assay Perform luciferase assay incubate->luciferase_assay data_analysis Analyze data and determine IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for assessing the inhibitory activity of this compound.

Troubleshooting_Tree start Inconsistent or No Inhibition check_concentration Is the compound concentration correct? start->check_concentration check_stability Is the compound stable? check_concentration->check_stability Yes solution_concentration Solution: Verify stock concentration and perform dose-response. check_concentration->solution_concentration No check_resistance Is the cell line resistant? check_stability->check_resistance Yes solution_stability Solution: Use fresh dilutions, replenish media for long experiments. check_stability->solution_stability No check_assay Is the assay performing correctly? check_resistance->check_assay No solution_resistance Solution: Sequence Smo gene, consider alternative cell lines. check_resistance->solution_resistance Yes solution_assay Solution: Validate assay with known activators and inhibitors. check_assay->solution_assay No

References

Technical Support Center: Refining MRT-83 Hydrochloride Dosage for Specific Tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for refining the dosage of MRT-83 hydrochloride in preclinical cancer studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule antagonist of the Smoothened (SMO) receptor.[1] It functions by inhibiting the Hedgehog (Hh) signaling pathway, which is aberrantly activated in various types of cancer.[1] By blocking SMO, MRT-83 prevents the downstream activation of GLI transcription factors, leading to the suppression of tumor growth and proliferation.

Q2: In which cancer cell lines has the in vitro efficacy of this compound been established?

This compound has demonstrated potent inhibitory activity in cell lines with an active Hedgehog signaling pathway. The half-maximal inhibitory concentration (IC50) values have been determined in the following cell lines:

Cell LineCancer Type/OriginIC50 (nM)
Shh-light2Mouse embryonic fibroblasts15
C3H10T1/2Mouse embryonic fibroblasts11
DaoyMedulloblastomaData not available in search results
HT-29Colorectal adenocarcinomaData not available in search results
HCT-116Colorectal carcinomaData not available in search results

Note: While Daoy, HT-29, and HCT-116 are mentioned as Hedgehog-dependent cell lines, specific IC50 values for this compound were not found in the provided search results.

Q3: What is the recommended starting dosage for in vivo studies with this compound?

Specific in vivo dosage for this compound in various tumor xenograft models is not extensively detailed in the provided search results. However, a formulation for in vivo use is suggested, which can be used as a starting point for dose-finding studies. A stock solution of 20.8 mg/mL in DMSO can be diluted with corn oil for administration.[1] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for each specific tumor model.

Q4: How does this compound compare to other Smoothened inhibitors?

The provided search results do not offer a direct comparison of this compound with other SMO inhibitors like vismodegib or sonidegib. However, it is highlighted that resistance to SMO inhibitors can emerge through mutations in the drug-binding pocket of SMO or through alterations in downstream components of the Hedgehog pathway.

Troubleshooting Guides

In Vitro Experiments

Issue: High variability in IC50 values between experiments.

  • Possible Cause 1: Cell line instability.

    • Solution: Ensure consistent cell passage number and morphology. Regularly perform cell line authentication.

  • Possible Cause 2: Inconsistent drug preparation.

    • Solution: Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure complete dissolution of the compound.

  • Possible Cause 3: Variation in cell seeding density.

    • Solution: Use a precise cell counting method and ensure even cell distribution in multi-well plates.

Issue: No significant inhibition of cell proliferation observed.

  • Possible Cause 1: The cell line may not have an active Hedgehog signaling pathway.

    • Solution: Confirm the expression of key Hedgehog pathway components (e.g., PTCH1, SMO, GLI1) by qPCR or Western blotting.

  • Possible Cause 2: Suboptimal drug concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal conditions.

In Vivo Experiments

Issue: Lack of tumor growth inhibition in xenograft models.

  • Possible Cause 1: Insufficient drug exposure at the tumor site.

    • Solution: Optimize the drug formulation, administration route (e.g., oral gavage, intraperitoneal injection), and dosing schedule. Conduct pharmacokinetic studies to assess drug concentration in plasma and tumor tissue.

  • Possible Cause 2: The tumor model is resistant to Hedgehog pathway inhibition.

    • Solution: Analyze the tumor for mutations in SMO or downstream pathway components that could confer resistance. Consider combination therapies with agents targeting other signaling pathways.

Issue: Significant toxicity and weight loss in treated animals.

  • Possible Cause 1: The administered dose is above the maximum tolerated dose (MTD).

    • Solution: Perform a dose-escalation study to determine the MTD. Monitor animals daily for clinical signs of toxicity.

  • Possible Cause 2: Off-target effects of the compound.

    • Solution: While MRT-83 is described as selective, off-target effects can occur at higher concentrations. Evaluate potential off-target activities through in vitro profiling against a panel of kinases and receptors.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.

Western Blotting for Hedgehog Pathway Inhibition
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against GLI1, PTCH1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the change in protein expression levels.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug_action Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits degradation of GLI GLI GLI SMO->GLI Activates SUFU->GLI Sequesters GLI-R GLI-R GLI->GLI-R Proteasomal Processing GLI-A GLI-A GLI->GLI-A Translocates Target Genes Target Genes GLI-A->Target Genes Activates Transcription MRT-83 MRT-83 MRT-83->SMO Inhibits

Caption: Hedgehog signaling pathway and the mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies A Select Hedgehog-dependent cancer cell lines B Determine IC50 using cell viability assays (e.g., MTT) A->B C Confirm pathway inhibition (e.g., Western blot for GLI1) B->C D Establish tumor xenograft model C->D E Conduct dose-finding study to determine MTD D->E F Efficacy study at optimal dose E->F G Pharmacodynamic analysis (e.g., GLI1 expression in tumors) F->G

Caption: Experimental workflow for refining this compound dosage.

Troubleshooting_Logic Start High IC50 or No In Vivo Efficacy Q1 Is Hedgehog pathway active in the model? Start->Q1 A1_Yes Proceed to next check Q1->A1_Yes Yes A1_No Select a different model with active Hh signaling Q1->A1_No No Q2 Is drug exposure adequate? A1_Yes->Q2 A2_Yes Consider resistance mechanisms Q2->A2_Yes Yes A2_No Optimize formulation, dose, and schedule Q2->A2_No No Q3 Are there SMO mutations or downstream alterations? A2_Yes->Q3 A3_Yes Consider combination therapy Q3->A3_Yes Yes A3_No Investigate other resistance mechanisms Q3->A3_No No

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Overcoming Resistance to ULK1 Inhibitor Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for research use only by qualified professionals. The information provided is based on publicly available research and is not a substitute for expert consultation.

Important Clarification: MRT-83 Hydrochloride vs. ULK1 Inhibition

Before proceeding, it is crucial to clarify the target of the compound in your experiments. The query specified "this compound," however, publicly available scientific literature consistently identifies This compound as a potent antagonist of the Smoothened (Smo) receptor , a key component of the Hedgehog (Hh) signaling pathway.

It is highly likely that the intended compound of interest for ULK1 inhibition is MRT68921 , a potent and specific dual inhibitor of ULK1 and ULK2, the initiating kinases of the autophagy pathway. The similar "MRT" prefix may have led to this confusion.

This technical support guide will focus on overcoming resistance to ULK1 inhibitors , with MRT68921 and the commonly used inhibitor SBI-0206965 as primary examples. This focus is to best address the core of your query regarding ULK1-targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for ULK1 inhibitors like MRT68921?

A1: ULK1 (Unc-51 like autophagy activating kinase 1) and its homolog ULK2 are serine/threonine kinases that play a pivotal role in the initiation of autophagy.[1] Under cellular stress or nutrient deprivation, ULK1 forms a complex with ATG13, FIP200, and ATG101.[2] This complex is activated and proceeds to phosphorylate downstream autophagy-related (Atg) proteins, which triggers the formation of the autophagosome, a double-membraned vesicle that engulfs cellular components for degradation.[2] ULK1 inhibitors like MRT68921 directly bind to the kinase domain of ULK1 and ULK2, preventing the phosphorylation of their substrates and thereby blocking the initiation of the autophagy cascade.[3][4]

Q2: Why is inhibiting autophagy a therapeutic strategy in cancer?

A2: In many cancer types, autophagy acts as a pro-survival mechanism. It allows cancer cells to survive stressful conditions such as nutrient limitation, hypoxia, and chemotherapy by recycling cellular components to generate energy and building blocks. By inhibiting autophagy with a ULK1 inhibitor, researchers aim to prevent this survival mechanism, thereby making cancer cells more susceptible to apoptosis or the effects of other anticancer agents.

Q3: What are the key biomarkers to confirm that my ULK1 inhibitor is working in cell culture?

A3: To confirm the on-target effect of a ULK1 inhibitor, you should assess key markers of the autophagy pathway. The most common method is Western blotting for:

  • LC3-I to LC3-II conversion: LC3-II is lipidated and recruited to the autophagosome membrane. A functioning autophagy pathway will show an increase in LC3-II levels, especially in the presence of a lysosomal inhibitor like Bafilomycin A1 (to measure autophagic flux). A potent ULK1 inhibitor should prevent the formation of LC3-II.

  • p62/SQSTM1 levels: p62 is an autophagy receptor that binds to ubiquitinated proteins and is itself degraded during the autophagic process. Inhibition of autophagy leads to the accumulation of p62. Therefore, you should expect to see an increase in p62 levels after effective ULK1 inhibitor treatment.

  • Phosphorylation of ULK1 substrates: A more direct method is to measure the phosphorylation of known ULK1 substrates, such as ATG13 (at Ser318). An effective ULK1 inhibitor will reduce the levels of phosphorylated ATG13.

Troubleshooting Guide

Problem 1: Cells show unexpected survival or resistance to high concentrations of the ULK1 inhibitor.

Potential Cause Suggested Solution
Pre-existing or Acquired Resistance: The cell line may have intrinsic resistance or may have developed resistance during culturing. This can be due to mutations in the ULK1 gene or upregulation of compensatory survival pathways.
Verify Resistance: Perform a dose-response curve and calculate the IC50 value. Compare this to published values for sensitive cell lines.
Sequence ULK1: Sequence the ULK1 gene in your resistant cells to check for mutations, such as the M92T gatekeeper mutation which has been shown to confer resistance to MRT68921.
Investigate Compensatory Pathways: Use proteomic or transcriptomic analysis to identify upregulated survival pathways (e.g., apoptosis resistance via Bcl-2 family proteins, or other metabolic pathways).
Compound Inactivity: The inhibitor may have degraded due to improper storage or handling.
Check Compound Integrity: Use a fresh stock of the inhibitor. Confirm its activity in a known sensitive cell line as a positive control.
Off-target Effects of the Inhibitor: Some inhibitors have off-target effects that can paradoxically promote survival in certain contexts. For example, SBI-0206965 has been noted to have off-target effects on AMPK and other kinases.
Use a Second Inhibitor: Validate your findings with a structurally different ULK1 inhibitor (e.g., compare results from MRT68921 and SBI-0206965).
Use Genetic Knockdown: Use siRNA or shRNA to knock down ULK1 and see if it phenocopies the effect of the inhibitor. This helps confirm the on-target nature of the observed phenotype.

Problem 2: Inconsistent or difficult-to-interpret Western blot results for LC3 and p62.

Potential Cause Suggested Solution
Low Autophagic Flux: The basal level of autophagy in your cell line might be low, making it difficult to see the effects of inhibition.
Induce Autophagy: Induce autophagy with a known mTOR inhibitor (like Torin1) or by amino acid starvation (culturing in EBSS) before treating with the ULK1 inhibitor. This will provide a larger dynamic range to observe the inhibitory effect.
Issues with LC3 Detection: The LC3-I and LC3-II bands can be difficult to resolve. The antibodies may have different affinities for each form.
Optimize Gel Electrophoresis: Use a higher percentage polyacrylamide gel (e.g., 15%) or a gradient gel to improve the separation between LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa).
Use a Flux Assay: The gold standard is to measure autophagic flux. Treat cells with and without a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) in the presence of your ULK1 inhibitor. If the ULK1 inhibitor is working, there should be no accumulation of LC3-II in the presence of the lysosomal inhibitor.
Incorrect Loading Control: Using common housekeeping proteins like GAPDH or actin as loading controls for autophagy experiments can be misleading as their levels can sometimes change with prolonged stress or treatment.
Use Total Protein Staining: Use a total protein stain like Ponceau S on the membrane before blocking to verify even loading and transfer across all lanes.
Normalize to Total Protein: Quantify band intensity relative to the total protein in each lane.

Data Presentation

Table 1: In Vitro Potency of Common ULK1 Inhibitors

This table summarizes the half-maximal inhibitory concentrations (IC50) for well-characterized ULK1 inhibitors. These values are useful as a baseline for comparison in your own experiments.

CompoundTarget(s)ULK1 IC50 (nM)ULK2 IC50 (nM)Reference(s)
MRT68921 ULK1, ULK2, NUAK12.91.1
MRT67307 ULK1, ULK2, TBK1/IKKε45.038.0
SBI-0206965 ULK1, ULK2, AMPK108-
DCC-3116 ULK1, ULK2--

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: Generation of a ULK1 Inhibitor-Resistant Cell Line

This protocol describes a common method for generating drug-resistant cell lines through continuous, dose-escalating exposure.

  • Determine Initial IC50: First, determine the IC50 of the ULK1 inhibitor (e.g., MRT68921) in your parental cell line using a standard cell viability assay (see Protocol 3).

  • Initial Exposure: Begin by culturing the parental cells in media containing the ULK1 inhibitor at a concentration equal to the IC10 or IC20.

  • Monitor and Passage: Monitor the cells daily. Initially, a large portion of the cells may die. Allow the surviving cells to repopulate the flask to ~80% confluency. This may take several passages.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, double the concentration of the ULK1 inhibitor.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take several months. At each stage of increased resistance, it is advisable to freeze down a stock of cells.

  • Characterize the Resistant Line: Once a cell line is established that can proliferate at a significantly higher concentration (e.g., 5-10 times the original IC50), characterize its level of resistance by performing a new dose-response curve and comparing the IC50 to the parental line.

  • Maintain Resistance: To maintain the resistant phenotype, the cell line should be continuously cultured in the presence of the ULK1 inhibitor at a maintenance dose (e.g., the IC50 of the parental line).

Protocol 2: Assessing Autophagy by Western Blot for LC3-II and p62

This protocol details the detection of key autophagy markers.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with your ULK1 inhibitor at the desired concentration and time points. Include positive (e.g., starvation with EBSS) and negative (e.g., DMSO vehicle) controls. For autophagic flux, include a condition where cells are co-treated with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1 for the last 4 hours of the experiment).

  • Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation: Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 15% polyacrylamide gel to ensure good separation of LC3-I and LC3-II. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Also, probe a separate membrane or strip the current one for a loading control (e.g., β-actin).

  • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities. For autophagy inhibition, you expect to see a decrease in the LC3-II/LC3-I ratio (or absolute LC3-II) and an increase in p62 levels compared to the control.

Protocol 3: Cell Viability Assay (MTS/MTT) to Determine IC50

This protocol outlines how to measure cell viability to determine the potency of your inhibitor.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of media. Allow cells to adhere and grow for 24 hours.

  • Compound Dilution: Prepare a serial dilution of your ULK1 inhibitor in culture media. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 30 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the different inhibitor concentrations.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS/MTT Addition:

    • For MTS assay: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance on a microplate reader. For MTS, read at ~490 nm. For MTT, read at ~570 nm.

  • Data Analysis: Subtract the background absorbance (media-only wells). Normalize the data to the vehicle-treated control cells (set to 100% viability). Plot the percent viability against the log of the inhibitor concentration and fit a non-linear regression curve (log[inhibitor] vs. response -- variable slope) to calculate the IC50 value.

Mandatory Visualizations

ULK1_Signaling_Pathway cluster_stress Cellular Stress Signals cluster_regulation Upstream Regulation cluster_ulk1_complex ULK1 Initiation Complex cluster_downstream Downstream Autophagy Machinery Nutrient\nDeprivation Nutrient Deprivation AMPK AMPK Nutrient\nDeprivation->AMPK mTORC1 Inhibition mTORC1 Inhibition mTORC1 mTORC1 mTORC1 Inhibition->mTORC1 ULK1 ULK1 AMPK->ULK1 Activates mTORC1->ULK1 Inhibits ATG13 ATG13 VPS34 Complex VPS34 Complex ULK1->VPS34 Complex Phosphorylates & Activates FIP200 FIP200 ATG101 ATG101 Phagophore\nFormation Phagophore Formation VPS34 Complex->Phagophore\nFormation Autophagosome Autophagosome Phagophore\nFormation->Autophagosome MRT68921 MRT68921 MRT68921->ULK1 Inhibits Kinase Activity

Caption: ULK1 Signaling Pathway in Autophagy Initiation.

Resistance_Workflow start Parental Cell Line ic50_parental Determine IC50 (Protocol 3) start->ic50_parental culture_drug Culture cells with escalating doses of ULK1 inhibitor (Protocol 1) ic50_parental->culture_drug establish_resistant Establish Resistant Cell Line culture_drug->establish_resistant ic50_resistant Confirm Resistance: Determine new IC50 (Protocol 3) establish_resistant->ic50_resistant characterize Characterize Mechanism of Resistance ic50_resistant->characterize seq_ulk1 Sequence ULK1 Gene (Check for mutations) characterize->seq_ulk1 western Assess Autophagy Markers (LC3, p62) (Protocol 2) characterize->western pathway_analysis Analyze Compensatory Pathways (Proteomics, RNA-seq) characterize->pathway_analysis test_combo Test Combination Therapies pathway_analysis->test_combo

Caption: Experimental Workflow for Developing and Characterizing Resistance.

Troubleshooting_Logic start Problem: Cells are resistant to ULK1 inhibitor q1 Is the compound active? start->q1 sol1 Use fresh compound stock Test on a known sensitive cell line q1->sol1 No q2 Is the resistance on-target? q1->q2 Yes a1_yes Yes a1_no No sol2 Sequence ULK1 gene for mutations (e.g., M92T) q2->sol2 Yes q3 Is a compensatory pathway activated? q2->q3 No a2_yes Yes a2_no No sol3 Perform RNA-seq or proteomics to identify upregulated pathways q3->sol3 Yes sol4 Test combination therapy targeting the compensatory pathway sol3->sol4

Caption: Troubleshooting Logic for ULK1 Inhibitor Resistance.

References

Technical Support Center: Quality Control for MRT-83 Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality and integrity of MRT-83 hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes (CQAs) for this compound that I should monitor?

A1: The critical quality attributes for this compound drug substance include purity (absence of process-related impurities and degradation products), identity (confirmation of the chemical structure), potency (assay value), and physical characteristics (appearance, solubility). Residual solvents and water content are also important parameters to control.

Q2: Which analytical techniques are most suitable for routine quality control of this compound?

A2: For routine quality control, High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for assessing purity and assay. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for identity confirmation. Karl Fischer titration is used for determining water content, and Gas Chromatography (GC) is employed for residual solvent analysis.

Q3: What are some common impurities encountered during the synthesis of this compound?

A3: Common impurities may include unreacted starting materials (N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide and 3,4,5-trimethoxybenzoyl cyanamide), byproducts from side reactions such as the formation of N,N'-disubstituted ureas, and degradation products resulting from instability under certain pH or temperature conditions.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, it is advisable to keep the compound at -20°C to -80°C.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete Reaction - Ensure the reaction temperature (reflux in toluene) is maintained. - Monitor the reaction progress by HPLC or TLC until the limiting reagent is consumed. - Use freshly prepared or high-purity starting materials.
Side Reactions - Strictly control the stoichiometry of the reactants. An excess of the aniline starting material can lead to byproduct formation. - Ensure anhydrous conditions, as water can promote the hydrolysis of the cyanamide intermediate.
Product Loss During Work-up/Purification - Optimize the pH during aqueous washes to ensure the product remains in the desired phase. - Use an appropriate solvent system for crystallization or chromatography to minimize solubility losses.
Issue 2: High Impurity Levels Detected by HPLC
Potential Impurity Identification Remediation Strategy
Unreacted Starting Materials Compare retention times with authentic standards of the starting materials.- Increase reaction time or temperature. - Optimize stoichiometry. - Recrystallize the final product from a suitable solvent system (e.g., ethanol/water).
Urea Byproduct Characterize by LC-MS to confirm the molecular weight.- This byproduct is often difficult to remove by simple crystallization. Column chromatography on silica gel may be required.
Unknown Impurities Isolate the impurity by preparative HPLC and characterize by NMR and mass spectrometry.Once the structure is identified, the reaction conditions can be modified to minimize its formation.
Issue 3: Inconsistent Crystal Form or Poor Solubility
Potential Cause Recommended Action
Polymorphism - Characterize the solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). - Control the crystallization conditions (solvent, temperature, cooling rate) to ensure a consistent polymorphic form.
Incorrect Salt Formation - Confirm the formation of the hydrochloride salt by ion chromatography or titration. - Ensure the correct stoichiometry of HCl is used during the salt formation step.

Experimental Protocols

Protocol 1: Purity and Assay Determination by HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Protocol 2: Identity Confirmation by ¹H NMR
  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the established structure of this compound.

Visualizations

Quality_Control_Workflow start Start: Synthesized MRT-83 HCl Batch physical_exam Physical Examination (Appearance, Color) start->physical_exam hplc_purity HPLC Analysis (Purity & Assay) physical_exam->hplc_purity nmr_id ¹H NMR (Identity) physical_exam->nmr_id kf_water Karl Fischer (Water Content) physical_exam->kf_water gc_solvents GC-HS (Residual Solvents) physical_exam->gc_solvents spec_check Compare to Specifications hplc_purity->spec_check nmr_id->spec_check kf_water->spec_check gc_solvents->spec_check release Batch Release spec_check->release Pass investigate Out of Specification (OOS) Investigation spec_check->investigate Fail

Caption: Quality control workflow for this compound batch release.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains complete Reaction Complete check_reaction->complete No Starting Material optimize_rxn Optimize Reaction: - Increase Time/Temp - Check Reagent Purity incomplete->optimize_rxn check_workup Review Work-up & Purification Steps complete->check_workup optimize_purification Optimize Purification: - Adjust pH during extraction - Change crystallization solvent check_workup->optimize_purification

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Minimizing Toxicity of MRT-83 Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with MRT-83 hydrochloride. MRT-83 is a potent acylguanidine-based antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] While a powerful tool for investigating Hh-related diseases, in vivo application can be associated with toxicity. This document provides troubleshooting guides and frequently asked questions (FAQs) to help minimize adverse effects and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and its primary toxicity concern?

A1: this compound is a small molecule inhibitor that antagonizes the Smoothened (Smo) receptor, effectively blocking the Hedgehog (Hh) signaling pathway.[1] The primary toxicity concern often arises from either on-target toxicity due to the critical role of Hh signaling in normal tissue homeostasis (e.g., in the gastrointestinal tract or hematopoietic system) or off-target effects on other cellular components, which can lead to organ-specific damage, most commonly hepatotoxicity.[2][3]

Q2: What are the initial steps to take before starting an in vivo study with this compound?

A2: Before beginning animal studies, it is crucial to:

  • Confirm Compound Purity: Use high-purity material (ideally >99%) to avoid confounding toxicity from impurities.[4]

  • Establish a Maximum Tolerated Dose (MTD): Conduct a dose-range finding study to identify the highest dose that does not cause unacceptable toxicity.

  • Optimize Formulation: Ensure the compound is fully solubilized. Poor solubility can lead to precipitation, inconsistent exposure, and localized toxicity at the injection site. Test various pharmaceutically acceptable vehicles.

  • Define a Monitoring Plan: Establish a clear protocol for monitoring animal health, including regular weight checks, clinical observations, and defined endpoints for humane intervention.

Q3: Which animal models are most commonly used for studying the toxicity of small molecule inhibitors like MRT-83?

A3: Rodent models, particularly mice and rats, are the most common for initial toxicity studies due to their well-characterized physiology and the availability of transgenic models. The choice of species and strain can be critical, as metabolic differences can significantly impact toxicity profiles. For investigating specific organ toxicities like hepatotoxicity, models can be sensitized using agents like lipopolysaccharide (LPS) to mimic inflammatory stress, which can unmask idiosyncratic drug toxicities.

Q4: What are the typical signs of toxicity to watch for in animals dosed with this compound?

A4: Monitor animals closely for a range of clinical signs, which may include:

  • General Health: Weight loss (>15-20% of baseline), lethargy, ruffled fur, hunched posture.

  • Gastrointestinal: Diarrhea, dehydration.

  • Neurological: Ataxia, tremors (less common but possible with off-target effects).

  • Organ-Specific: Jaundice (indicating potential liver damage), changes in urine color or output (indicating potential kidney damage).

Troubleshooting Guides

Issue 1: Unexpectedly high mortality or severe adverse events are observed at previously reported "safe" doses.

Possible Cause Troubleshooting Action
Compound Impurity Verify the purity of your this compound batch via HPLC or LC-MS. A new synthesis batch may have a different impurity profile.
Formulation/Solubility Issues Prepare a fresh formulation and visually inspect for any precipitation. Consider reformulating with a different vehicle (e.g., changing the percentage of DMSO, using cyclodextrins).
Animal Strain/Vendor Differences Confirm the exact strain, age, and sex of the animals match the original study. Genetic drift or different health statuses from various vendors can alter sensitivity.
Dosing Error Double-check all calculations for dose, concentration, and administration volume. Ensure proper calibration of equipment.
Route of Administration An inadvertent intravenous injection instead of intraperitoneal can drastically increase acute toxicity. Review and standardize administration technique.

Issue 2: Animals show significant weight loss but no other overt signs of toxicity.

Possible Cause Troubleshooting Action
On-Target Effect on GI Tract The Hedgehog pathway is involved in gut homeostasis. The weight loss may be an on-target effect. Consider reducing the dose or dosing frequency.
Dehydration Check for signs of dehydration (e.g., skin tenting). Ensure easy access to water and consider providing hydration support (e.g., hydrogel packs or subcutaneous fluids).
Reduced Food Intake The compound may be causing nausea or malaise. Monitor food consumption. If possible, provide a more palatable, high-calorie diet.
Subclinical Organ Damage Perform interim blood draws (if feasible) to check for markers of liver (ALT, AST) or kidney (BUN, creatinine) damage that may precede clinical signs.

Issue 3: Post-mortem analysis reveals significant hepatotoxicity (liver damage).

Possible Cause Troubleshooting Action
Off-Target Kinase Inhibition Many inhibitors have off-target effects. The toxicity may not be related to Smo inhibition. Consider profiling MRT-83 against a panel of kinases or other common off-targets.
Metabolic Activation The liver may be metabolizing MRT-83 into a reactive metabolite that causes cellular damage. This is a common mechanism for drug-induced liver injury.
Mitochondrial Toxicity The compound may be impairing mitochondrial function, leading to oxidative stress and cell death. Assess mitochondrial respiration in vitro using hepatocytes.
Inflammatory Response The compound might be sensitizing the liver to underlying inflammation. Consider using an animal model with a less active immune system or co-administering an anti-inflammatory agent as a mechanistic probe.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound-Induced Hepatotoxicity in Mice (Data is for illustrative purposes only)

Dose (mg/kg, i.p.)Mean Body Weight Change (Day 7)Serum ALT (U/L) at 24h (Mean ± SD)Serum AST (U/L) at 24h (Mean ± SD)Histopathological Liver Necrosis Score (0-4)
Vehicle Control+5.2%35 ± 860 ± 150
10+1.5%45 ± 1275 ± 200.5 (Minimal)
30-4.8%150 ± 45280 ± 902.0 (Mild)
60-12.5%550 ± 1801100 ± 3503.5 (Marked)
100-21.0% (Endpoint met)1200 ± 4002500 ± 8004.0 (Severe)

Table 2: Comparison of Formulation Strategies to Mitigate Acute Toxicity (Data is for illustrative purposes only)

Formulation VehicleDose (60 mg/kg)Peak Plasma Conc. (Cmax)Time to Cmax (Tmax)24h Survival Rate
10% DMSO in Saline60 mg/kg, i.p.5.2 µM0.5 h40%
5% DMSO / 40% PEG300 in Saline60 mg/kg, i.p.3.8 µM1.0 h80%
20% Hydroxypropyl-β-Cyclodextrin60 mg/kg, i.p.3.1 µM1.5 h100%

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin-Based Formulation for In Vivo Dosing

  • Objective: To prepare a soluble and less toxic formulation of this compound using hydroxypropyl-beta-cyclodextrin (HPβCD).

  • Materials: this compound powder, 20% (w/v) HPβCD in sterile water, sterile 1.5 mL microcentrifuge tubes, vortex mixer, sonicator.

  • Procedure:

    • Calculate the required amount of MRT-83 HCl for the desired final concentration (e.g., 6 mg/mL for a 60 mg/kg dose at 10 mL/kg).

    • Weigh the MRT-83 HCl powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of 20% HPβCD solution to the tube.

    • Vortex vigorously for 2-3 minutes to suspend the powder.

    • Sonicate the suspension in a water bath for 15-20 minutes, or until the solution is clear and free of visible particles.

    • Perform a final visual inspection to ensure complete dissolution before drawing up for injection. Prepare fresh daily.

Protocol 2: Monitoring and Assessment of Hepatotoxicity in Rodent Models

  • Objective: To monitor animals for signs of liver toxicity and collect samples for analysis.

  • Procedure:

    • Daily Monitoring: Record body weight and perform clinical observations daily. Use a standardized scoring sheet to note posture, activity level, and fur condition.

    • Blood Collection: At predetermined time points (e.g., 6h, 24h, 48h post-dose), collect blood via a suitable method (e.g., tail vein, submandibular).

    • Serum Preparation: Process blood to collect serum and store at -80°C.

    • Biochemical Analysis: Analyze serum samples for liver enzyme levels, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Terminal Endpoint: At the study endpoint, euthanize animals according to approved IACUC protocols.

    • Necropsy: Perform a gross necropsy, paying close attention to the liver's appearance (color, texture, size).

    • Histopathology: Collect a section of the liver and fix it in 10% neutral buffered formalin for histopathological processing (H&E staining) to assess for necrosis, inflammation, and other cellular changes.

Visualizations

G cluster_0 MRT-83 Administration cluster_1 Potential Toxicity Pathways MRT83 MRT-83 HCl Smo Smoothened (Smo) Receptor MRT83->Smo Binds & Inhibits OffTarget Off-Target Toxicity (e.g., Kinase Inhibition) MRT83->OffTarget Metabolism Metabolic Activation (Liver) MRT83->Metabolism Hh_Pathway Hedgehog Pathway Inhibition Smo->Hh_Pathway Leads to OnTarget On-Target Toxicity (e.g., GI Tract) Hh_Pathway->OnTarget AdverseEffects Adverse Effects (Weight Loss, Organ Damage) OnTarget->AdverseEffects OffTarget->AdverseEffects Metabolism->AdverseEffects

Caption: Mechanism of MRT-83 action and potential toxicity pathways.

G start Adverse Event Observed (e.g., >15% Weight Loss) check_dose Verify Dosing Calculation & Animal Health Status start->check_dose dose_ok Dose Correct? check_dose->dose_ok formulation Check Formulation (Solubility, Age) dose_ok->formulation Yes stop Correct Dosing Error & Re-initiate Study dose_ok->stop No formulation_ok Formulation OK? formulation->formulation_ok on_target Hypothesize On-Target Toxicity formulation_ok->on_target Yes action_reformulate Action: Reformulate (e.g., use HPβCD) formulation_ok->action_reformulate No off_target Hypothesize Off-Target or Metabolic Toxicity on_target->off_target If dose reduction fails action_dose Action: Reduce Dose or Frequency on_target->action_dose action_investigate Action: Conduct Blood Analysis (ALT/AST) & Histopathology off_target->action_investigate

Caption: Troubleshooting decision tree for adverse events in vivo.

G cluster_0 Phase 1: Dose Range Finding cluster_1 Phase 2: Toxicity Assessment at MTD cluster_2 Phase 3: Mitigation Strategy A1 Select Dose Range (e.g., 10, 30, 100 mg/kg) A2 Dose Small Animal Cohorts (n=3-5 per group) A1->A2 A3 Monitor for 7 Days (Weight, Clinical Signs) A2->A3 A4 Determine MTD (Maximum Tolerated Dose) A3->A4 B1 Dose Larger Cohort at MTD and 0.5x MTD A4->B1 B2 Collect Blood/Tissues at Key Timepoints B1->B2 B3 Analyze Serum Biomarkers (ALT, AST, BUN) B2->B3 B4 Perform Histopathology on Key Organs B2->B4 C1 Test Alternative Formulations or Dosing Schedules B3->C1 B4->C1 C2 Compare Toxicity Profile to Original Protocol C1->C2

Caption: Experimental workflow for a toxicity reduction study.

References

Validation & Comparative

A Comparative Guide to the Validation of MRT-83 Hydrochloride's Effect on Gli Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRT-83 hydrochloride with other modulators of the Hedgehog (Hh) signaling pathway, focusing on their effects on Gli-mediated transcription. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological processes and experimental workflows.

Introduction to Hedgehog Signaling and Gli Transcription

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers. The final effectors of the Hh pathway are the Gli family of zinc-finger transcription factors (Gli1, Gli2, and Gli3). Upon pathway activation, Gli proteins translocate to the nucleus and induce the transcription of target genes that promote cell proliferation, survival, and differentiation. Consequently, inhibiting Gli-mediated transcription is a key therapeutic strategy for cancers driven by aberrant Hh signaling.

This compound is a potent antagonist of the Smoothened (Smo) receptor, a key transmembrane protein in the Hh pathway. By inhibiting Smo, MRT-83 effectively blocks the downstream activation of Gli transcription factors. This guide will compare the efficacy of MRT-83 with other known Hh pathway inhibitors that act at different levels of the signaling cascade.

Comparative Analysis of Hh Pathway Inhibitors

The efficacy of this compound is best understood in comparison to other well-characterized inhibitors of the Hedgehog pathway. These inhibitors can be broadly categorized based on their molecular targets: those that act upstream on the Smoothened (Smo) receptor and those that directly target the downstream Gli transcription factors.

InhibitorTargetMechanism of ActionReported IC50/EC50Cell Lines TestedReference
This compound Smoothened (Smo)Potent antagonist of the Smo receptor, inhibiting the Hh signaling pathway.15 nM (Shh-light2 cells), 11 nM (C3H10T1/2 cells)Shh-light2, C3H10T1/2[1]
Cyclopamine Smoothened (Smo)A natural steroidal alkaloid that directly binds to and inhibits Smo.~500 nM (Gli-responsive luciferase reporter assay)Various, including medulloblastoma cell lines[2][3]
Vismodegib (GDC-0449) Smoothened (Smo)A potent and specific Smo antagonist.Low nanomolar rangeVarious cancer cell lines[4]
HhAntag (Hh-Antag691) Smoothened (Smo)A potent Smo antagonist.40 nM (Gli-responsive luciferase reporter assay)Medulloblastoma cultures[2]
GANT61 Gli1/Gli2Directly binds to Gli proteins, preventing their binding to DNA and inhibiting transcription.5 µM (GLI-transfected HEK293T cells)PANC1, 22Rv1, HEK293T

Experimental Validation of Gli Transcription Inhibition

Several key experiments are routinely performed to validate the inhibitory effect of compounds like this compound on Gli-mediated transcription. These include luciferase reporter assays, quantitative Polymerase Chain Reaction (qPCR) to measure the expression of Gli target genes, and Western blotting to assess Gli protein levels.

Experimental Protocols

1. Gli-Luciferase Reporter Assay

This assay provides a quantitative measure of Gli transcriptional activity.

  • Cell Line: NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-LIGHT2 cells).

  • Protocol:

    • Seed the reporter cells in a 96-well plate and grow to confluence.

    • Induce Hedgehog pathway activation by treating the cells with a Smo agonist like SAG (Smoothened Agonist) or with conditioned medium from cells overexpressing Sonic Hedgehog (Shh).

    • Concurrently, treat the cells with a serial dilution of this compound or the comparator compound (e.g., GANT61). Include a vehicle control (e.g., DMSO).

    • Incubate for 24-48 hours.

    • Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the inhibitor concentration to determine the IC50 value.

2. Quantitative PCR (qPCR) for Gli Target Gene Expression

This method measures the mRNA levels of direct Gli target genes, such as GLI1 and PTCH1, to confirm downstream pathway inhibition.

  • Cell Lines: Cancer cell lines with active Hh signaling (e.g., PANC-1 pancreatic cancer cells, 22Rv1 prostate cancer cells) or mouse embryonic fibroblasts (MEFs) with genetic activation of the pathway (e.g., Ptch1-/- or Sufu-/- MEFs).

  • Protocol:

    • Treat the cells with this compound or a comparator compound at various concentrations for a specified time (e.g., 24-48 hours).

    • Isolate total RNA from the cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the RNA using a reverse transcription kit.

    • Perform qPCR using primers specific for GLI1, PTCH1, and a housekeeping gene for normalization (e.g., GAPDH, ACTB).

    • Calculate the relative fold change in gene expression using the ΔΔCt method.

3. Western Blotting for GLI1 Protein Levels

This technique is used to visualize and quantify changes in the protein levels of GLI1, which is itself a transcriptional target of the Hh pathway.

  • Cell Lines: Similar to those used for qPCR.

  • Protocol:

    • Treat cells with the inhibitors as described for the qPCR experiment.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against GLI1 and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the relative change in GLI1 protein levels.

Visualizing the Molecular Mechanisms and Workflows

Hedgehog Signaling Pathway and Points of Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the points of intervention for Smo antagonists like this compound and direct Gli inhibitors like GANT61.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits Gli Complex Gli2/3-SUFU Complex SMO->Gli Complex Relieves SUFU inhibition SUFU SUFU Gli_act Gli-A (Activator) Gli Complex->Gli_act Gli Target Genes Target Gene Expression (Gli1, Ptch1) Gli_act->Gli Target Genes Activates Transcription MRT-83 MRT-83 MRT-83->SMO Inhibits GANT61 GANT61 GANT61->Gli_act Inhibits DNA Binding

Caption: Hedgehog signaling pathway with inhibitor targets.

Experimental Workflow for Validating Gli Transcription Inhibition

The diagram below outlines a typical experimental workflow for validating the effect of a compound on Gli-mediated transcription.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Validation Assays cluster_data_analysis Data Analysis cluster_conclusion Conclusion start Seed appropriate cell line treat Treat with Hh pathway agonist and inhibitor (e.g., MRT-83) start->treat luciferase Luciferase Reporter Assay treat->luciferase qpcr qPCR for Gli Target Genes treat->qpcr western Western Blot for Gli Protein treat->western luc_data Calculate IC50 luciferase->luc_data qpcr_data Determine fold change in gene expression qpcr->qpcr_data wb_data Quantify protein level changes western->wb_data conclusion Validate inhibition of Gli-mediated transcription luc_data->conclusion qpcr_data->conclusion wb_data->conclusion

Caption: Workflow for validating Gli transcription inhibitors.

Conclusion

This compound is a potent inhibitor of the Hedgehog signaling pathway, acting upstream at the level of the Smoothened receptor to effectively block Gli-mediated transcription. Its nanomolar potency makes it a valuable research tool and a potential therapeutic candidate. The experimental protocols and comparative data provided in this guide offer a framework for researchers to validate the efficacy of MRT-83 and other Hh pathway inhibitors in their specific models of interest. The choice of inhibitor and validation methodology will depend on the specific research question, particularly whether the goal is to target the upstream receptor with compounds like MRT-83 or to directly inhibit the downstream transcription factors with molecules such as GANT61, which may be advantageous in cases of Smo-inhibitor resistance.

References

Comparative Analysis of MRT-83 Hydrochloride: A Cross-Reactivity and Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of MRT-83 hydrochloride, a potent Smoothened (Smo) antagonist, with other inhibitors of the Hedgehog (Hh) signaling pathway. While comprehensive cross-reactivity data for this compound is not publicly available, this document summarizes the known selectivity information and compares it with established Smoothened inhibitors such as Vismodegib, Sonidegib, Glasdegib, and Taladegib. The comparison focuses on their mechanism of action, known off-target effects, and the common on-target adverse events observed in clinical settings. Furthermore, this guide details the standard experimental protocols for assessing compound selectivity, providing a framework for the evaluation of novel inhibitors like this compound.

Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog signaling pathway is a crucial regulator of embryonic development and is implicated in the pathogenesis of several cancers when aberrantly activated. The G protein-coupled receptor (GPCR), Smoothened (Smo), is a key transducer of the Hh signal. In the absence of a Hedgehog ligand, the Patched (PTCH) receptor inhibits Smo. Upon ligand binding to PTCH, this inhibition is relieved, allowing Smo to activate downstream signaling, culminating in the activation of the GLI family of transcription factors and the expression of genes involved in cell proliferation and survival.

This compound, an acylguanidine derivative, acts as a potent antagonist of the Smoothened receptor, thereby inhibiting the Hedgehog signaling pathway.[1][2] Its potency has been reported to be comparable to the clinically approved Smoothened inhibitor, Vismodegib.[1]

Hedgehog Signaling Pathway and Inhibition by Smoothened Antagonists cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds to Smo Smoothened (Smo) PTCH1->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU Inhibits SUFU-GLI complex formation GLI GLI Proteins SUFU->GLI Sequesters GLI_A Activated GLI (GLI-A) GLI->GLI_A Activation Nucleus Nucleus GLI_A->Nucleus Translocation Target_Genes Target Gene Expression Nucleus->Target_Genes Promotes Transcription Smo_Inhibitor MRT-83 HCl & Other Smo Antagonists Smo_Inhibitor->Smo Inhibits

Figure 1: Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors.

Comparative Selectivity and Off-Target Profile

A critical aspect of drug development is understanding a compound's selectivity for its intended target. Off-target effects can lead to unforeseen side effects and toxicities. While specific cross-reactivity screening data for this compound against a broad panel of kinases or other GPCRs is not available in the public domain, initial studies have shown that it does not affect the Wnt signaling pathway.[2]

For comparison, this section summarizes the available selectivity and off-target information for other Smoothened inhibitors. It is important to note that many of the observed adverse events with these drugs are considered "on-target" effects, resulting from the inhibition of the Hedgehog pathway in normal tissues.

Compound Primary Target Known Selectivity / Off-Target Effects Common On-Target Side Effects (Class Effects)
This compound Smoothened (Smo)Does not modify Wnt signaling.[2] Further cross-reactivity data is not publicly available.Not clinically evaluated.
Vismodegib (GDC-0449) Smoothened (Smo)Specific Hedgehog pathway inhibitor. Also reported to inhibit P-glycoprotein (P-gp) and ABCG2.Muscle spasms, alopecia, dysgeusia (taste alteration), weight loss, fatigue, nausea, diarrhea.
Sonidegib (LDE-225) Smoothened (Smo)In screens against a panel of receptors, channels, transporters, kinases, and proteases, no significant off-target activity was identified.Muscle spasms, alopecia, dysgeusia, nausea, increased creatine kinase, fatigue, decreased weight.
Glasdegib (PF-04449913) Smoothened (Smo)Described as a potent and selective oral inhibitor of the Hedgehog signaling pathway.Muscle spasms, alopecia, dysgeusia, fatigue, decreased appetite, QTc prolongation.
Taladegib (LY2940680) Smoothened (Smo)Described as a potent Hedgehog (Hh) pathway inhibitor.Dysgeusia, muscle spasms, alopecia, nausea, constipation.

Experimental Protocols for Selectivity Profiling

To ascertain the cross-reactivity profile of a compound like this compound, a series of in vitro assays are typically employed. These include broad panel kinase screening and competitive binding assays against other receptors.

Experimental Workflow for Kinase Selectivity Profiling

A common approach to determine the selectivity of a kinase inhibitor is to screen it against a large panel of purified kinases. A radiometric assay is a gold-standard method for this purpose.

General Workflow for Kinase Selectivity Profiling Start Start: Test Compound (e.g., MRT-83 HCl) Prepare_Compound Prepare Serial Dilutions of Test Compound Start->Prepare_Compound Assay_Plate Prepare Assay Plate: Kinase, Buffer, Compound Prepare_Compound->Assay_Plate Kinase_Panel Kinase Panel (>400 kinases) Kinase_Panel->Assay_Plate Reaction_Start Initiate Reaction: Add Substrate & [γ-33P]ATP Assay_Plate->Reaction_Start Incubation Incubate at Room Temperature Reaction_Start->Incubation Stop_Reaction Stop Reaction & Transfer to Filter Plate Incubation->Stop_Reaction Wash Wash to Remove Unincorporated [γ-33P]ATP Stop_Reaction->Wash Detection Scintillation Counting to Measure Radioactivity Wash->Detection Data_Analysis Data Analysis: Calculate % Inhibition & Determine IC50 Detection->Data_Analysis End End: Selectivity Profile Data_Analysis->End

Figure 2: Generalized experimental workflow for in vitro kinase selectivity profiling.

Detailed Methodologies

Competitive Binding Assay for Smoothened Receptor

This assay is used to determine the binding affinity of a test compound to the Smoothened receptor by measuring its ability to compete with a fluorescently labeled ligand, BODIPY-cyclopamine.

Materials:

  • HEK293 cells stably overexpressing human Smoothened receptor.

  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).

  • BODIPY-cyclopamine (fluorescent ligand).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • 96-well black, clear-bottom plates.

  • Flow cytometer or high-content imaging system.

Procedure:

  • Cell Plating: Seed the Smoothened-expressing HEK293 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Include a vehicle control (DMSO) and a positive control (e.g., unlabeled cyclopamine).

  • Competition Binding:

    • Remove the culture medium from the cells.

    • Add the serially diluted test compound or controls to the wells.

    • Immediately add a fixed concentration of BODIPY-cyclopamine to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-2 hours) to allow binding to reach equilibrium.

  • Washing: Gently wash the cells with cold assay buffer to remove unbound fluorescent ligand.

  • Detection: Measure the fluorescence intensity in each well using a flow cytometer or a high-content imaging system.

  • Data Analysis:

    • The fluorescence signal is proportional to the amount of BODIPY-cyclopamine bound to the Smoothened receptor.

    • Plot the fluorescence intensity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of BODIPY-cyclopamine.

Radiometric Kinase Activity Assay

This assay measures the transfer of a radiolabeled phosphate group from [γ-33P]ATP to a specific substrate by a kinase, and is used to determine the inhibitory activity of a compound.

Materials:

  • Purified recombinant kinases (a panel of various kinases).

  • Specific peptide or protein substrates for each kinase.

  • Test compound (e.g., this compound) stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-33P]ATP.

  • ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Plate Setup:

    • In a microplate, add the kinase reaction buffer.

    • Add the specific kinase to each well.

    • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Kinase Reaction Initiation:

    • Start the kinase reaction by adding a mixture of the specific substrate and [γ-33P]ATP. The final ATP concentration should be close to the Km for each kinase.

    • Incubate the plate at 30°C for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Substrate Capture:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated [γ-33P]ATP.

  • Detection:

    • Dry the filter plate.

    • Add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase activity inhibition for each concentration of the test compound relative to the DMSO control.

    • Determine the IC50 value for each kinase by fitting the data to a dose-response curve.

By employing these and other similar assays, a comprehensive cross-reactivity profile for this compound can be established, providing essential data for its continued development as a selective and safe therapeutic agent.

References

On-Target Efficacy of MRT-83 Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRT-83 hydrochloride's on-target performance against other Smoothened (Smo) inhibitors. The information presented herein is supported by experimental data to aid in the evaluation of this potent Hedgehog (Hh) signaling pathway antagonist.

This compound is a potent and specific antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of this pathway is implicated in the development of various cancers, making Smo an attractive therapeutic target. This guide details the experimental evidence confirming the on-target effects of this compound and compares its potency with other well-established Smo inhibitors, including cyclopamine, vismodegib, and sonidegib.

Comparative Analysis of Smoothened Inhibitor Potency

The inhibitory activity of this compound and its alternatives has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from key studies are summarized below, providing a direct comparison of their potency in inhibiting the Hedgehog signaling pathway.

CompoundAssay SystemIC50 (nM)Reference
This compound Shh-light2 cells15--INVALID-LINK--
C3H10T1/2 cells11--INVALID-LINK--
CyclopamineTM3Hh12 cells46--INVALID-LINK--
Vismodegib (GDC-0449)Cell-free assay3--INVALID-LINK--
Sonidegib (LDE225)Mouse Smo binding assay1.3--INVALID-LINK--
Human Smo binding assay2.5--INVALID-LINK--

Experimental Confirmation of On-Target Effects

The on-target activity of this compound is validated through several key experiments that directly assess its interaction with Smoothened and its impact on the Hedgehog signaling cascade.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH) receptor. In the absence of a ligand, PTCH inhibits Smoothened (Smo). Ligand binding relieves this inhibition, allowing Smo to translocate to the primary cilium and activate a downstream signaling cascade that culminates in the activation of Gli transcription factors and the expression of target genes. This compound acts by directly antagonizing Smo, thereby blocking this signaling cascade.

Caption: Hedgehog signaling pathway and the inhibitory action of MRT-83 on SMO.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments used to characterize the on-target effects of this compound are provided below.

BODIPY-Cyclopamine Competition Binding Assay

This assay directly measures the ability of a compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the Smoothened receptor. A decrease in fluorescence indicates that the test compound is binding to Smo and displacing the fluorescent probe.

BODIPY_Cyclopamine_Assay cluster_workflow BODIPY-Cyclopamine Competition Binding Assay Workflow start Cells expressing Smoothened receptor step1 Incubate cells with BODIPY-cyclopamine and MRT-83 HCl start->step1 step2 Wash to remove unbound ligands step1->step2 step3 Measure fluorescence (e.g., flow cytometry) step2->step3 end Determine IC50 of MRT-83 HCl step3->end

Caption: Workflow for the BODIPY-cyclopamine competition binding assay.

  • Cell Culture: Culture HEK293T cells transiently or stably overexpressing the human Smoothened receptor.

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., unlabeled cyclopamine as a positive control) in an appropriate buffer.

  • Binding Reaction: Incubate the Smo-expressing cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of the test compounds for 2-4 hours at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove unbound ligands.

  • Data Acquisition: Analyze the fluorescence intensity of the cell-bound BODIPY-cyclopamine using a flow cytometer or a fluorescence microscope.

  • Data Analysis: Plot the percentage of inhibition of BODIPY-cyclopamine binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The IC50 is the concentration of the competitor that displaces 50% of the specific binding of the fluorescent ligand.[2][3]

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay quantifies the activity of the Hedgehog signaling pathway by measuring the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter. Inhibition of the pathway by a Smo antagonist like this compound results in a decrease in luciferase activity.

Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow start Seed Shh-light2 cells (Gli-luciferase reporter) step1 Treat cells with Shh ligand and varying concentrations of MRT-83 HCl start->step1 step2 Incubate for 24-48 hours step1->step2 step3 Lyse cells and add luciferase substrate step2->step3 step4 Measure luminescence step3->step4 end Determine IC50 of MRT-83 HCl step4->end

Caption: Workflow for the Hedgehog signaling luciferase reporter assay.

  • Cell Culture: Seed Shh-light2 cells (NIH/3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter) in a 96-well plate.

  • Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Sonic Hedgehog conditioned medium or Purmorphamine) in the presence of a serial dilution of this compound or other test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for 24 to 48 hours to allow for reporter gene expression.

  • Cell Lysis: Lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency. Calculate the percentage of inhibition relative to the agonist-treated control. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.[4][5]

Smoothened Ciliary Trafficking Assay

This immunofluorescence-based assay visualizes the localization of Smoothened to the primary cilium, a key step in Hedgehog pathway activation. Effective Smo antagonists prevent this translocation.

Ciliary_Trafficking_Assay cluster_workflow Smoothened Ciliary Trafficking Assay Workflow start Culture serum-starved cells to induce ciliogenesis step1 Treat with Hh agonist +/- MRT-83 HCl start->step1 step2 Fix and permeabilize cells step1->step2 step3 Immunostain for Smoothened and a ciliary marker (e.g., acetylated α-tubulin) step2->step3 step4 Image using fluorescence microscopy step3->step4 end Quantify Smoothened ciliary localization step4->end

Caption: Workflow for the Smoothened ciliary trafficking assay.

  • Cell Culture and Ciliogenesis: Plate cells (e.g., NIH/3T3 or C3H10T1/2) on coverslips and induce primary cilia formation by serum starvation for 24 hours.

  • Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., Shh-conditioned medium or SAG) in the presence or absence of this compound for a defined period (e.g., 2-4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding sites and then incubate the cells with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin or Arl13b). Subsequently, incubate with corresponding fluorescently labeled secondary antibodies.

  • Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope.

  • Data Analysis: Quantify the percentage of cilia positive for Smoothened staining or measure the fluorescence intensity of Smoothened within the cilium. Compare the results between different treatment groups. A significant reduction in Smoothened ciliary localization in the presence of this compound confirms its antagonistic effect.

Conclusion

The experimental data presented in this guide confirm the on-target effects of this compound as a potent antagonist of the Smoothened receptor. Its low nanomolar IC50 values in cellular assays demonstrate its high potency in inhibiting the Hedgehog signaling pathway, which is comparable or superior to other established Smo inhibitors. The detailed protocols provided for key validation assays offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound in Hh-driven diseases.

References

A Head-to-Head Analysis of Two Key Smoothened Inhibitors: MRT-83 Hydrochloride and Vismodegib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the Hedgehog (Hh) signaling pathway has emerged as a critical focus, particularly for malignancies such as basal cell carcinoma (BCC) and medulloblastoma. Central to this pathway is the Smoothened (SMO) receptor, a druggable target that has led to the development of several small molecule inhibitors. This guide provides a detailed comparative analysis of two such inhibitors: vismodegib, an FDA-approved drug, and MRT-83 hydrochloride, a potent preclinical compound. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform future research and therapeutic strategies.

Executive Summary

Vismodegib (GDC-0449) is a pioneering first-in-class SMO inhibitor approved for the treatment of advanced BCC. It has a well-documented clinical profile, including established efficacy, pharmacokinetic properties, and a known spectrum of adverse effects. This compound is a potent, preclinical SMO antagonist belonging to the acylguanidine family of molecules. While not yet clinically evaluated, it demonstrates significant potency in in-vitro models, warranting a closer examination of its potential as a research tool and therapeutic candidate. This guide will delve into their mechanism of action, comparative efficacy based on preclinical data, and the experimental protocols used to evaluate these compounds.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

Both this compound and vismodegib share a common mechanism of action: the inhibition of the SMO receptor, a key transducer of the Hh signaling pathway.[1][2] In a resting state, the Patched (PTCH1) receptor tonically inhibits SMO. Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing SMO to activate downstream signaling through the GLI family of transcription factors (GLI1, GLI2, and GLI3). This cascade ultimately leads to the transcription of Hh target genes, which are involved in cell proliferation, survival, and differentiation.

In many cancers, aberrant activation of the Hh pathway, often due to mutations in PTCH1 or SMO itself, leads to uncontrolled cell growth.[3] Both vismodegib and this compound act by binding to the seven-transmembrane domain of the SMO receptor, effectively blocking its function and shutting down the oncogenic signaling cascade.[2][4]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits Target Gene Transcription Target Gene Transcription GLI->Target Gene Transcription Activates Vismodegib / MRT-83 Vismodegib / MRT-83 Vismodegib / MRT-83->SMO Inhibit

Caption: Simplified Hedgehog Signaling Pathway and Inhibition by SMO Antagonists.

Comparative Efficacy: In Vitro Data

Direct comparative studies of this compound and vismodegib are limited, as MRT-83 is a research compound. However, available data from in vitro assays provide a basis for comparing their potency in inhibiting the Hedgehog pathway. The half-maximal inhibitory concentration (IC50) and the negative logarithm of the IC50 (pIC50) are key metrics for this comparison. A higher pIC50 value indicates greater potency.

CompoundAssay TypeCell LinepIC50Reference
MRT-83 GLI1 mRNA InhibitionPanc-18.06
Vismodegib (GDC-0449) GLI1 mRNA InhibitionPanc-17.92

As the data indicates, in a GLI1 mRNA inhibition assay using the Panc-1 human pancreatic cancer cell line, MRT-83 demonstrated slightly greater potency than vismodegib. It is important to note that these are preclinical data, and in vitro potency does not always translate directly to clinical efficacy.

Physicochemical and Pharmacokinetic Properties

A key differentiator between investigational compounds and approved drugs lies in the extent of their characterization. Vismodegib has undergone extensive pharmacokinetic and safety evaluations in humans, whereas data for this compound is not publicly available.

PropertyThis compoundVismodegib
Chemical Class AcylguanidineBenzamide
Molecular Formula C31H31ClN4O5C19H14Cl2N2O3S
Molecular Weight 575.06 g/mol 421.30 g/mol
Administration -Oral
Bioavailability Not Available~31.8% (saturable absorption)
Protein Binding Not Available>99%
Metabolism Not AvailablePrimarily via CYP2C9 and CYP3A4
Elimination Half-life Not Available~4 days (continuous daily dosing)
Toxicity Profile Not AvailableCommon: muscle spasms, alopecia, dysgeusia, weight loss. Serious: embryo-fetal toxicity.

The lack of pharmacokinetic and toxicity data for this compound is a significant gap in a direct comparison and highlights its early stage of development.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the methodologies for key experiments used to characterize SMO inhibitors.

Gli-Luciferase Reporter Assay

This assay is a cornerstone for quantifying the activity of the Hedgehog pathway. It utilizes a cell line engineered to express a luciferase reporter gene under the control of a GLI-responsive promoter. Inhibition of the pathway results in a decrease in luciferase expression, which can be measured as a reduction in luminescence.

Materials:

  • NIH-3T3 cells stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter (for normalization).

  • Dulbecco's Modified Eagle Medium (DMEM) with supplements.

  • Fetal Bovine Serum (FBS) and Calf Serum (CS).

  • Sonic Hedgehog (SHH) conditioned medium or a small molecule SMO agonist (e.g., SAG).

  • Test compounds (this compound, vismodegib).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Protocol:

  • Cell Seeding: Plate the dual-reporter NIH-3T3 cells in a 96-well plate and grow to confluence.

  • Serum Starvation: To reduce basal signaling, switch the cells to a low-serum medium for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (MRT-83 or vismodegib) for 1-2 hours.

  • Pathway Activation: Stimulate the Hedgehog pathway by adding SHH conditioned medium or SAG to the wells. Include appropriate controls (unstimulated and vehicle-treated).

  • Incubation: Incubate the plate for 24-48 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized luminescence against the compound concentration to determine the IC50 value.

Plate Cells Plate Cells Serum Starve Serum Starve Plate Cells->Serum Starve Add Inhibitor Add Inhibitor Serum Starve->Add Inhibitor Add Agonist (SHH/SAG) Add Agonist (SHH/SAG) Add Inhibitor->Add Agonist (SHH/SAG) Incubate Incubate Add Agonist (SHH/SAG)->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Measure Luminescence Measure Luminescence Lyse Cells->Measure Luminescence Data Analysis Data Analysis Measure Luminescence->Data Analysis

Caption: Workflow for a Gli-Luciferase Reporter Assay.
Competitive SMO Binding Assay

This assay determines the ability of a test compound to compete with a labeled ligand for binding to the SMO receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human SMO receptor.

  • A radiolabeled or fluorescently labeled SMO ligand (e.g., [³H]-cyclopamine or BODIPY-cyclopamine).

  • Test compounds (this compound, vismodegib).

  • Assay buffer.

  • Glass fiber filters and filtration apparatus (for radioligand binding).

  • Scintillation counter or fluorescence plate reader.

Protocol:

  • Reaction Setup: In a multi-well plate, combine the SMO-expressing cell membranes, a fixed concentration of the labeled ligand, and a serial dilution of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: For radioligand assays, rapidly filter the reaction mixture through glass fiber filters to trap the membranes with bound ligand. For fluorescent assays, this step may not be necessary.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound labeled ligand.

  • Detection: Measure the amount of bound labeled ligand using a scintillation counter or a fluorescence reader.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to determine the IC50 or Ki (inhibition constant).

Conclusion

This comparative analysis of this compound and vismodegib highlights the distinct stages of their development and their respective roles in Hedgehog pathway research. Vismodegib stands as a clinically validated therapeutic, providing a benchmark for SMO inhibition. Its well-defined pharmacokinetic and safety profiles are crucial for its clinical application. This compound, on the other hand, represents a potent preclinical tool. The in vitro data suggests it may have a higher potency than vismodegib, making it a valuable compound for further investigation into the structure-activity relationships of SMO inhibitors and for exploring therapeutic potential in various cancer models.

For researchers, the choice between these two compounds will depend on the specific experimental goals. Vismodegib is the clear choice for studies requiring a clinically relevant control or for translational research aiming to build on existing clinical knowledge. This compound is an excellent candidate for basic research focused on elucidating the finer points of SMO biology and for the discovery of novel therapeutic agents with potentially improved properties. Future studies on the pharmacokinetic and in vivo efficacy of MRT-83 will be critical in determining its potential for clinical development.

References

Decoding Specificity: A Comparative Guide to MRT-83 Hydrochloride for Smoothened Receptor Targeting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of Hedgehog signaling inhibitors, the specificity of a compound for its intended target is paramount. This guide provides a comprehensive comparison of MRT-83 hydrochloride, a potent Smoothened (Smo) antagonist, with other known Smo inhibitors. By presenting supporting experimental data, detailed protocols, and clear visualizations, this guide serves as a critical resource for validating the specificity of MRT-83 in targeting the Smoothened receptor.

Quantitative Performance Comparison of Smoothened Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of alternative Smoothened inhibitors across various cellular and biochemical assays. This quantitative data allows for a direct comparison of their potency.

InhibitorAssay TypeCell Line/SystemIC50 (nM)Key Findings
This compound Shh-light2 Luciferase AssayShh-light2 cells15Potent antagonist of the Hedgehog signaling pathway.[1]
Alkaline Phosphatase AssayC3H10T1/2 cells11Effective inhibition of Smo-mediated cellular differentiation.[1]
BODIPY-cyclopamine BindingHEK293 cells expressing hSmo4.6High-affinity binding to the human Smoothened receptor.
Vismodegib (GDC-0449) Shh-light2 Luciferase AssayShh-light2 cells3FDA-approved Smo inhibitor, serves as a benchmark for potency.
BODIPY-cyclopamine BindingHEK293 cells expressing hSmo2.5Strong binding affinity to the Smoothened receptor.
Sonidegib (LDE-225) Shh-light2 Luciferase AssayShh-light2 cells1.3Another FDA-approved Smo inhibitor with high potency.
BODIPY-cyclopamine BindingMouse Smo1.3High-affinity binding to both human and mouse Smo.
BODIPY-cyclopamine BindingHuman Smo2.5
Cyclopamine Shh-light2 Luciferase AssayShh-light2 cells46A naturally occurring Smo inhibitor, often used as a reference compound.
BODIPY-cyclopamine BindingTM3Hh12 cells150Lower potency compared to synthetic antagonists.[2]

Validating Specificity: Off-Target Effects

A critical aspect of validating a pharmacological tool is assessing its selectivity. Studies have shown that this compound exhibits high specificity for the Smoothened receptor. Notably, MRT-83 does not affect the Wnt signaling pathway, a distinct but crucial pathway in development and disease, in HEK293 cells transfected with a Tcf/Lef-dependent luciferase reporter.[3] This lack of cross-reactivity with the Wnt pathway underscores the specific inhibitory action of MRT-83 on Hedgehog signaling.

Experimental Protocols

Reproducibility and standardization are cornerstones of scientific research. The following are detailed methodologies for key experiments cited in this guide.

Gli-Luciferase Reporter Assay

This cell-based assay is fundamental for quantifying the activity of the Hedgehog signaling pathway downstream of Smoothened.

Protocol:

  • Cell Culture and Transfection: Mouse embryonic fibroblast cells (e.g., NIH/3T3 or Shh-light2) are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are seeded in 96-well plates and transfected with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, the medium is replaced with a low-serum medium. Cells are then treated with a known Smoothened agonist, such as SAG (Smoothened Agonist), to activate the Hedgehog pathway, in the presence of varying concentrations of this compound or other test compounds.

  • Lysis and Luminescence Measurement: Following a 24-48 hour incubation period, cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency. The normalized data is then plotted against the inhibitor concentration, and the IC50 value is determined using a nonlinear regression curve fit.

BODIPY-Cyclopamine Competitive Binding Assay

This biochemical assay directly measures the ability of a compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the Smoothened receptor.

Protocol:

  • Cell Preparation: HEK293 cells are transiently or stably transfected with an expression vector encoding the human Smoothened receptor.

  • Binding Reaction: The transfected cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of this compound or other competitor compounds in a suitable binding buffer.

  • Washing and Fixation: After incubation, unbound BODIPY-cyclopamine is removed by washing the cells with cold PBS. The cells are then fixed with paraformaldehyde.

  • Imaging and Quantification: The fluorescence intensity of BODIPY-cyclopamine bound to the cells is visualized and quantified using a high-content imaging system or a fluorescence microscope.

  • Data Analysis: The fluorescence intensity is plotted against the concentration of the competitor compound. The IC50 value, representing the concentration of the inhibitor that displaces 50% of the bound BODIPY-cyclopamine, is calculated using a competitive binding curve fit.

Visualizing the Molecular Interactions and Experimental Processes

To further clarify the context of this compound's action and the methods used for its validation, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Smo Smo PTCH1->Smo Inhibits SUFU SUFU Smo->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-R GLI-R GLI->GLI-R Proteolysis (Inactive Hh) Target Genes Target Genes GLI->Target Genes Activates Transcription (Active Hh) MRT-83 MRT-83 MRT-83->Smo Inhibits

Caption: Hedgehog Signaling Pathway and the Action of MRT-83.

Experimental_Workflow cluster_luciferase Gli-Luciferase Reporter Assay cluster_binding BODIPY-Cyclopamine Binding Assay L1 Seed & Transfect Shh-light2 cells L2 Treat with SAG & MRT-83 dilutions L1->L2 L3 Incubate 24-48h L2->L3 L4 Lyse cells & Measure Luciferase Activity L3->L4 L5 Calculate IC50 L4->L5 End Validation Complete L5->End B1 Transfect HEK293 cells with hSmo B2 Incubate with BODIPY-cyclopamine & MRT-83 dilutions B1->B2 B3 Wash & Fix cells B2->B3 B4 Image & Quantify Fluorescence B3->B4 B5 Calculate IC50 B4->B5 B5->End Start Start Validation Start->L1 Start->B1

Caption: Workflow for Validating Smoothened Inhibitor Specificity.

References

A Head-to-Head Comparison of MRT-83 and Other Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Smoothened (SMO) antagonist, MRT-83, against other key Hedgehog (Hh) pathway inhibitors. This document outlines their performance based on available experimental data, summarizes quantitative findings in structured tables, and provides detailed methodologies for key experimental assays.

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development that, when aberrantly reactivated in adults, can contribute to the development and progression of various cancers. The G protein-coupled receptor, Smoothened (SMO), is a central component of this pathway and a primary target for therapeutic intervention. Several SMO inhibitors have been developed, with some gaining FDA approval for the treatment of cancers such as basal cell carcinoma and acute myeloid leukemia. This guide focuses on a direct comparison of MRT-83 with other notable SMO antagonists: Vismodegib (GDC-0449), Sonidegib (LDE225), and Glasdegib (BMS-833923/PF-04449913).

Quantitative Performance Comparison

The following tables summarize the in vitro potency of MRT-83 and other SMO inhibitors from various experimental assays. Direct comparison of IC50 values should be interpreted with caution as they can vary based on the specific cell line, assay conditions, and laboratory.

Table 1: Comparative Potency of SMO Inhibitors in a BODIPY-Cyclopamine Binding Assay

InhibitorTargetAssay TypeIC50 (nM)Key Findings
MRT-83 Smoothened (SMO)BODIPY-cyclopamine binding assay4.6[1]Potent antagonist with nanomolar efficiency toward SMO.[1]
Vismodegib (GDC-0449) Smoothened (SMO)BODIPY-cyclopamine binding assay3[2]High-affinity binding to SMO.[2]
Sonidegib (LDE225) Smoothened (SMO)BODIPY-cyclopamine binding assayData not available in the same direct comparative studyPotent and selective SMO antagonist.[3]
Glasdegib (PF-04449913) Smoothened (SMO)BODIPY-cyclopamine binding assayData not available in the same direct comparative studyPotent and selective activity.

Table 2: Potency of SMO Inhibitors in Cellular Hedgehog Pathway Inhibition Assays

InhibitorAssay TypeCell LineIC50Key Findings
MRT-83 Shh-light 2 cell luciferase assayShh-light 2160 nMBlocks Hedgehog signaling with greater potency than cyclopamine.
Vismodegib (GDC-0449) Gli-luciferase reporter assayShh-Light 2~50 nM (in a similar assay)More potent than cyclopamine.
Sonidegib (LDE225) Gli-luciferase reporter assayNot specifiedData not available in a direct comparative studyPotent and selective SMO antagonist with high tissue penetration.
Glasdegib (PF-04449913) Hh signaling assayNot specified5 nMInhibits the hedgehog signaling pathway by attaching to Smoothened (SMO) receptors.

Mechanism of Action and Pathway Visualization

All the compared inhibitors—MRT-83, Vismodegib, Sonidegib, and Glasdegib—are antagonists of the Smoothened (SMO) receptor. They function by binding to SMO and preventing its activation, which in turn blocks the downstream signaling cascade that leads to the activation of Gli transcription factors and the expression of Hh target genes.

Hedgehog_Pathway

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the comparison of drug candidates. Below are detailed methodologies for key assays used to characterize Hedgehog pathway inhibitors.

Gli-Luciferase Reporter Assay

This cell-based assay is a widely used method to quantify the activity of the Hh pathway by measuring the transcriptional activity of the Gli proteins.

Gli_Luciferase_Workflow

Protocol:

  • Cell Seeding: NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization are seeded into 96-well plates.

  • Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% calf serum and antibiotics until they reach confluency.

  • Treatment: The growth medium is replaced with a low-serum medium. Cells are then treated with a constant concentration of a Hedgehog pathway agonist (e.g., 100 nM SAG or Shh-conditioned medium) and serial dilutions of the test inhibitor. Appropriate controls, such as agonist alone and vehicle control, are included.

  • Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Cell Lysis: The medium is removed, and the cells are lysed using a passive lysis buffer.

  • Luminescence Measurement: A dual-luciferase reporter assay system is used to measure both firefly and Renilla luciferase activities in a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized luciferase activity is then plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

BODIPY-Cyclopamine Competitive Binding Assay

This biochemical assay directly measures the ability of a compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the SMO receptor.

Protocol:

  • Cell Preparation: HEK293 cells stably overexpressing the human SMO receptor are used.

  • Competition Reaction: The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the unlabeled test inhibitor.

  • Incubation: The incubation is carried out for a sufficient time to allow binding to reach equilibrium.

  • Washing: Unbound ligands are removed by washing the cells with a suitable buffer.

  • Detection: The amount of bound BODIPY-cyclopamine is quantified using flow cytometry. The fluorescence intensity is measured for each concentration of the test inhibitor.

  • Data Analysis: The fluorescence intensity is plotted against the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that displaces 50% of the fluorescent ligand, is determined from the resulting curve.

Immunofluorescence Assay for SMO Ciliary Localization

This imaging-based assay visualizes the effect of inhibitors on the translocation of SMO to the primary cilium, a key step in Hh pathway activation.

Protocol:

  • Cell Culture and Treatment: NIH/3T3 cells are grown on coverslips and serum-starved to induce ciliogenesis. The cells are then treated with a Hh pathway agonist (e.g., SAG) in the presence or absence of the test inhibitor for a specified time (e.g., 2-4 hours).

  • Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: The cells are incubated with primary antibodies against SMO and a ciliary marker (e.g., acetylated α-tubulin). This is followed by incubation with fluorescently labeled secondary antibodies.

  • Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope.

  • Analysis: The percentage of cells showing co-localization of SMO and the ciliary marker is quantified. A reduction in co-localization in the presence of the inhibitor indicates its efficacy in blocking SMO trafficking to the cilium.

Conclusion

MRT-83 is a potent, nanomolar inhibitor of the Hedgehog signaling pathway that acts by antagonizing the SMO receptor. Available in vitro data from binding and cellular assays suggest that its potency is comparable to that of the FDA-approved SMO inhibitors Vismodegib, Sonidegib, and Glasdegib. A key differentiator for MRT-83 and its analogs is their reported ability to inhibit a Vismodegib-resistant mutant of SMO, suggesting a potential advantage in overcoming certain forms of drug resistance. Further head-to-head studies, particularly in in vivo models and against a broader panel of resistant mutants, are necessary to fully elucidate the comparative efficacy and therapeutic potential of MRT-83. The experimental protocols provided in this guide offer a framework for such comparative studies.

References

Unlocking Synergistic Potential: A Comparative Guide to Combination Therapies with MRT-83 Hydrochloride and Other Smoothened Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Smoothened (SMO) inhibitors, with a focus on the potential of MRT-83 hydrochloride, when used in combination with other anticancer agents. While specific preclinical or clinical data on this compound in combination therapies is not yet widely published, the extensive research on other SMO inhibitors with the same mechanism of action offers a strong predictive framework for its synergistic potential. This document summarizes key findings, presents available data in a structured format, and provides detailed experimental protocols to guide further research.

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and is aberrantly activated in various cancers, contributing to tumor growth, survival, and the maintenance of cancer stem cells. This compound is a potent antagonist of the SMO receptor, a key transducer in the Hh pathway.[1] By inhibiting SMO, this compound effectively blocks downstream signaling, making it a promising candidate for cancer therapy.[2] However, as with many targeted therapies, combination strategies are crucial to enhance efficacy, overcome resistance, and improve patient outcomes.

Synergistic Combinations: A Review of the Evidence with SMO Inhibitors

Preclinical and emerging clinical data have highlighted the synergistic potential of combining SMO inhibitors with various classes of anticancer agents.

Combination with Conventional Chemotherapy

SMO inhibitors have been shown to sensitize cancer cells to the cytotoxic effects of traditional chemotherapy. In preclinical models of osteosarcoma, the combination of Hh pathway inhibitors with standard chemotherapeutic agents such as cisplatin, ifosfamide, and doxorubicin resulted in a synergistic inhibition of tumor growth.[1] This effect is often attributed to the targeting of chemo-resistant cancer stem cells, a population often dependent on Hh signaling for survival.

Combination with Targeted Therapies

The intricate network of cancer cell signaling provides multiple avenues for synergistic interventions by co-targeting interconnected pathways.

  • PI3K/AKT/mTOR Inhibitors: The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is frequently dysregulated in cancer. Crosstalk between the Hh and PI3K/AKT/mTOR pathways has been well-documented.[3] Preclinical studies have demonstrated that the dual inhibition of SMO and key nodes in the PI3K/AKT/mTOR pathway can lead to synergistic antitumor activity.[3]

  • EGFR Inhibitors: The epidermal growth factor receptor (EGFR) signaling pathway is another critical driver of many cancers. Evidence of crosstalk between the Hh and EGFR pathways suggests that a combination approach may be beneficial.

  • Trastuzumab (HER2 Inhibitor): In preclinical models of HER2-positive gastric cancer, Hh inhibitors have been observed to synergistically enhance the antitumor effects of the HER2-targeted antibody, trastuzumab.

Combination with Radiation Therapy

There is growing evidence that SMO inhibitors can act as radiosensitizers. In a clinical setting, the combination of the SMO inhibitor vismodegib with radiation therapy for locally advanced basal cell carcinomas was found to be feasible and showed promising early results.

Other Novel Combinations
  • Itraconazole and Arsenic Trioxide: In medulloblastoma models, the antifungal drug itraconazole, which also exhibits SMO inhibitory properties, showed synergistic effects when combined with arsenic trioxide.

  • Cholesterol Synthesis Inhibitors (Statins): The function of the SMO protein is dependent on cholesterol. Preclinical studies have demonstrated that statins, by inhibiting cholesterol biosynthesis, can synergize with SMO antagonists to suppress cancer cell proliferation.

Quantitative Data Summary of SMO Inhibitor Combinations

The following table summarizes the key findings from preclinical studies on the synergistic effects of SMO inhibitors with other anticancer agents. This data provides a strong rationale for investigating similar combinations with this compound.

Combination Agent ClassSpecific Agent(s)Cancer ModelObserved Synergistic EffectReference
Chemotherapy Cisplatin, Ifosfamide, DoxorubicinOsteosarcomaIncreased inhibition of cell proliferation and tumor growth
Targeted Therapy PI3K/AKT/mTOR inhibitorsVarious CancersEnhanced antitumor activity
EGFR inhibitorsVarious CancersEnhanced antitumor activity
TrastuzumabHER2-positive Gastric CancerEnhanced anti-proliferative effects
StatinsMedulloblastomaInhibition of cancer cell proliferation and tumor progression
Itraconazole, Arsenic TrioxideMedulloblastomaInhibition of proliferation
Radiotherapy RadiationBasal Cell CarcinomaEnhanced tumor response

Experimental Protocols for Synergy Assessment

The following are generalized protocols for evaluating the synergistic effects of this compound in combination with other drugs.

In Vitro Synergy Assessment

Objective: To quantify the interaction between this compound and a partner drug on the viability of cancer cells.

Methodology:

  • Cell Culture: Culture the selected cancer cell line in appropriate media and conditions.

  • Drug Preparation: Prepare stock solutions of this compound and the partner drug in a suitable solvent (e.g., DMSO).

  • Assay Setup: Seed cells in 96-well plates and allow them to attach overnight.

  • Drug Treatment: Treat the cells with a dose-matrix of this compound and the partner drug, both as single agents and in combination, for a specified duration (e.g., 72 hours).

  • Viability Measurement: Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

In Vivo Synergy Assessment

Objective: To determine the in vivo efficacy of this compound in combination with another anticancer agent in a xenograft model.

Methodology:

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or NSG mice).

  • Tumor Implantation: Subcutaneously implant the cancer cells of interest into the flanks of the mice.

  • Treatment Groups: Once tumors are established, randomize mice into the following groups: (i) Vehicle control, (ii) this compound alone, (iii) Partner drug alone, and (iv) this compound in combination with the partner drug.

  • Drug Administration: Administer the treatments according to a predetermined schedule and route.

  • Efficacy Evaluation: Monitor tumor volume and animal body weight regularly.

  • Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., histology, western blotting) to investigate the mechanism of synergy.

Visualizations: Pathways and Workflows

Hedgehog Signaling Pathway and the Action of this compound cluster_off Pathway OFF Hh_Ligand Hedgehog Ligand (e.g., SHH) PTCH1 Patched-1 (PTCH1) Hh_Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits PTCH1->SMO SUFU_GLI SUFU-GLI Complex SMO->SUFU_GLI Inhibits formation of GLI GLI Transcription Factor SUFU_GLI->GLI Releases SUFU_GLI->GLI Sequesters Nucleus Nucleus GLI->Nucleus Translocates to Target_Genes Target Gene Expression (Proliferation, Survival) Nucleus->Target_Genes Activates MRT83 This compound MRT83->SMO Inhibits

Caption: Mechanism of this compound in the Hedgehog signaling pathway.

Generalized Experimental Workflow for Synergy Assessment start Start in_vitro In Vitro Studies (Cell Viability, Apoptosis) start->in_vitro in_vivo In Vivo Studies (Xenograft Models) start->in_vivo ci_analysis Combination Index Analysis in_vitro->ci_analysis tumor_growth_inhibition Tumor Growth Inhibition Analysis in_vivo->tumor_growth_inhibition mechanism_studies Mechanism of Action Studies (Western Blot, etc.) ci_analysis->mechanism_studies tumor_growth_inhibition->mechanism_studies conclusion Conclusion on Synergistic Effect mechanism_studies->conclusion

Caption: A streamlined workflow for evaluating drug synergy from in vitro to in vivo.

Logical Framework for Combining this compound MRT83 This compound (SMO Inhibitor) Combination Combination Therapy MRT83->Combination Partner_Drug Partner Drug (Chemotherapy or Targeted Agent) Partner_Drug->Combination Outcome1 Enhanced Efficacy Combination->Outcome1 Leads to Outcome2 Overcoming Resistance Combination->Outcome2 Leads to Outcome3 Reduced Toxicity Combination->Outcome3 Potentially leads to

Caption: The rationale and expected outcomes of combination therapies with MRT-83 HCl.

References

A Biochemical and Functional Comparison of MRT-83 and Its Analogs as Smoothened Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed biochemical and functional comparison of the potent Smoothened (Smo) antagonist, MRT-83, and its structural analogs. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview of their activity in targeting the Hedgehog (Hh) signaling pathway. This document includes quantitative data in tabular format, detailed experimental protocols for key assays, and a visual representation of the signaling pathway and the mechanism of drug action.

Introduction to MRT-83 and the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and tissue homeostasis. Its aberrant activation is implicated in the pathogenesis of various cancers, including basal cell carcinoma and medulloblastoma. A key component of this pathway is the G protein-coupled receptor, Smoothened (Smo). In the absence of Hh ligands, the Patched (Ptch) receptor inhibits Smo activity. Upon Hh binding to Ptch, this inhibition is relieved, leading to the activation of Gli transcription factors and the subsequent expression of Hh target genes.

MRT-83 is a novel and potent acylguanidine-based antagonist of Smo.[1] It has been shown to effectively block Hh signaling in the nanomolar range, demonstrating greater potency than the reference Smo antagonist, cyclopamine.[1] Structure-activity relationship (SAR) studies have led to the development of related acylthiourea and acylurea analogs, which also exhibit significant inhibitory activity against the Hh pathway. This guide focuses on comparing the biochemical and functional properties of MRT-83 with these analogs.

Data Presentation: Biochemical and Functional Comparison

The following tables summarize the in vitro activities of MRT-83 and its selected analogs. The data is derived from two key assays: a biochemical BODIPY-cyclopamine binding assay and a functional Gli-luciferase reporter assay.

Table 1: Inhibition of BODIPY-cyclopamine Binding to Human Smoothened (hSmo)

This assay measures the ability of the compounds to displace the fluorescently labeled cyclopamine derivative, BODIPY-cyclopamine, from its binding site on the hSmo receptor expressed in HEK293 cells. The half-maximal inhibitory concentration (IC50) is a measure of the compound's binding affinity to Smo.

CompoundClassIC50 (nM)[1]
MRT-83 Acylguanidine4.6
Analog 1 Acylthiourea15
Analog 2 Acylurea25
GDC-0449 -3.0
Cyclopamine -60
Table 2: Inhibition of Hedgehog Signaling in a Gli-Luciferase Reporter Assay

This functional assay measures the inhibition of Hh pathway activation in Shh-light2 cells, a mouse fibroblast cell line stably expressing a Gli-responsive luciferase reporter. A decrease in luciferase activity indicates inhibition of the signaling pathway downstream of Smo.

CompoundClassIC50 (nM)[2]
MRT-83 Acylguanidine10
Analog 1 Acylthiourea30
Analog 2 Acylurea50
GDC-0449 -5
Cyclopamine -150

Experimental Protocols

BODIPY-Cyclopamine Binding Assay

This protocol is adapted from methodologies described in the scientific literature for assessing ligand binding to the Smoothened receptor.[3]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are transiently transfected with a plasmid encoding human Smoothened (hSmo). Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Compound Preparation: Test compounds (MRT-83 and its analogs) and the reference compound cyclopamine are serially diluted in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Binding Reaction: Transfected cells are harvested and incubated with a fixed concentration of BODIPY-cyclopamine (typically 5-10 nM) and varying concentrations of the test compounds.

  • Incubation: The binding reaction is allowed to proceed for a specified time (e.g., 2-4 hours) at room temperature or 37°C.

  • Washing: Cells are washed with ice-cold assay buffer to remove unbound ligand.

  • Data Acquisition: The fluorescence intensity of the cell-bound BODIPY-cyclopamine is measured using a flow cytometer or a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism). The IC50 represents the concentration of the test compound that inhibits 50% of the specific binding of BODIPY-cyclopamine.

Gli-Luciferase Reporter Assay

This protocol outlines a common procedure for a cell-based functional assay to measure the inhibition of the Hedgehog signaling pathway.

  • Cell Culture: Shh-light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutive Renilla luciferase reporter, are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded into 96-well plates and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with serial dilutions of the test compounds (MRT-83 and its analogs) or reference compounds.

  • Pathway Activation: The Hedgehog pathway is activated by adding a Smo agonist, such as Sonic Hedgehog (Shh) conditioned medium or a small molecule agonist like SAG.

  • Incubation: The plates are incubated for 24-48 hours to allow for luciferase reporter gene expression.

  • Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. The IC50 values are determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition by MRT-83 Analogs Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Hh Ligand->PTCH1 SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits SMO->SUFU GLI GLI SUFU->GLI Sequesters GLI-R GLI-R GLI->GLI-R Processing Target Genes Target Genes GLI->Target Genes Activates GLI-R->Target Genes Represses MRT-83 Analogs MRT-83 Analogs MRT-83 Analogs->SMO Antagonizes Experimental_Workflow cluster_biochemical Biochemical Assay (BODIPY-cyclopamine Binding) cluster_functional Functional Assay (Gli-Luciferase Reporter) A1 Transfect HEK293 cells with hSmo A2 Incubate cells with BODIPY-cyclopamine and test compounds A1->A2 A3 Measure fluorescence A2->A3 A4 Calculate IC50 A3->A4 B1 Seed Shh-light2 cells B2 Treat with test compounds and Shh/SAG B1->B2 B3 Measure luciferase activity B2->B3 B4 Calculate IC50 B3->B4

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for MRT-83 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of MRT-83 hydrochloride, a potent Smoothened (Smo) receptor antagonist used in cancer research. Adherence to these procedural, step-by-step guidelines is critical for minimizing environmental impact and ensuring a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its nature as a potent bioactive compound and a hydrochloride salt, assume it may be hazardous.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended, especially when handling powders.To prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

Disposal of this compound must comply with local, state, and federal regulations for chemical waste. Never dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Chemical Waste: this compound".

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Preparing for Disposal:

    • Solid Waste: Collect any unused or expired this compound powder, as well as any grossly contaminated items (e.g., weighing boats, contaminated paper towels), in the designated hazardous waste container.

    • Liquid Waste: For solutions of this compound, collect them in a sealed, leak-proof hazardous waste container. Do not leave the container open in a fume hood to evaporate.

    • Sharps: Any needles or syringes used to handle this compound solutions must be disposed of in a designated sharps container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment bin away from incompatible materials.

    • The storage area should be clearly marked as a hazardous waste accumulation area.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Provide them with a clear and accurate description of the waste, including the name of the chemical (this compound) and the estimated quantity.

    • Follow all instructions provided by the EHS office for the final disposal process, which will typically involve incineration by a licensed hazardous waste disposal company.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Preparation cluster_1 Waste Characterization & Segregation cluster_2 Storage & Final Disposal start Start: Have MRT-83 hydrochloride waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste: Solid, Liquid, or Sharps? ppe->characterize solid Solid Waste: Collect in Labeled Hazardous Waste Container characterize->solid Solid liquid Liquid Waste: Collect in Sealed, Labeled Hazardous Waste Container characterize->liquid Liquid sharps Sharps: Dispose in Designated Sharps Container characterize->sharps Sharps storage Store Waste in Secondary Containment in a Designated Area solid->storage liquid->storage sharps->storage contact_ehs Contact Environmental Health & Safety (EHS) storage->contact_ehs pickup Arrange for Hazardous Waste Pickup contact_ehs->pickup end_node End: Waste Disposed by Licensed Professional pickup->end_node

Caption: Workflow for the safe disposal of this compound.

Hedgehog Signaling Pathway Inhibition by MRT-83

This compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. Understanding its mechanism of action underscores the importance of preventing its release into the environment, where it could have unintended biological effects.

Mechanism of MRT-83 in Hedgehog Signaling Pathway cluster_pathway Hedgehog Signaling Pathway cluster_inhibition Inhibition by MRT-83 Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds Smo Smoothened (Smo) Receptor PTCH1->Smo Inhibits SUFU Suppressor of Fused (SUFU) Smo->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Gene Target Gene Transcription GLI->Gene Activates MRT83 This compound MRT83->Smo Blocks Activity

Caption: MRT-83 blocks the Hedgehog signaling pathway by antagonizing the Smoothened receptor.

By adhering to these disposal procedures, you contribute to a safer research environment and ensure the responsible management of potent chemical compounds. Always consult your institution's specific guidelines and EHS office for any additional requirements.

Navigating the Safe Handling of MRT-83 Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling MRT-83 hydrochloride. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices for managing potent, potentially cytotoxic substances and information on related chemical structures to ensure the highest safety standards in your laboratory.

This compound is a potent antagonist of the Smoothened (Smo) receptor, playing a significant role in Hedgehog (Hh) signaling pathway research.[1][2] As with any novel compound, treating it as potentially hazardous is paramount. The procedures outlined below are designed to minimize exposure risk and ensure proper disposal, fostering a secure research environment.

Essential Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is your first and most critical line of defense. The following equipment is mandatory to prevent skin contact, inhalation, and ingestion.

Standard Handling Operations:

  • Gloves: Double gloving with chemotherapy-approved nitrile gloves is required.[3] Change the outer glove immediately if contaminated.

  • Gown: A disposable, fluid-resistant gown should be worn to protect clothing and skin.

  • Eye Protection: Chemical safety goggles or a full-face shield must be worn.[3][4]

  • Mask: A surgical mask is necessary to prevent inhalation of airborne particles.

High-Risk Operations (e.g., weighing, preparing solutions, cleaning spills):

  • Respirator: In addition to the standard PPE, a NIOSH-approved N95 or higher-level respirator should be used when there is a potential for aerosol generation.

Quantitative Data Summary

While specific toxicological data for this compound is not publicly available, the following table summarizes its known quantitative properties.

PropertyValueSource
Molecular Weight575.05 g/mol
AppearanceWhite to off-white solid
Storage (Powder)2-8°C for 2 years
Storage (In Solvent)-20°C for 1 month; -80°C for 6 months

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following step-by-step procedures should be integrated into your standard operating procedures (SOPs).

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Don appropriate PPE before handling the package.

  • Store the compound according to the temperature requirements specified in the table above, in a clearly labeled, designated area for potent compounds.

2. Preparation of Solutions:

  • All manipulations, including weighing and dissolution, must be conducted in a certified chemical fume hood or a Class II Type B biosafety cabinet to prevent inhalation of the powder.

  • Cover the work surface with a disposable, absorbent bench liner.

  • Use dedicated equipment (spatulas, glassware) for handling the compound.

  • When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

3. Handling and Experimental Use:

  • Always wear the full required PPE.

  • Transport containers with this compound in a sealed, leak-proof secondary container.

  • Clearly label all solutions with the compound name, concentration, date, and hazard warnings.

4. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Don the appropriate PPE, including a respirator.

  • Contain the spill using a chemical spill kit.

  • Clean the area with a decontaminating solution, such as 10% bleach, followed by a thorough wash with soap and water.

  • All materials used for cleanup must be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All unused this compound powder and solutions must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, gowns, bench liners, and pipette tips, must be collected in a designated, sealed hazardous waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_disposal Disposal Phase cluster_spill Spill Response A Receive MRT-83 HCl B Inspect Package for Damage A->B C Don Appropriate PPE (Gloves, Gown, Eye Protection) B->C No Damage Spill Spill Occurs B->Spill Damaged D Store in Designated Location (2-8°C) C->D E Work in Fume Hood / BSC D->E F Prepare Work Surface (Absorbent Liner) E->F G Weigh Powder & Prepare Solution F->G H Conduct Experiment G->H I Collect All Waste (Chemical & Contaminated Materials) H->I H->Spill J Seal in Labeled Hazardous Waste Container I->J K Store Waste in Designated Area J->K L Arrange for Hazardous Waste Pickup K->L Spill_Response Follow Spill Management Protocol Spill->Spill_Response Yes Spill_Response->I

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.